molecular formula C70H91ClF3N15O21S2 B15606537 Nodaga-LM3 tfa

Nodaga-LM3 tfa

Cat. No.: B15606537
M. Wt: 1635.1 g/mol
InChI Key: QIQVDUHRNKAHTL-ACRRDPAOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nodaga-LM3 tfa is a useful research compound. Its molecular formula is C70H91ClF3N15O21S2 and its molecular weight is 1635.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C70H91ClF3N15O21S2

Molecular Weight

1635.1 g/mol

IUPAC Name

(2S)-5-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C68H90ClN15O19S2.C2HF3O2/c1-38(85)58-66(100)80-53(64(98)76-48(59(71)93)30-41-9-17-45(86)18-10-41)37-105-104-36-52(79-61(95)49(31-39-5-13-43(69)14-6-39)74-55(88)22-21-54(67(101)102)84-28-26-82(34-56(89)90)24-25-83(27-29-84)35-57(91)92)65(99)78-51(33-42-11-19-46(87)20-12-42)63(97)77-50(32-40-7-15-44(16-8-40)73-68(72)103)62(96)75-47(60(94)81-58)4-2-3-23-70;3-2(4,5)1(6)7/h5-20,38,47-54,58,85-87H,2-4,21-37,70H2,1H3,(H2,71,93)(H,74,88)(H,75,96)(H,76,98)(H,77,97)(H,78,99)(H,79,95)(H,80,100)(H,81,94)(H,89,90)(H,91,92)(H,101,102)(H3,72,73,103);(H,6,7)/t38-,47+,48-,49+,50-,51+,52-,53+,54+,58+;/m1./s1

InChI Key

QIQVDUHRNKAHTL-ACRRDPAOSA-N

Origin of Product

United States

Foundational & Exploratory

What is Nodaga-LM3 tfa and its chemical structure?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nodaga-LM3 TFA, a significant compound in the field of nuclear medicine and oncology. It details its chemical properties, synthesis, experimental applications, and quantitative data, offering valuable insights for researchers and professionals in drug development.

Core Concepts: Understanding this compound

This compound is a specialized chemical entity designed for high-affinity targeting of the somatostatin (B550006) receptor subtype 2 (SSTR2). It is classified as an SSTR2 antagonist. The compound is a conjugate of three key components:

  • LM3: A peptide sequence, specifically p-Cl-Phe-cyclo(d-Cys-Tyr-d-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)d-Tyr-NH₂, which is responsible for the selective binding to SSTR2.[1][2]

  • NODAGA: A chelating agent, 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid, that is covalently coupled to the N-terminus of the LM3 peptide.[3] The NODAGA cage is capable of stably incorporating radiometals, such as Gallium-68 (⁶⁸Ga), for positron emission tomography (PET) imaging.

  • TFA (Trifluoroacetic Acid): This is the trifluoroacetate (B77799) counter-ion (CF₃COOH), which is commonly associated with the peptide due to its use in the synthesis and purification process, particularly in reverse-phase high-performance liquid chromatography (HPLC).[4][5]

The primary application of Nodaga-LM3 is in the field of diagnostic imaging. When radiolabeled with ⁶⁸Ga, the resulting ⁶⁸Ga-Nodaga-LM3 serves as a radiopharmaceutical for the PET imaging of SSTR-positive tumors, particularly well-differentiated neuroendocrine tumors (NETs).[1][6][7]

Chemical Structure and Properties

The chemical structure of Nodaga-LM3 consists of the macrocyclic peptide LM3 linked to the NODAGA chelator.

Chemical Structure of Nodaga-LM3:

Chemical structure of NODAGA-LM3

Figure 1: Chemical structure of the Nodaga-LM3 conjugate. The NODAGA chelator is attached to the N-terminus of the LM3 peptide.

Quantitative Data Summary:

PropertyValueReference
Molecular Formula C₆₈H₉₀ClN₁₅O₁₇S₂[7]
Molecular Weight 1521.11 g/mol [7]
⁶⁸Ga-Nodaga-LM3 IC₅₀ 1.3 nmol/L[1]
Tumor Uptake (SUVₘₐₓ) Increases from 31.3 ± 19.7 at 5 min to 74.6 ± 56.3 at 2 h post-injection[1][2]
Mean Effective Dose 0.026 ± 0.003 mSv/MBq[1][2]
Experimental Protocols

The synthesis of Nodaga-LM3 is a multi-step process involving solid-phase peptide synthesis of the LM3 peptide followed by the conjugation of the NODAGA chelator. While a detailed, step-by-step protocol is proprietary to manufacturers, the general methodology involves:

  • Peptide Synthesis: The LM3 peptide is assembled on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis of the non-standard amino acid Fmoc-D-4-amino-Phe-carbamoyl(tBu)-OH is a key initial step.[3]

  • Chelator Conjugation: The NODAGA chelator is then coupled to the N-terminus of the synthesized peptide.

  • Purification and Counter-ion Exchange: The crude product is purified using preparative reverse-phase HPLC. Trifluoroacetic acid is a common solvent and ion-pairing agent in this process, leading to the final product being the TFA salt.[3]

The labeling of Nodaga-LM3 with ⁶⁸Ga is a critical step for its use in PET imaging.

Materials:

  • This compound precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M Hydrochloric acid

  • Sodium acetate (B1210297) buffer

  • Reaction vial

Procedure:

  • Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 5 mL of 0.1 M hydrochloric acid.

  • Dissolve 40 µg of the Nodaga-LM3 precursor in sodium acetate buffer in a reaction vial.

  • Add the ⁶⁸Ga eluate directly to the reaction vial containing the precursor.

  • Ensure the final pH of the reaction mixture is approximately 4.

  • The reaction proceeds at room temperature.

  • The labeling efficiency is typically high, often exceeding 97%.[3]

Workflow and Signaling Pathway Visualization

The following diagram illustrates the workflow from radiolabeling to patient imaging.

G ⁶⁸Ga-Nodaga-LM3 PET/CT Imaging Workflow cluster_0 Radiolabeling cluster_1 Patient Procedure cluster_2 Imaging Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elute ⁶⁸Ga with 0.1 M HCl Generator->Elution Labeling Mix at Room Temperature Elution->Labeling Precursor This compound in Sodium Acetate Buffer (pH 4) Precursor->Labeling QC Quality Control (Radiochemical Purity > 95%) Labeling->QC Injection Intravenous Bolus Injection (172-200 MBq) QC->Injection Uptake Biodistribution and Tumor Targeting Injection->Uptake PET_CT PET/CT Scan (Serial scans from 5 to 120 min) Uptake->PET_CT Analysis Image Reconstruction and Analysis PET_CT->Analysis

Caption: Workflow for ⁶⁸Ga-Nodaga-LM3 production and clinical application.

The diagram below illustrates the mechanism of action of Nodaga-LM3 as an SSTR2 antagonist.

G Mechanism of SSTR2 Antagonism by ⁶⁸Ga-Nodaga-LM3 cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Somatostatin Somatostatin (Agonist) SSTR2 SSTR2 Receptor Somatostatin->SSTR2 Binds and Activates NodagaLM3 ⁶⁸Ga-Nodaga-LM3 (Antagonist) NodagaLM3->SSTR2 Binds and Blocks Internalization Receptor Internalization SSTR2->Internalization Agonist-induced NoInternalization No Receptor Internalization SSTR2->NoInternalization Signaling Downstream Signaling Cascade (e.g., inhibition of hormone secretion) Internalization->Signaling NoSignaling No Downstream Signaling NoInternalization->NoSignaling

Caption: Simplified signaling pathway of an SSTR2 antagonist versus an agonist.

References

An In-depth Technical Guide to the Mechanism of Action of Nodaga-LM3 TFA in SSTR2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Nodaga-LM3 trifluoroacetate (B77799) (TFA) as a potent and specific antagonist for the somatostatin (B550006) receptor subtype 2 (SSTR2). This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways to serve as a valuable resource for professionals in drug development and research.

Introduction to Nodaga-LM3 and SSTR2 Antagonism

The somatostatin receptor subtype 2 (SSTR2) is a well-established target in oncology, particularly for neuroendocrine tumors (NETs) which frequently overexpress this receptor. While SSTR2 agonists have historically been the standard for both imaging and therapy, there is a growing body of evidence demonstrating the superiority of SSTR2 antagonists in many applications.

Nodaga-LM3 is a second-generation SSTR2 antagonist. The peptide component, LM3, is a synthetic octapeptide designed for high-affinity binding to SSTR2. It is conjugated with the chelator NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-diacetic acid), which allows for stable radiolabeling with diagnostic (e.g., Gallium-68) and therapeutic radionuclides. The trifluoroacetate (TFA) salt is a common counterion resulting from the purification process of the synthetic peptide.

The primary mechanism of action of Nodaga-LM3 is competitive binding to SSTR2. By occupying the receptor's binding pocket, it prevents the endogenous ligand, somatostatin, and SSTR2 agonists from binding and initiating downstream signaling cascades that lead to the inhibition of hormone secretion and cell proliferation. A key characteristic of SSTR2 antagonists like LM3 is their low internalization rate compared to agonists. While agonists are rapidly internalized upon binding, antagonists tend to remain on the cell surface, which can lead to a higher number of available binding sites and potentially enhanced tumor targeting and retention of radiolabeled antagonists.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters that define the interaction of Nodaga-LM3 with SSTR2, with comparisons to other relevant SSTR2 ligands where data is available.

Table 1: In Vitro SSTR2 Binding Affinity

CompoundIC50 (nM)Cell LineRadioligandReference
68Ga-NODAGA-LM31.3--[3][4]
68Ga-DOTA-LM312.5--[3][4]

Table 2: Comparative In Vivo Tumor and Organ Uptake of 68Ga-Labeled SSTR2 Ligands in Patients with Neuroendocrine Tumors

LigandTumor (Median SUVmax)Liver (Median SUVmax)Spleen (Median SUVmax)Kidneys (Median SUVmax)Reference
68Ga-NODAGA-LM329.15.820.411.8[5]
68Ga-DOTA-LM316.13.13.98.1[5]
68Ga-DOTATATE (Agonist)21.67.428.513.5[5]

Table 3: Biodistribution of 68Ga-NODAGA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors at 1-hour post-injection

OrganMean SUVmax ± SD
Spleen43.1 ± 19.4
Adrenal Gland17.5 ± 8.7
Pituitary Gland15.6 ± 7.9
Kidneys14.8 ± 3.9
Liver8.1 ± 2.6
Pancreas6.7 ± 2.1

Data derived from a clinical study and represents the biodistribution in SSTR2-positive organs.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonistic properties of Nodaga-LM3 at the SSTR2 receptor.

SSTR2 Radioligand Binding Assay

This assay determines the binding affinity (IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the SSTR2 receptor.

Materials:

  • Cell membranes from a cell line overexpressing human SSTR2 (e.g., HEK293-SSTR2).

  • Radioligand: e.g., 125I-[Tyr11]-Somatostatin-14 or a radiolabeled SSTR2 agonist/antagonist.

  • Unlabeled Nodaga-LM3 TFA (test compound).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of unlabeled this compound in binding buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Binding buffer, cell membranes, and radioligand.

    • Non-specific Binding: Binding buffer, cell membranes, radioligand, and a high concentration of unlabeled somatostatin (e.g., 1 µM).

    • Competitive Binding: Binding buffer, cell membranes, radioligand, and each concentration of the this compound serial dilution.

  • Incubate the plate for 60 minutes at 37°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

SSTR2 Internalization Assay

This assay quantifies the extent to which a ligand induces the internalization of the SSTR2 receptor, a key differentiator between agonists and antagonists.

Materials:

  • SSTR2-expressing cells (e.g., U2OS-SSTR2 or HEK293-SSTR2).

  • Radiolabeled Nodaga-LM3 (e.g., 68Ga-Nodaga-LM3 or 177Lu-Nodaga-LM3).

  • Culture medium.

  • Acid Wash Buffer: 50 mM Glycine, 100 mM NaCl, pH 2.8 (to strip surface-bound radioactivity).

  • Lysis Buffer: 1N NaOH.

  • Gamma counter.

Procedure:

  • Seed SSTR2-expressing cells in 6-well plates and culture until confluent.

  • Incubate the cells with the radiolabeled Nodaga-LM3 in culture medium for various time points (e.g., 30, 60, 120 minutes) at 37°C.

  • After incubation, remove the medium and wash the cells with ice-cold PBS.

  • To determine the membrane-bound fraction, incubate the cells with the Acid Wash Buffer for 10 minutes at room temperature. Collect this fraction.

  • To determine the internalized fraction, lyse the remaining cells with Lysis Buffer. Collect this fraction.

  • Measure the radioactivity in both the membrane-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (membrane-bound + internalized). Compare this to a known SSTR2 agonist, which should show a significantly higher percentage of internalization.

Functional Antagonism Assay (cAMP Inhibition)

This assay measures the ability of Nodaga-LM3 to block the somatostatin-induced inhibition of adenylyl cyclase activity, thereby demonstrating its functional antagonism.

Materials:

  • SSTR2-expressing cells (e.g., CHO-K1 or HEK293 cells stably expressing SSTR2).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Somatostatin-14 or a selective SSTR2 agonist.

  • This compound.

  • Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Culture the SSTR2-expressing cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of the SSTR2 agonist in the presence of forskolin for 30 minutes. The agonist will inhibit the forskolin-induced cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: The antagonistic effect of Nodaga-LM3 will be observed as a reversal of the agonist-induced inhibition of cAMP production. Plot the cAMP levels against the Nodaga-LM3 concentration to determine the IC50 for the functional antagonism. For a Schild analysis to determine the pA2 value, dose-response curves for the agonist are generated in the presence of increasing, fixed concentrations of Nodaga-LM3. The rightward shift of these curves is used to calculate the dose ratio, and a Schild plot of log(dose ratio - 1) versus log[Nodaga-LM3] is generated. The x-intercept of this plot provides the pA2 value, a measure of the antagonist's affinity.

Visualizing the Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to Nodaga-LM3's mechanism of action.

SSTR2_Agonist_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2 SSTR2 G_protein Gi/o SSTR2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C Ca Ca2+ PLC->Ca Increases G_protein->AC Inhibits G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK Modulates PKA PKA cAMP->PKA Activates CellCycleArrest Cell Cycle Arrest PKA->CellCycleArrest Leads to Apoptosis Apoptosis Ca->Apoptosis Can trigger MAPK->CellCycleArrest Agonist Somatostatin (Agonist) Agonist->SSTR2 Binds & Activates

Caption: SSTR2 Agonist Signaling Pathway.

SSTR2_Antagonist_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR2 SSTR2 AC Adenylyl Cyclase SSTR2->AC No Inhibition cAMP cAMP AC->cAMP ATP to cAMP (Basal/Stimulated) PKA PKA cAMP->PKA Activates Downstream_Effects Inhibition of Cell Growth & Secretion PKA->Downstream_Effects No Inhibition Nodaga_LM3 Nodaga-LM3 (Antagonist) Nodaga_LM3->SSTR2 Binds & Blocks Agonist Somatostatin (Agonist) Agonist->SSTR2

Caption: Nodaga-LM3 Mechanism of SSTR2 Antagonism.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine IC50/Ki) Internalization_Assay Internalization Assay (Confirm low internalization) Binding_Assay->Internalization_Assay Functional_Assay Functional Antagonism Assay (cAMP inhibition, determine pA2) Internalization_Assay->Functional_Assay Radiolabeling Radiolabeling with Diagnostic/Therapeutic Radionuclide Functional_Assay->Radiolabeling Biodistribution Biodistribution Studies (Tumor & organ uptake) PET_Imaging PET Imaging Studies (Tumor visualization & targeting) Biodistribution->PET_Imaging Blocking_Studies In Vivo Blocking Studies (Confirm SSTR2 specificity) PET_Imaging->Blocking_Studies Conclusion Comprehensive Antagonist Profile Blocking_Studies->Conclusion Start Synthesize & Purify This compound Start->Binding_Assay Radiolabeling->Biodistribution

Caption: Experimental Workflow for SSTR2 Antagonist Characterization.

Conclusion

This compound is a high-affinity SSTR2 antagonist with a well-defined mechanism of action. Its ability to competitively block the SSTR2 receptor without significant internalization distinguishes it from SSTR2 agonists. This characteristic, combined with favorable in vivo biodistribution, leads to high tumor uptake and retention, making it a promising candidate for both diagnostic imaging and targeted radionuclide therapy of SSTR2-positive tumors. The data and protocols presented in this guide provide a solid foundation for further research and development of this and other SSTR2 antagonists.

References

The Emergence of Nodaga-LM3: A Technical Guide to a Novel Somatostatin Receptor Antagonist for Research and Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, development, and experimental evaluation of Nodaga-LM3, a promising research compound that has demonstrated significant potential in the field of nuclear medicine and oncology. Developed as a potent and selective antagonist for the somatostatin (B550006) receptor subtype 2 (SSTR2), Nodaga-LM3, when chelated with radionuclides, serves as a powerful tool for the imaging of neuroendocrine tumors (NETs). This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on its synthesis, mechanism of action, and application in preclinical and clinical settings.

Introduction

Nodaga-LM3 is a conjugate molecule comprising the SSTR2 antagonist LM3 and the chelator 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid (NODAGA).[1] The LM3 peptide component, p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2, is a novel SSTR antagonist.[2][3] This strategic combination allows for the stable chelation of various radiometals, such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), for use in Positron Emission Tomography (PET) imaging.[4][5][6] SSTRs are overexpressed on the cell membranes of many NETs, making them an ideal target for diagnostic imaging.[1] Unlike SSTR agonists, which are internalized upon binding, antagonists like Nodaga-LM3 exhibit high binding affinity with low internalization rates, potentially leading to improved tumor-to-background ratios in imaging studies.[3][7]

Physicochemical Properties and Synthesis

Nodaga-LM3 is synthesized via standard solid-phase peptide synthesis. The calculated mass of the resulting peptide is 1,522.6 Da.[5] The NODAGA chelator is incorporated at the N-terminus of the LM3 peptide.[5] Subsequent purification is achieved through high-performance liquid chromatography (HPLC).[5]

Radiolabeling

The chelation of radiometals to Nodaga-LM3 is a critical step in the development of the final radiopharmaceutical agent.

Table 1: Radiolabeling Parameters of Nodaga-LM3 Conjugates

RadiometalChelatorReaction ConditionsLabeling YieldSpecific ActivityReference
⁶⁸GaNODAGARoom Temperature>97%120 MBq/nmol[8]
⁶⁴CuNODAGARoom Temperature, 10 min>97%20 MBq/nmol[5][8]

Mechanism of Action

Nodaga-LM3 functions as a competitive antagonist of the somatostatin receptor 2 (SSTR2). Upon intravenous administration, the radiolabeled Nodaga-LM3 circulates in the bloodstream and binds with high affinity to SSTR2 expressed on the surface of tumor cells. This binding is characterized by a low internalization rate, which contributes to prolonged tumor retention of the radiotracer.[3][7] The emitted positrons from the chelated radionuclide (e.g., ⁶⁸Ga) allow for the visualization of SSTR-positive tumors using PET imaging.[1]

SSTR2_Targeting Mechanism of SSTR2 Targeting by Radiolabeled Nodaga-LM3 cluster_bloodstream Bloodstream cluster_tumor_microenvironment Tumor Microenvironment cluster_imaging PET Imaging Radiolabeled_Nodaga_LM3 ⁶⁸Ga-Nodaga-LM3 SSTR2 SSTR2 Radiolabeled_Nodaga_LM3->SSTR2 Binding PET_Scanner PET Scanner Radiolabeled_Nodaga_LM3->PET_Scanner Positron Emission Tumor_Cell Neuroendocrine Tumor Cell SSTR2->Tumor_Cell Located on Image Tumor Visualization PET_Scanner->Image Signal Detection and Reconstruction Radiolabeling_Workflow Workflow for ⁶⁸Ga-Nodaga-LM3 Preparation Ge_Ga_Generator ⁶⁸Ge/⁶⁸Ga Generator Elution Elution with HCl Ge_Ga_Generator->Elution GaCl3 ⁶⁸GaCl₃ Solution Elution->GaCl3 Reaction_Vial Reaction Vial (Buffer) GaCl3->Reaction_Vial Nodaga_LM3 Nodaga-LM3 Peptide Nodaga_LM3->Reaction_Vial Incubation Incubation (Room Temperature) Reaction_Vial->Incubation Ga_Nodaga_LM3 ⁶⁸Ga-Nodaga-LM3 Incubation->Ga_Nodaga_LM3 QC Quality Control (TLC/HPLC) Ga_Nodaga_LM3->QC Final_Product Final Radiopharmaceutical QC->Final_Product

References

An In-depth Technical Guide to Nodaga-LM3 TFA: A Novel Somatostatin Receptor Antagonist for Theranostic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key properties, characteristics, and experimental applications of Nodaga-LM3 trifluoroacetate (B77799) (TFA). Nodaga-LM3 is a potent and specific antagonist of the somatostatin (B550006) receptor subtype 2 (SSTR2), which is frequently overexpressed in neuroendocrine tumors (NETs). When chelated with radionuclides, such as Gallium-68 (⁶⁸Ga), it serves as a powerful tool for the imaging and potential radionuclide therapy of these malignancies.

Core Properties and Characteristics

Nodaga-LM3, with the chemical name [p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2], is a synthetic peptide derivative. The trifluoroacetate salt form is a common counter-ion used during purification. The key functional components of Nodaga-LM3 are the LM3 peptide, which provides high-affinity binding to SSTR2, and the NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) chelator, which stably incorporates radiometals for imaging and therapeutic applications.

Mechanism of Action

Unlike SSTR2 agonists which are internalized upon binding, Nodaga-LM3 acts as an antagonist. This means it binds with high affinity to SSTR2 on the cell surface but does not trigger significant internalization of the receptor-ligand complex. This characteristic can lead to higher tumor uptake and retention, offering potential advantages for diagnostic imaging.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters for ⁶⁸Ga-NODAGA-LM3, a widely studied form of this compound for Positron Emission Tomography (PET) imaging.

In Vitro Binding Affinity
CompoundIC50 (nmol/L)Receptor TargetReference
⁶⁸Ga-NODAGA-LM31.3 ± 0.3SSTR2[2][3]
⁶⁸Ga-DOTA-LM312.5SSTR2[2][4]
Biodistribution and Tumor Uptake in Patients with Neuroendocrine Tumors
ParameterValueTime Post-InjectionNotesReference
Average SUVmax in Tumor Lesions31.3 ± 19.75 minutesIncreased by 138% at 2 hours[2][4]
Average SUVmax in Tumor Lesions74.6 ± 56.32 hoursDemonstrates high tumor retention[2][4]
Highest Recorded SUVmax in Tumor231.9Not specifiedIndicates very high tumor accumulation[4]
Radiation Dosimetry
ParameterMean Effective Dose (mSv/MBq)Organ with Highest Absorbed DoseReference
⁶⁸Ga-NODAGA-LM30.026 ± 0.003Urinary Bladder Wall[2][4]
⁶⁸Ga-DOTA-LM30.025 ± 0.002Urinary Bladder Wall[2][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols associated with Nodaga-LM3.

Radiolabeling with Gallium-68

The manual radiolabeling of Nodaga-LM3 with ⁶⁸Ga is a standard procedure performed in a hot cell.[4]

Materials:

  • Nodaga-LM3 TFA

  • ⁶⁸Ge/⁶⁸Ga generator (e.g., Eckert & Ziegler)

  • 0.1 M HCl for elution

  • Reaction buffer (e.g., sodium acetate) to adjust pH to 4.0-4.5

  • Heater block

  • Quality control system (e.g., RP-HPLC)

Procedure:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 5 mL of 0.1 M HCl.

  • Add the ⁶⁸GaCl₃ eluate to a vial containing this compound.

  • Adjust the pH of the reaction mixture to between 4.0 and 4.5 using a suitable buffer.

  • Heat the reaction mixture. While some NODAGA conjugates can be labeled at room temperature, heating above 60°C can optimize radiolabeling efficiency.[5]

  • Incubate for 5-10 minutes.

  • Perform quality control using reverse-phase high-performance liquid chromatography (RP-HPLC) to determine radiochemical purity. A purity of >95% is typically required for clinical use.[6]

In Vivo PET/CT Imaging in Patients

The following protocol is based on a prospective clinical study evaluating ⁶⁸Ga-NODAGA-LM3 in patients with well-differentiated neuroendocrine tumors.[2][7]

Patient Preparation:

  • Patients should be well-hydrated.

  • Informed consent must be obtained.

Imaging Procedure:

  • Administer an intravenous bolus injection of ⁶⁸Ga-NODAGA-LM3 (e.g., 200 MBq ± 11 MBq).[7]

  • Perform a low-dose CT scan for anatomical localization and attenuation correction.

  • Acquire serial PET scans at multiple time points post-injection (e.g., 5, 15, 30, 45, 60, and 120 minutes) to assess biodistribution and tumor uptake dynamics.[2][7]

  • Patients should remain still during the acquisition period.

Image Analysis:

  • Analyze images both qualitatively (visual assessment) and semi-quantitatively.

  • Calculate Standardized Uptake Values (SUVmax and SUVmean) by drawing regions of interest (ROIs) over tumor lesions and reference organs.[6]

Visualizations

Signaling Pathway of SSTR2 Antagonism

The following diagram illustrates the mechanism of action of ⁶⁸Ga-NODAGA-LM3 as an SSTR2 antagonist. It binds to the receptor on the tumor cell surface, allowing for imaging, but does not trigger the downstream signaling cascade and receptor internalization characteristic of agonists.

SSTR2_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ga68_Nodaga_LM3 ⁶⁸Ga-NODAGA-LM3 SSTR2 SSTR2 Receptor Ga68_Nodaga_LM3->SSTR2 Binding No_Signal Blocked SSTR2->No_Signal No_Internalization Blocked SSTR2->No_Internalization Signaling Downstream Signaling (e.g., adenylyl cyclase inhibition) Internalization Receptor Internalization No_Signal->Signaling No_Internalization->Internalization

Caption: SSTR2 Antagonist Mechanism of Action.

Experimental Workflow for Clinical PET Imaging

This diagram outlines the typical workflow for a clinical study involving ⁶⁸Ga-NODAGA-LM3 PET/CT imaging, from patient recruitment to data analysis.

PET_Imaging_Workflow Recruitment Patient Recruitment (Well-differentiated NETs) Consent Informed Consent Recruitment->Consent Radiolabeling ⁶⁸Ga-NODAGA-LM3 Synthesis & Quality Control Consent->Radiolabeling Injection Intravenous Injection Radiolabeling->Injection Imaging Serial PET/CT Scans (0-120 min) Injection->Imaging Analysis Image Analysis (Qualitative & Quantitative) Imaging->Analysis Dosimetry Dosimetry Calculation (e.g., OLINDA/EXM) Analysis->Dosimetry Evaluation Safety & Efficacy Evaluation Analysis->Evaluation Dosimetry->Evaluation

Caption: Clinical PET Imaging Experimental Workflow.

Logical Relationship of this compound Components

This diagram illustrates the relationship between the core components of the this compound compound and its application.

Component_Relationship TFA Trifluoroacetate (TFA) (Counter-ion) Compound This compound TFA->Compound Peptide LM3 Peptide (p-Cl-Phe-cyclo...) Peptide->Compound Chelator NODAGA Chelator Chelator->Compound Radiotracer Radiolabeled Antagonist Compound->Radiotracer + Radiometal Radiometal (e.g., ⁶⁸Ga, ⁶⁴Cu) Radiometal->Radiotracer Chelation Target SSTR2 on Tumor Cells Radiotracer->Target Binds to Application PET Imaging of NETs Target->Application Enables

Caption: this compound Component and Application Logic.

References

Nodaga-LM3 tfa for dummies: a simple explanation.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to NODAGA-LM3 TFA for Researchers, Scientists, and Drug Development Professionals.

Introduction: Understanding this compound

NODAGA-LM3 is a highly specific and potent antagonist for the somatostatin (B550006) receptor subtype 2 (SSTR2), which is overexpressed in many neuroendocrine tumors (NETs).[1] It is a peptide-based radiopharmaceutical precursor that, when chelated with a radionuclide such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), becomes a powerful tool for Positron Emission Tomography (PET) imaging.[2][3] The designation "TFA" indicates that the compound is supplied as a trifluoroacetate (B77799) salt. Trifluoroacetic acid (TFA) is integral to the synthesis and purification process of the peptide, acting as a cleavage agent to release the peptide from the solid-phase resin and as an ion-pairing reagent during HPLC purification.[4][5][6] This guide provides a comprehensive overview of the chemistry, mechanism, and application of this compound.

Core Components and Synthesis

NODAGA-LM3 is a conjugate of two key molecules:

  • LM3 Peptide: A synthetic peptide antagonist with high affinity for SSTR2. Its sequence is p-Cl-Phe-cyclo(d-Cys-Tyr-d-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)d-Tyr-NH₂.[1]

  • NODAGA Chelator: A macrocyclic chelating agent, 1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid, which is covalently linked to the N-terminus of the LM3 peptide.[3] This chelator securely holds the radioisotope.

The synthesis is typically achieved through standard solid-phase peptide synthesis (SPPS) for the LM3 peptide chain, followed by the conjugation of the NODAGA chelator to the N-terminus of the peptide.[3] The final product is purified using high-performance liquid chromatography (HPLC), often with TFA in the mobile phase, resulting in the TFA salt form.[6][7]

The Role of Trifluoroacetic Acid (TFA)

TFA is a strong organic acid (CF₃COOH) ubiquitously used in peptide chemistry.[5]

  • Peptide Cleavage: During SPPS, TFA is a primary component of the cleavage cocktail used to release the fully assembled peptide from its solid support resin.[5]

  • Purification: It is commonly used as an ion-pairing agent in reversed-phase HPLC at low concentrations (typically 0.1%).[7][8] It helps to improve peak shape and resolution during the purification of peptides.[7]

While essential for synthesis, residual TFA can be a concern in biological assays and preclinical or clinical studies due to its potential toxicity.[4][5] Therefore, for certain applications, the TFA counter-ion may be exchanged for a more biocompatible one, such as acetate (B1210297) or hydrochloride (HCl), through processes like ion-exchange chromatography or repeated lyophilization with the desired acid.[6][7]

Radiolabeling Protocols

The NODAGA chelator allows for efficient and stable labeling with various radiometals. The conditions vary depending on the radioisotope used.

Experimental Protocol: ⁶⁸Ga Labeling

The labeling of NODAGA-LM3 with Gallium-68 is typically performed manually in a hot cell.[9]

  • Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

  • Buffering: The pH of the eluate is adjusted to approximately 4.0-4.5 using a sodium acetate buffer.

  • Reaction: The NODAGA-LM3 precursor (e.g., 40 μg) is added to the buffered ⁶⁸Ga solution.[1]

  • Incubation: The reaction mixture is heated. While some NODAGA conjugates can be labeled at room temperature, heating (e.g., 95°C for 8 minutes for the similar DOTA-LM3) can ensure high radiochemical purity.[10][11]

  • Quality Control: The final product, ⁶⁸Ga-NODAGA-LM3, is checked for radiochemical purity using methods like radio-HPLC.

Experimental Protocol: ⁶⁴Cu Labeling
  • Buffering: NODAGA-LM3 (e.g., 3.3 nmol) is dissolved in an ammonium (B1175870) acetate buffer (pH 8.0).[3]

  • Reaction: ⁶⁴CuCl₂ (e.g., 37 MBq) is added to the peptide solution.[3]

  • Incubation: The reaction proceeds for 10 minutes at room temperature.[3]

  • Purification & QC: The resulting ⁶⁴Cu-NODAGA-LM3 is purified and its radiochemical purity is confirmed, with reported yields exceeding 97%.[3]

Mechanism of Action: SSTR2 Antagonism

Unlike SSTR2 agonists (e.g., DOTA-TATE), which bind to the receptor and trigger its internalization into the cell, antagonists like NODAGA-LM3 bind to the receptor on the cell surface but do not stimulate this internalization process.[3][10] This results in a higher number of available receptors on the tumor cell surface, potentially leading to higher tumor uptake and better imaging contrast.

SSTR2_Antagonist_vs_Agonist cluster_agonist SSTR2 Agonist Pathway cluster_antagonist SSTR2 Antagonist Pathway (NODAGA-LM3) Agonist Agonist (e.g., DOTA-TATE) Binding_A Binding Agonist->Binding_A SSTR2_A SSTR2 Receptor SSTR2_A->Binding_A Internalization Receptor Internalization Binding_A->Internalization Triggers Vesicle Endocytic Vesicle Internalization->Vesicle Antagonist Antagonist (NODAGA-LM3) Binding_B Binding Antagonist->Binding_B SSTR2_B SSTR2 Receptor SSTR2_B->Binding_B NoInternalization No Internalization (Receptor remains on surface) Binding_B->NoInternalization Blocks

Caption: SSTR2 agonist vs. antagonist mechanism of action.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity (IC₅₀, nM)

This table shows the concentration of the compound required to inhibit 50% of the binding of a standard radioligand to various human somatostatin receptor subtypes. Lower values indicate higher affinity.

Compoundsstr1sstr2sstr3sstr4sstr5
ⁿᵃᵗCu-NODAGA-LM3 [3]>10006.7 ± 1.5>1000>1000>1000
ⁿᵃᵗGa-DOTA-LM3 [10]>100012.5 ± 4.3>1000>1000>1000
Table 2: Clinical Biodistribution of ⁶⁸Ga-NODAGA-LM3 in Patients with NETs (SUVₘₐₓ)

The following data represents the mean Standardized Uptake Value (SUVₘₐₓ) ± standard deviation in various organs and tumor lesions at different time points post-injection.[9][12]

Organ/Tissue5 min2 h
Tumor Lesions 31.3 ± 19.774.6 ± 56.3
Spleen 46.9 ± 18.249.3 ± 18.9
Adrenal Gland 16.9 ± 9.018.0 ± 9.2
Pituitary Gland 13.9 ± 6.613.9 ± 5.9
Kidneys 13.2 ± 3.114.9 ± 3.4
Liver 7.9 ± 2.09.0 ± 2.6
Table 3: Radiation Dosimetry of ⁶⁸Ga-NODAGA-LM3

This table presents the mean effective dose and the absorbed dose for the organ receiving the highest radiation.[1][9]

ParameterValue
Mean Effective Dose 0.026 ± 0.003 mSv/MBq
Highest Absorbed Dose Organ Urinary Bladder Wall
Absorbed Dose (Bladder Wall) 0.162 mGy/MBq

Clinical Experimental Protocol: PET/CT Imaging

The following outlines a typical protocol for a clinical study evaluating ⁶⁸Ga-NODAGA-LM3 in patients with well-differentiated neuroendocrine tumors.[1]

  • Patient Randomization: Patients are randomized into different arms to receive the radiotracer.

  • Injection: A dose of ⁶⁸Ga-NODAGA-LM3 (e.g., 200 ± 11 MBq, corresponding to 40 µg of total peptide mass) is administered intravenously.[1]

  • Dynamic Imaging: Serial PET scans are acquired immediately after injection.

  • Scan Schedule: Scans are performed at multiple time points, such as 5, 15, 30, 45, 60, and 120 minutes post-injection, to assess biodistribution and pharmacokinetics.[1]

  • Image Analysis: The uptake in normal organs and tumor lesions is quantified by calculating the SUVₘₐₓ.

  • Dosimetry Calculation: Radiation dosimetry is calculated using software like OLINDA/EXM.[1]

  • Safety Monitoring: Patients are monitored for any adverse events during and after the procedure.

experimental_workflow cluster_synthesis Precursor Synthesis & QC cluster_radiolabeling Radiolabeling cluster_imaging In Vivo Application SPPS 1. Solid-Phase Peptide Synthesis (LM3) Conjugation 2. NODAGA Chelator Conjugation SPPS->Conjugation Purification 3. HPLC Purification (this compound) Conjugation->Purification QC1 4. Mass Spectrometry & Purity Check Purification->QC1 Radiolabeling 5. Radiolabeling with ⁶⁸Ga (or other radionuclide) QC1->Radiolabeling QC2 6. Radiochemical Purity QC (radio-HPLC) Radiolabeling->QC2 Injection 7. Intravenous Injection into Patient QC2->Injection PET_CT 8. Dynamic PET/CT Imaging Scans Injection->PET_CT Analysis 9. Image Analysis (SUVmax, Biodistribution) PET_CT->Analysis

Caption: General experimental workflow for this compound.

References

The Influence of Trifluoroacetate Salt on the Stability and Solubility of Nodaga-LM3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodaga-LM3, a crucial chelator-peptide conjugate employed in targeted radionuclide therapy and diagnostics, is frequently produced and stored as a trifluoroacetate (B77799) (TFA) salt. This technical guide delves into the pivotal role of the TFA counter-ion in influencing the stability and solubility of Nodaga-LM3. While direct comparative studies on Nodaga-LM3 salt forms are not extensively published, this document synthesizes established principles of peptide chemistry, available data on Nodaga-LM3, and standardized protocols to provide a comprehensive resource for researchers. The guide covers the origins of TFA in peptide synthesis, its potential impact on the physicochemical properties of Nodaga-LM3, and detailed methodologies for TFA removal and the subsequent characterization of the resulting salt forms.

Introduction: The Trifluoroacetate Counter-ion in Peptide Chemistry

Synthetic peptides, including Nodaga-LM3, are commonly purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent.[1] During the lyophilization process, the volatile TFA is largely removed, but residual TFA remains as a counter-ion to protonated basic residues on the peptide, forming a TFA salt.[2]

The presence of the TFA counter-ion can significantly impact the physicochemical properties of a peptide, including:

  • Solubility: The hydrophobicity of the TFA anion can influence the overall solubility of the peptide salt in various solvents.

  • Stability: The TFA salt form may affect the conformational stability and degradation pathways of the peptide.

  • Biological Activity: In some instances, residual TFA has been shown to interfere with biological assays.[2]

  • Hygroscopicity: The salt form can influence the water-uptake properties of the lyophilized peptide.

Given the sensitive nature of pharmaceutical applications involving Nodaga-LM3, understanding and controlling the counter-ion composition is of paramount importance.

Nodaga-LM3 and the Role of its Counter-ion

Nodaga-LM3 is a complex molecule comprising the NODAGA chelator conjugated to a somatostatin (B550006) receptor 2 (SSTR2) antagonist peptide.[3] Its primary application lies in the chelation of radiometals for positron emission tomography (PET) imaging of neuroendocrine tumors.[3] The synthesis and purification of Nodaga-LM3, as with many synthetic peptides, involves the use of TFA.[1]

The stability and solubility of Nodaga-LM3 are critical for its formulation into a stable, injectable radiopharmaceutical. The TFA salt form may influence these parameters, and for certain applications, it may be desirable to exchange the TFA for a more biologically compatible counter-ion, such as chloride or acetate (B1210297).

Quantitative Data on Nodaga-LM3 Solubility

Direct, published, side-by-side comparisons of the solubility of different Nodaga-LM3 salt forms are limited. However, data from commercial suppliers provides some insight into the solubility of Nodaga-LM3, often supplied as the TFA salt.

CompoundSolventSolubilitySource
Nodaga-LM3DMSO≥ 66.67 mg/mLMedChemExpress
DOTA-LM3 (TFA)H₂O100 mg/mL (with sonication)Gentaur

It is important to note that solubility can be influenced by factors such as pH, temperature, and the presence of other solutes. The data presented here should be considered as a guide, and empirical determination is recommended for specific applications.

Experimental Protocols

This section provides detailed protocols for the exchange of the TFA counter-ion and for the subsequent assessment of the stability and solubility of the resulting Nodaga-LM3 salt form.

Trifluoroacetate (TFA) Counter-ion Exchange

The following protocols describe methods to exchange the TFA counter-ion for hydrochloride (HCl) or acetate.

This procedure utilizes a stronger acid (HCl) to displace the weaker TFA.

Materials:

  • Nodaga-LM3 TFA salt

  • 100 mM Hydrochloric Acid (HCl)

  • Distilled, deionized water

  • Liquid nitrogen

  • Lyophilizer

Protocol:

  • Dissolve the this compound salt in 100 mM HCl.[4]

  • Allow the solution to stand at room temperature for a minimum of 1 minute to ensure complete protonation.[4]

  • Freeze the solution by immersing the flask in liquid nitrogen until completely frozen.[4]

  • Lyophilize the frozen solution until all the solvent has been removed.[4]

  • For complete removal of TFA, this process may need to be repeated multiple times.[4] It is recommended to re-dissolve the lyophilized powder in a fresh solution of 100 mM HCl and repeat the lyophilization process at least twice.[5]

This method employs an anion exchange resin to replace TFA with acetate.

Materials:

  • This compound salt

  • Strong anion exchange resin

  • 1 M Sodium acetate solution

  • Distilled, deionized water

  • Lyophilizer

Protocol:

  • Prepare a column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[2]

  • Equilibrate the column by eluting with a 1 M solution of sodium acetate.[2]

  • Thoroughly wash the column with distilled, deionized water to remove excess sodium acetate.[2]

  • Dissolve the this compound salt in distilled, deionized water and apply it to the prepared column.[2]

  • Elute the peptide from the column with distilled, deionized water, collecting the fractions that contain the peptide.[4]

  • Combine the peptide-containing fractions and lyophilize to obtain the Nodaga-LM3 acetate salt.[4]

Stability Assessment by RP-HPLC

This protocol outlines a method to assess the stability of different Nodaga-LM3 salt forms in solution over time.

Materials:

  • Nodaga-LM3 salt form (e.g., TFA, HCl, or acetate)

  • Appropriate buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Incubator or water bath

Protocol:

  • Prepare a stock solution of the Nodaga-LM3 salt form in the desired buffer at a known concentration.

  • Incubate the solution at a specific temperature (e.g., 4°C, 25°C, or 37°C).

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Analyze the aliquot by RP-HPLC. A typical gradient might be a linear increase in Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • The stability is determined by monitoring the decrease in the peak area of the intact Nodaga-LM3 over time.[6] The percentage of intact peptide remaining can be calculated relative to the initial time point (t=0).

Solubility Assessment

This protocol provides a general method for determining the solubility of different Nodaga-LM3 salt forms.

Materials:

  • Nodaga-LM3 salt form (e.g., TFA, HCl, or acetate)

  • A range of solvents (e.g., water, PBS, DMSO, ethanol)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To a small, pre-weighed amount of the Nodaga-LM3 salt form, add a small, measured volume of the test solvent.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If the peptide has dissolved, the solubility is at least the current concentration. More peptide can be added to determine the saturation point.

  • If the peptide has not fully dissolved, add an additional measured volume of the solvent and repeat the vortexing and observation steps.

  • Continue this process until the peptide is fully dissolved or until a large volume of solvent has been added, indicating poor solubility.

  • For a more quantitative assessment, the saturated solution can be centrifuged to pellet any undissolved solid, and the concentration of the supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or RP-HPLC with a calibration curve).

Visualizations

The following diagrams illustrate the logical workflows for TFA exchange and the assessment of stability and solubility.

TFA_Exchange_Workflow cluster_start Starting Material cluster_hcl HCl Exchange cluster_acetate Acetate Exchange cluster_end Final Products start Nodaga-LM3 TFA Salt dissolve_hcl Dissolve in 100 mM HCl start->dissolve_hcl prepare_column Prepare Anion Exchange Column start->prepare_column freeze Freeze in Liquid Nitrogen dissolve_hcl->freeze lyophilize_hcl Lyophilize freeze->lyophilize_hcl repeat_hcl Repeat 2x lyophilize_hcl->repeat_hcl end_hcl Nodaga-LM3 HCl Salt lyophilize_hcl->end_hcl repeat_hcl->dissolve_hcl equilibrate Equilibrate with Sodium Acetate prepare_column->equilibrate wash_column Wash with Water equilibrate->wash_column load_peptide Load Peptide Solution wash_column->load_peptide elute Elute with Water load_peptide->elute lyophilize_acetate Lyophilize elute->lyophilize_acetate end_acetate Nodaga-LM3 Acetate Salt lyophilize_acetate->end_acetate

Caption: Workflow for TFA counter-ion exchange to HCl or acetate salts.

Stability_Solubility_Workflow cluster_stability Stability Assessment cluster_solubility Solubility Assessment start Nodaga-LM3 Salt Form (TFA, HCl, or Acetate) dissolve_buffer Dissolve in Buffer start->dissolve_buffer add_solvent Add Solvent Incrementally start->add_solvent incubate Incubate at Specific Temperature dissolve_buffer->incubate aliquot Take Aliquots at Time Points incubate->aliquot analyze_hplc Analyze by RP-HPLC aliquot->analyze_hplc determine_degradation Determine Degradation (% Intact Peptide) analyze_hplc->determine_degradation vortex Vortex add_solvent->vortex observe Visually Observe Dissolution vortex->observe observe->add_solvent If not dissolved quantify Quantify Concentration (Optional) observe->quantify

Caption: Workflow for assessing the stability and solubility of Nodaga-LM3 salt forms.

Conclusion

References

Nodaga-LM3 tfa supplier and purchasing information for labs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of NODAGA-LM3 TFA, a crucial component in the development of targeted radiopharmaceuticals. It is intended for laboratory professionals engaged in preclinical and clinical research, particularly in the fields of oncology and molecular imaging. This document outlines supplier information, key technical data, experimental protocols, and relevant biological pathways.

Core Topic: this compound

This compound is a macrocyclic chelator conjugated to a somatostatin (B550006) receptor subtype 2 (SSTR2) antagonist. The trifluoroacetate (B77799) (TFA) salt form is commonly supplied for research purposes. Its primary application lies in the field of nuclear medicine, where it is radiolabeled with positron-emitting radionuclides, most notably Gallium-68 (⁶⁸Ga), for Positron Emission Tomography (PET) imaging of SSTR2-positive tumors, such as neuroendocrine tumors.[1][2][3][4]

Supplier and Purchasing Information

For laboratories seeking to procure this compound, two prominent suppliers are MedchemExpress and TargetMol. Below is a summary of their product offerings. Please note that pricing is subject to change and it is recommended to request a quote for bulk orders.

SupplierProduct NameCatalog NumberMolecular FormulaMolecular Weight (free acid)PurityAvailable Quantities
MedchemExpress NODAGA-LM3HY-P5362C₆₈H₉₀ClN₁₅O₁₉S₂1521.1199.33%1 mg, 5 mg, 10 mg
TargetMol This compoundT80238Not specifiedNot specifiedNot specified5 mg, 50 mg (Inquire for pricing)

Experimental Protocols

Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)

The following is a generalized protocol for the manual radiolabeling of this compound with ⁶⁸Ga, based on procedures described in the literature.[5][6] Researchers should adapt this protocol based on their specific laboratory setup and safety regulations.

Materials:

  • This compound

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl

  • Sodium acetate (B1210297) buffer (pH 4.0-4.5)

  • Sterile, pyrogen-free reaction vial

  • Heating block or water bath

  • Radio-TLC or HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain a ⁶⁸GaCl₃ solution.

  • Preparation of Reaction Mixture: In a sterile reaction vial, dissolve a predetermined amount of this compound in a suitable buffer, typically sodium acetate, to maintain a pH between 4.0 and 4.5.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the vial containing the this compound solution.

  • Incubation: Heat the reaction mixture at a controlled temperature, generally above 60°C, for a specified time (e.g., 5-15 minutes).

  • Quality Control: After the incubation period, perform quality control to determine the radiochemical purity of the resulting [⁶⁸Ga]Ga-NODAGA-LM3. This is typically done using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally considered acceptable for preclinical and clinical use.[6]

In Vivo PET Imaging with [⁶⁸Ga]Ga-NODAGA-LM3

The following is a general workflow for conducting in vivo PET imaging studies in animal models bearing SSTR2-expressing tumors.

Workflow:

  • Animal Model Preparation: Utilize an appropriate animal model with xenografted or syngeneic SSTR2-positive tumors.

  • Radiotracer Administration: Intravenously inject the prepared and quality-controlled [⁶⁸Ga]Ga-NODAGA-LM3 into the animal. The exact dose will depend on the animal model and imaging system.

  • Uptake Period: Allow for a sufficient uptake period for the radiotracer to distribute and accumulate in the target tissues. This can range from 30 to 120 minutes.

  • PET/CT or PET/MR Imaging: Anesthetize the animal and position it in the PET scanner. Acquire whole-body or region-of-interest static or dynamic images. A co-registered CT or MRI scan is essential for anatomical localization.

  • Image Analysis: Reconstruct and analyze the PET images to quantify the radiotracer uptake in tumors and other organs of interest. This is often expressed as the Standardized Uptake Value (SUV).

Visualization of Key Processes

SSTR2 Signaling Pathway

NODAGA-LM3 acts as an antagonist to the Somatostatin Receptor Subtype 2 (SSTR2). Upon binding, it blocks the downstream signaling cascade typically initiated by the natural ligand, somatostatin. This pathway is crucial in regulating hormone secretion and cell proliferation.[7][8][9][10][11]

SSTR2_Signaling_Pathway SSTR2 Antagonist Signaling Pathway cluster_membrane Cell Membrane SSTR2 SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits NODAGA_LM3 NODAGA-LM3 (Antagonist) NODAGA_LM3->SSTR2 Blocks Somatostatin Somatostatin (Agonist) Somatostatin->SSTR2 Binds & Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cell_Effects Inhibition of: - Hormone Secretion - Cell Proliferation PKA->Cell_Effects

Caption: SSTR2 antagonist (NODAGA-LM3) blocks somatostatin binding, inhibiting downstream signaling.

Experimental Workflow for PET Imaging

The following diagram illustrates a typical experimental workflow for preclinical PET imaging using a ⁶⁸Ga-labeled radiotracer like [⁶⁸Ga]Ga-NODAGA-LM3.[12][13][14][15][16][17]

PET_Imaging_Workflow Preclinical PET Imaging Workflow with ⁶⁸Ga-NODAGA-LM3 cluster_prep Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Ga_Elution 1. ⁶⁸Ga Elution from Generator Radiolabeling 2. Radiolabeling of NODAGA-LM3 Ga_Elution->Radiolabeling QC 3. Quality Control (Radio-TLC/HPLC) Radiolabeling->QC Injection 4. IV Injection into Animal Model QC->Injection Uptake 5. Uptake Period (30-120 min) Injection->Uptake PET_Scan 6. PET/CT or PET/MR Image Acquisition Uptake->PET_Scan Reconstruction 7. Image Reconstruction PET_Scan->Reconstruction Analysis 8. Image Analysis (e.g., SUV) Reconstruction->Analysis

Caption: A streamlined workflow for preclinical PET imaging from radiolabeling to data analysis.

References

Navigating the Terrain of a Novel SSTR2 Antagonist: A Technical Guide to Nodaga-LM3 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the safety, handling, storage, and experimental considerations for Nodaga-LM3 TFA, a potent and specific antagonist of the somatostatin (B550006) receptor subtype 2 (SSTR2).[1][2] Designed for researchers, scientists, and drug development professionals, this document consolidates critical information to ensure the safe and effective use of this novel peptide conjugate in a laboratory setting.

Core Safety and Hazard Information

This compound is a salt form of the peptide Nodaga-LM3, where trifluoroacetic acid (TFA) is the counter-ion. While specific safety data for the conjugate is not extensively available, the primary hazards are associated with the TFA component. TFA is a strong, corrosive acid that requires careful handling to avoid adverse health effects.

Hazard Identification and Classification

The principal hazards associated with this compound are derived from the properties of trifluoroacetic acid.

Hazard ClassGHS ClassificationSignal WordHazard Statement
Acute Toxicity, InhalationCategory 3DangerH331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 1ADangerH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage.
Hazardous to the Aquatic Environment, Long-termCategory 3-H412: Harmful to aquatic life with long lasting effects.
First Aid Measures

Prompt and appropriate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.
Skin Contact Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.

Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Control MeasureSpecification
Engineering Controls Work in a well-ventilated area, preferably within a certified chemical fume hood.
Eye/Face Protection Wear chemical safety goggles and a face shield.
Skin Protection Wear a lab coat, and chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.
Respiratory Protection If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge for organic acids.
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapors.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage and Stability

Proper storage of this compound is critical for maintaining its integrity and ensuring its stability for research applications.

ConditionRecommendationRationale
Temperature Store lyophilized powder at -20°C for long-term storage.Low temperatures minimize degradation of the peptide.[3]
Moisture Keep the container tightly sealed and store in a dry place.[3]Peptides can be hygroscopic; moisture absorption can reduce stability.[3]
Light Protect from light.To prevent potential photodegradation.
Incompatibilities Store away from strong bases, oxidizing agents, and metals.TFA can react with these materials.
Solutions For reconstituted solutions, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]Minimizes degradation in solution.[3][4]

Experimental Protocols and Methodologies

Reconstitution of Lyophilized this compound

Accurate and sterile reconstitution is the first step in most experimental workflows.

Materials:

  • Vial of lyophilized this compound

  • Sterile, high-purity water (e.g., WFI or LC-MS grade) or an appropriate sterile buffer

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated micropipettes with sterile tips

Protocol:

  • Equilibration: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.[5]

  • Solvent Addition: Carefully add the calculated volume of sterile solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the peptide.[5] Avoid vigorous shaking to prevent aggregation.

  • Aliquoting: Dispense the reconstituted solution into sterile, low-protein-binding microcentrifuge tubes for storage.

  • Storage: Store the aliquots at -20°C or -80°C. For short-term storage (1 month), -20°C is suitable; for longer-term storage (up to 6 months), -80°C is recommended.[4]

Experimental Application: ⁶⁸Ga-Labeling for PET Imaging

Nodaga-LM3 is frequently used as a chelator for Gallium-68 (⁶⁸Ga) in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging of SSTR2-positive tumors.[1][6]

A generalized workflow for the radiolabeling procedure is as follows:

G cluster_prep Preparation cluster_reaction Radiolabeling cluster_qc Quality Control ¹⁶⁸Ga Elution ⁶⁸Ga Elution from Ge/Ga Generator ³Reaction Mixture Combine ⁶⁸Ga and Nodaga-LM3 Solution ¹⁶⁸Ga Elution->³Reaction Mixture ²Nodaga-LM3 Solution This compound Solution Preparation ²Nodaga-LM3 Solution->³Reaction Mixture ⁴Incubation Incubate at Elevated Temperature ³Reaction Mixture->⁴Incubation ⁵Purification Purification using SPE Cartridge ⁴Incubation->⁵Purification ⁶Radiochemical Purity Assess Radiochemical Purity (e.g., HPLC) ⁵Purification->⁶Radiochemical Purity

Figure 1. General workflow for the preparation of ⁶⁸Ga-Nodaga-LM3.

Mechanism of Action and Signaling Pathways

Nodaga-LM3 is a competitive antagonist of the somatostatin receptor subtype 2 (SSTR2), a G-protein coupled receptor (GPCR).[1][2] Unlike SSTR2 agonists, which are internalized upon binding, antagonists like Nodaga-LM3 bind to the receptor on the cell surface with high affinity but are not significantly internalized.[7][8] This property can lead to a higher number of receptors being targeted on the cell surface.

The binding of the natural ligand, somatostatin, or an agonist to SSTR2 typically initiates a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] As an antagonist, Nodaga-LM3 blocks this downstream signaling by preventing the binding of agonists.

SSTR2_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular SSTR2 SSTR2 AC Adenylyl Cyclase SSTR2->AC Inhibits cAMP cAMP AC->cAMP Converts Somatostatin Somatostatin (Agonist) Somatostatin->SSTR2 Binds & Activates NodagaLM3 This compound (Antagonist) NodagaLM3->SSTR2 Binds & Blocks ATP ATP ATP->AC CellularResponse Inhibition of Hormone Secretion & Proliferation cAMP->CellularResponse

Figure 2. SSTR2 antagonist mechanism of this compound.

This technical guide serves as a foundational resource for the safe and effective utilization of this compound in research and development. Investigators are encouraged to consult the specific Safety Data Sheet provided by the manufacturer and to perform their own risk assessments prior to initiating any experimental work.

References

The Core of Radiopharmaceutical Innovation: A Technical Guide to the Chelator NODAGA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of radiopharmaceuticals, the pursuit of precision diagnostics and targeted therapeutics is paramount. The efficacy of these agents hinges on the stable chelation of a radionuclide to a targeting biomolecule. Among the array of chelating agents, 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) has emerged as a frontrunner, offering significant advantages in the design of next-generation radiopharmaceuticals. This technical guide provides an in-depth exploration of NODAGA, presenting its core properties, comparative quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their drug development endeavors.

Introduction to NODAGA: A Versatile Bifunctional Chelator

NODAGA is a macrocyclic bifunctional chelator derived from the well-established NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) framework. The key structural modification is the introduction of a glutaric acid moiety, which provides a readily available carboxylic acid group for covalent conjugation to biomolecules such as peptides, antibodies, and small molecules[1]. This bifunctional nature allows NODAGA to first, securely bind a radiometal, and second, be attached to a targeting vector that directs the radiopharmaceutical to its biological target.

The primary advantages of NODAGA in radiopharmaceutical design include:

  • Mild Radiolabeling Conditions: NODAGA facilitates rapid and efficient radiolabeling with important medical radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) under mild conditions, often at room temperature and physiological pH[2]. This is particularly beneficial for sensitive biomolecules that can be degraded by the harsh heating conditions required by other chelators like DOTA[3].

  • High Stability of Radiometal Complexes: NODAGA forms highly stable and kinetically inert complexes with radiometals, which is crucial for minimizing the in vivo release of the radionuclide and subsequent off-target accumulation[4][5]. This enhanced stability often translates to improved imaging contrast and reduced radiation dose to non-target tissues.

  • Favorable Pharmacokinetics: The hydrophilic nature of NODAGA contributes to favorable pharmacokinetic profiles of the resulting radiopharmaceuticals, often characterized by rapid renal clearance[2].

Quantitative Data Presentation

The selection of a chelator in radiopharmaceutical design is a data-driven decision. The following tables summarize key quantitative data for NODAGA-based radiopharmaceuticals, offering a comparative perspective with the commonly used chelator, DOTA.

Table 1: Radiolabeling Efficiency and Conditions

RadiometalTargeting MoleculeChelatorTemperature (°C)Time (min)pHRadiochemical Yield (%)Reference(s)
⁶⁸GaRGD DimerNODAGARoom Temp5-103.5-4.0>95% (with higher peptide amount)[6]
⁶⁸GaRGD DimerNODAGA955-103.5-4.0>95%[6]
⁶⁸GaRGD DimerDOTA955-103.5-4.0>95%[6]
⁶⁸GaPamidronic AcidNODAGA60-4.0-4.5Optimum[7]
⁶⁴CumAb7NODAGA2560-59-71%[8]
⁶⁴CumAb7DOTA4060-59-71%[8]
⁶⁴CuTrastuzumabNODAGARoom Temp605.64~80%[9]
⁶⁴CuTrastuzumabDOTARoom Temp15->97%[9]

Table 2: In Vitro Stability

RadiometalTargeting MoleculeChelatorStability AssayTime (h)Stability (%)Reference(s)
⁶⁸GaUBI (31-38)NODAGA-->95%[10][11]
⁶⁴CuTrastuzumabNODAGAEDTA Challenge24>99%[4]
⁶⁴CuTrastuzumabDOTAEDTA Challenge186-88%[4]
⁶⁴CuRGD-BBNNODAGAHuman Serum-96 ± 1.24%[12]
⁶⁴CuRGD-BBNNODAGAPBS-95 ± 1.05%[12]

Table 3: In Vivo Performance (Tumor Uptake in Mouse Models)

RadiometalTargeting MoleculeChelatorTumor ModelTime (p.i.)Tumor Uptake (%ID/g)Reference(s)
⁶⁴CuGRPR-targeting motifNODAGAPC-31 h4.07 ± 0.51[13][14]
⁶⁴CuGRPR-targeting motifNOTAPC-31 h4.99 ± 1.40[13][14]
⁶⁴CumAb7NODAGAPC3-DsRed24 h13.24 ± 4.86[8]
⁶⁴CumAb7DOTAPC3-DsRed24 h13.44 ± 1.21[8]
⁶⁴CuJR11 (SSTR antagonist)NODAGAHEK-293--[13][14]
⁶⁴CuDOTA-TATE (SSTR agonist)DOTAHEK-293--[13][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development of NODAGA-based radiopharmaceuticals.

Bioconjugation of NODAGA-NHS to a Peptide

This protocol describes the covalent attachment of a NODAGA-NHS ester to a peptide containing a primary amine (e.g., N-terminus or lysine (B10760008) side chain).

Materials:

  • Peptide of interest

  • NODAGA-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer or Sodium Borate Buffer (pH 8.3-8.5)

  • Purification System: Size Exclusion Chromatography (e.g., PD-10 desalting column) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Elution Buffer for Purification (e.g., 0.1 M Sodium Acetate (B1210297), pH 5.6)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris)[7].

  • NODAGA-NHS Ester Preparation: Immediately before use, dissolve the NODAGA-NHS ester in a minimal amount of anhydrous DMF or DMSO to a stock concentration of 10 mg/mL[7].

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NODAGA-NHS ester to the peptide solution[7]. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light[15].

  • Purification: Remove unreacted NODAGA-NHS and byproducts using a PD-10 desalting column or RP-HPLC[15].

  • Characterization: Confirm the successful conjugation and determine the number of NODAGA molecules per peptide using methods such as MALDI-TOF mass spectrometry[16].

Radiolabeling with Gallium-68

This protocol outlines the radiolabeling of a NODAGA-conjugated peptide with ⁶⁸Ga.

Materials:

  • NODAGA-peptide conjugate (1 mg/mL stock solution)

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Heating block

  • C18 Sep-Pak cartridge for purification

  • Ethanol (B145695) and sterile water for cartridge conditioning

  • Sterile saline for final formulation

Procedure:

  • Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

  • Reaction Setup: In a sterile reaction vial, add 10-50 µg of the NODAGA-peptide conjugate[11]. Add sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5[11].

  • Radiolabeling: Add the ⁶⁸GaCl₃ eluate to the vial. Incubate at 95°C for 5-10 minutes. For some NODAGA conjugates, labeling can be achieved at room temperature[4][6].

  • Purification: Pre-condition a C18 Sep-Pak cartridge with ethanol followed by sterile water. Load the reaction mixture onto the cartridge. Wash with sterile water to remove unbound ⁶⁸Ga. Elute the ⁶⁸Ga-NODAGA-peptide with an ethanol/water mixture.

  • Final Formulation: Evaporate the ethanol and formulate the purified product in sterile saline for injection.

Quality Control

3.3.1. Radio-Thin Layer Chromatography (Radio-TLC)

This method is used to determine the radiochemical purity by separating the radiolabeled conjugate from free radionuclide and colloids.

Materials:

  • iTLC-SG (silica gel impregnated glass fiber) strips

  • Mobile Phase: e.g., 0.1 M sodium citrate (B86180) or a mixture of ammonium (B1175870) acetate 1M (pH 5.5) and DMF[6][8].

  • Radio-TLC scanner

Procedure:

  • Spot a small aliquot of the final radiopharmaceutical product onto the baseline of an iTLC-SG strip.

  • Develop the chromatogram in a chamber containing the mobile phase.

  • Scan the strip using a radio-TLC scanner to determine the distribution of radioactivity.

  • Calculate the radiochemical purity by integrating the peaks corresponding to the product and impurities. For many ⁶⁸Ga-NODAGA-peptides, the product remains at the origin (Rf=0.0-0.1), while free ⁶⁸Ga moves with the solvent front (Rf=0.9-1.0)[6].

3.3.2. Radio-High-Performance Liquid Chromatography (Radio-HPLC)

This method provides a more precise quantification of radiochemical purity and can separate different radiolabeled species.

Materials:

  • HPLC system with a radioactivity detector

  • C18 reverse-phase column

  • Mobile Phase: Typically a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B)[8].

Procedure:

  • Inject a small volume of the radiopharmaceutical solution onto the HPLC system.

  • Run a gradient elution to separate the components.

  • The radioactivity detector will generate a chromatogram showing peaks for the radiolabeled product and any radioactive impurities.

  • Calculate the radiochemical purity by determining the area under the curve for each peak.

In Vitro Stability Assays

3.4.1. Serum Stability

Procedure:

  • Incubate the purified radiolabeled NODAGA-conjugate in fresh human or mouse serum at 37°C[13].

  • At various time points (e.g., 1, 4, 24 hours), take an aliquot of the mixture.

  • Precipitate the serum proteins by adding an equal volume of acetonitrile.

  • Centrifuge the sample and analyze the supernatant by radio-HPLC or radio-TLC to quantify the percentage of intact radiopharmaceutical[11].

3.4.2. EDTA Challenge

Procedure:

  • Incubate the purified radiolabeled NODAGA-conjugate in a solution containing a high molar excess of EDTA (e.g., 10 mM) at 37°C[13].

  • At various time points, analyze aliquots by radio-TLC or radio-HPLC to determine the percentage of the radiometal that has been transchelated to EDTA[13].

In Vivo Biodistribution in Mice

This protocol determines the distribution, uptake, and clearance of the NODAGA-based radiotracer in a living organism.

Materials:

  • Tumor-bearing mice (e.g., xenograft models)

  • The purified and formulated radiolabeled NODAGA-conjugate

  • Gamma counter

Procedure:

  • Inject a known amount of the radiopharmaceutical (typically 5-10 MBq) intravenously into the tail vein of the mice[11].

  • At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize a group of mice[11].

  • Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone)[11].

  • Weigh each tissue sample.

  • Measure the radioactivity in each sample using a gamma counter, along with a standard of the injected dose[1][11].

  • Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g)[11].

Mandatory Visualizations

Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows in the development of NODAGA-based radiopharmaceuticals.

Radiopharmaceutical_Development_Workflow cluster_0 Bioconjugation cluster_1 Radiolabeling & QC cluster_2 Preclinical Evaluation Peptide Targeting Peptide/Antibody Conjugation Conjugation Reaction Peptide->Conjugation NODAGA_NHS NODAGA-NHS Ester NODAGA_NHS->Conjugation Purification_Conj Purification (HPLC/SEC) Conjugation->Purification_Conj NODAGA_Peptide NODAGA-Peptide Conjugate Purification_Conj->NODAGA_Peptide Radiolabeling Radiolabeling Reaction NODAGA_Peptide->Radiolabeling Radiometal Radiometal (e.g., 68Ga, 64Cu) Radiometal->Radiolabeling Purification_Radio Purification (SPE) Radiolabeling->Purification_Radio QC Quality Control (TLC/HPLC) Purification_Radio->QC Final_Product Final Radiopharmaceutical QC->Final_Product In_Vitro In Vitro Studies (Stability, Binding) Final_Product->In_Vitro In_Vivo In Vivo Studies (Biodistribution, Imaging) Final_Product->In_Vivo

Overall workflow for the development of a NODAGA-based radiopharmaceutical.

In_Vivo_Biodistribution_Workflow Start Tumor-bearing Mouse Model Injection IV Injection of Radiolabeled NODAGA-conjugate Start->Injection Time_Points Euthanasia at Pre-defined Time Points Injection->Time_Points Dissection Organ & Tissue Dissection Time_Points->Dissection Weighing Weighing of Samples Dissection->Weighing Counting Gamma Counting Weighing->Counting Calculation Calculation of %ID/g Counting->Calculation Data_Analysis Data Analysis & Reporting Calculation->Data_Analysis

Experimental workflow for in vivo biodistribution studies.
Signaling Pathway

NODAGA is often conjugated to targeting molecules like RGD peptides, which target integrin receptors involved in angiogenesis and tumor progression. The diagram below illustrates the simplified integrin αvβ3 signaling pathway.

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling RGD_Ligand RGD Ligand (e.g., Fibronectin) Integrin Integrin αvβ3 RGD_Ligand->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Grb2_Sos Grb2/SOS Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified Integrin αvβ3 signaling pathway targeted by RGD peptides.

Conclusion

The chelator NODAGA represents a significant advancement in the field of radiopharmaceutical design. Its ability to be radiolabeled under mild conditions, form highly stable complexes, and contribute to favorable pharmacokinetic profiles makes it an invaluable tool for researchers developing novel diagnostic and therapeutic agents. The data and protocols presented in this guide are intended to serve as a comprehensive resource for the scientific community, facilitating the continued innovation and application of NODAGA-based radiopharmaceuticals in the fight against disease.

References

Methodological & Application

Application Notes: 68Ga-NODAGA-LM3 tfa for PET Imaging of Somatostatin Receptor-Positive Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

This document provides detailed protocols and application notes for the Gallium-68 (68Ga) labeling of NODAGA-LM3 tfa, a potent somatostatin (B550006) receptor subtype 2 (SSTR2) antagonist, for Positron Emission Tomography (PET) imaging. 68Ga-NODAGA-LM3 is a valuable tool for the visualization of neuroendocrine tumors (NETs) and other malignancies that overexpress SSTR2.[1][2] As an antagonist, it offers the potential for high-contrast imaging due to its binding to a large number of receptor sites on the cell surface with minimal internalization.[3] These application notes are intended for researchers, scientists, and drug development professionals working in the field of nuclear medicine and oncology.

Quantitative Data Summary

The following tables summarize key quantitative data for 68Ga-NODAGA-LM3 derived from preclinical and clinical studies.

Table 1: Biodistribution of 68Ga-NODAGA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors (SUVmax at 1 hour post-injection)

OrganMean SUVmax ± SD
Pituitary3.9 ± 1.5
Parotids2.1 ± 0.6
Liver6.0 ± 1.3
Spleen15.6 ± 4.1
Pancreas2.9 ± 0.6
Adrenals2.4 ± 0.5
Stomach2.0 ± 0.5
Small Intestine3.2 ± 0.7
Kidneys14.8 ± 3.2

Data adapted from a prospective, randomized, double-blind study.[4]

Table 2: Tumor Uptake of 68Ga-NODAGA-LM3 in Patients with Well-Differentiated Neuroendocrine Tumors

Time PointMean SUVmax ± SDPercentage Increase from 5 min
5 minutes31.3 ± 19.7-
2 hours74.6 ± 56.3138%

Data reflects significant tumor retention and accumulation over time.[2]

Table 3: Dosimetry of 68Ga-NODAGA-LM3

Organ Receiving Highest Absorbed DoseMean Effective Dose (mSv/MBq)
Urinary Bladder Wall0.026 ± 0.003

Dosimetry data is comparable to other 68Ga-labeled SSTR2 antagonists.[2][4]

Experimental Protocols

Protocol 1: 68Ga Labeling of this compound

This protocol describes the manual radiolabeling of this compound with 68Ga eluted from a 68Ge/68Ga generator.

Materials:

  • 68Ge/68Ga generator (e.g., ITG GmbH, Eckert & Ziegler)

  • This compound precursor

  • Sterile 0.05 M HCl for generator elution

  • Sterile sodium acetate (B1210297) buffer (0.5 M, pH 4.5)

  • Sterile reaction vial (1.5 mL or 2 mL)

  • Heating block or water bath set to 95°C

  • C18 Sep-Pak light cartridge (pre-conditioned with ethanol (B145695) and water)

  • Sterile 0.9% sodium chloride for injection

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • 68Ga Elution: Elute the 68Ge/68Ga generator with 1.0 mL of sterile 0.05 M HCl to obtain 68GaCl3.

  • Precursor Preparation: In a sterile reaction vial, dissolve 10-20 µg of this compound in a small volume of sterile water.

  • Buffering: Add 100-200 µL of 0.5 M sodium acetate buffer to the reaction vial containing the this compound to achieve a final pH between 3.5 and 4.5.

  • Radiolabeling Reaction: Add the 68GaCl3 eluate (approximately 1 mL) to the buffered this compound solution.

  • Incubation: Securely cap the reaction vial and place it in a heating block or water bath at 95°C for 5-10 minutes.

  • Purification:

    • Pre-condition a C18 Sep-Pak light cartridge with 5 mL of ethanol followed by 10 mL of sterile water.

    • Pass the reaction mixture through the C18 cartridge. The 68Ga-NODAGA-LM3 will be retained on the cartridge.

    • Wash the cartridge with 5-10 mL of sterile water to remove any unreacted 68Ga.

    • Elute the purified 68Ga-NODAGA-LM3 from the cartridge with 0.5-1.0 mL of 50-70% ethanol in sterile water.

  • Formulation: Dilute the eluted product with sterile 0.9% sodium chloride to a final ethanol concentration of less than 10%.

  • Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

Protocol 2: Quality Control of 68Ga-NODAGA-LM3

Radiochemical Purity (RCP) by Radio-TLC:

  • Stationary Phase: iTLC-SG paper

  • Mobile Phase: 0.1 M sodium citrate (B86180) buffer (pH 5.5)

  • Procedure: Spot a small amount of the final product onto the iTLC strip. Develop the chromatogram. 68Ga-NODAGA-LM3 remains at the origin (Rf = 0.0-0.1), while free 68Ga migrates with the solvent front (Rf = 0.9-1.0).

  • Acceptance Criteria: RCP ≥ 95%

Radiochemical Purity (RCP) by Radio-HPLC:

  • Column: Reversed-phase C18 column

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 95% A to 100% B over 15-20 minutes.

  • Detection: In-line radioactivity detector.

  • Acceptance Criteria: RCP ≥ 95%

Other Quality Control Parameters:

  • pH: 4.5 - 7.5

  • Visual Inspection: Clear, colorless solution, free of particulate matter.

  • Radionuclidic Purity (68Ge breakthrough): ≤ 0.001% (measured using a dose calibrator with appropriate settings).

  • Sterility and Endotoxin Testing: Must comply with pharmacopeial standards for parenteral administration.

Visualizations

Signaling_Pathway cluster_cell Tumor Cell Membrane cluster_imaging PET Imaging SSTR2 SSTR2 No_Internalization No Significant Internalization SSTR2->No_Internalization Blocks Internalization PET_Scanner PET Scanner SSTR2->PET_Scanner Positron Emission Ga68_NODAGA_LM3 68Ga-NODAGA-LM3 (Antagonist) Ga68_NODAGA_LM3->SSTR2 Binding Tumor_Visualization High-Contrast Tumor Visualization PET_Scanner->Tumor_Visualization Signal Detection

Caption: SSTR2 Antagonist Mechanism for PET Imaging.

Experimental_Workflow cluster_synthesis Radiopharmaceutical Preparation cluster_imaging PET Imaging Procedure Generator 68Ge/68Ga Generator Elution Elution with HCl Generator->Elution Labeling Radiolabeling (95°C, 5-10 min) Elution->Labeling Precursor This compound + Buffer Precursor->Labeling Purification C18 Cartridge Purification Labeling->Purification QC Quality Control (RCP, pH, etc.) Purification->QC Administration Patient Administration QC->Administration Uptake Uptake Phase (45-60 min) Administration->Uptake PET_Scan PET/CT Scan Uptake->PET_Scan Image_Analysis Image Reconstruction & Analysis PET_Scan->Image_Analysis

Caption: Workflow for 68Ga-NODAGA-LM3 PET Imaging.

References

Application Notes and Protocols for Nodaga-LM3 in Neuroendocrine Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nodaga-LM3 is a potent antagonist targeting the somatostatin (B550006) receptor subtype 2 (SSTR2), which is frequently overexpressed in neuroendocrine tumors (NETs). When chelated with Gallium-68 (⁶⁸Ga), ⁶⁸Ga-Nodaga-LM3 serves as a valuable radiopharmaceutical for Positron Emission Tomography (PET) imaging, enabling sensitive and specific visualization of SSTR2-positive tumors.[1][2] These application notes provide a comprehensive guide for the use of ⁶⁸Ga-Nodaga-LM3 in preclinical neuroendocrine tumor models, covering radiolabeling, in vitro characterization, and in vivo imaging and biodistribution studies.

Signaling Pathway of SSTR2

The binding of somatostatin or its analogs, including Nodaga-LM3, to SSTR2 initiates a signaling cascade that can influence cell growth, hormone secretion, and apoptosis. As an antagonist, Nodaga-LM3 blocks these downstream effects. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

SSTR2_Signaling_Pathway SSTR2 Signaling Pathway cluster_membrane Cell Membrane SSTR2 SSTR2 Gi Gi Protein SSTR2->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Nodaga_LM3 Nodaga-LM3 Nodaga_LM3->SSTR2 Binds to Gi->AC Inhibits ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Cell Growth, Hormone Secretion) CREB->Gene_Expression Regulates

Caption: SSTR2 signaling cascade initiated by Nodaga-LM3 binding.

Experimental Protocols

Radiolabeling of Nodaga-LM3 with Gallium-68

This protocol describes the manual radiolabeling of Nodaga-LM3 with ⁶⁸Ga.

Materials:

  • Nodaga-LM3 peptide

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M Hydrochloric acid (HCl)

  • Sodium acetate (B1210297) buffer

  • Reaction vial

  • Heating block or water bath

  • Radio-TLC system for quality control

Procedure:

  • Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 5 mL of 0.1 M HCl directly into a reaction vial.[3]

  • Add 40 µg of Nodaga-LM3 peptide dissolved in sodium acetate buffer to the reaction vial.[3]

  • Adjust the pH of the reaction mixture to approximately 4.[3]

  • Heat the reaction mixture at 95-100°C for 10 minutes.[3][4]

  • Perform radiochemical purity analysis using a radio-TLC system to ensure high labeling efficiency.

In Vitro SSTR2 Binding Affinity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of ⁶⁸Ga-Nodaga-LM3 in SSTR2-expressing cells.

Cell Line:

  • Human Embryonic Kidney (HEK)-sst2 cells, which are engineered to express the human SSTR2 receptor.[4]

Materials:

  • HEK-sst2 cells

  • Binding buffer (e.g., Tris-based buffer with BSA and protease inhibitors)

  • Radioligand (e.g., ¹²⁵I-Tyr³-octreotide or another suitable SSTR2 radioligand)

  • ⁶⁸Ga-Nodaga-LM3 at various concentrations

  • Cell harvester and filter mats

  • Gamma counter

Procedure:

  • Prepare HEK-sst2 cell membranes from cultured cells.

  • In a 96-well plate, add a fixed concentration of the SSTR2 radioligand to each well.

  • Add increasing concentrations of non-radioactive ("cold") Nodaga-LM3 or ⁶⁸Ga-Nodaga-LM3 to the wells in triplicate.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the Nodaga-LM3 concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value. The IC₅₀ for (68/nat)Ga-NODAGA-LM3 has been reported to be 1.3 ± 0.3 nmol/L.[4]

In Vivo Biodistribution Studies in a Neuroendocrine Tumor Xenograft Model

This protocol details the assessment of ⁶⁸Ga-Nodaga-LM3 biodistribution in a mouse model bearing SSTR2-expressing tumors.

Animal Model:

  • Female athymic nude mice (4-6 weeks old)

  • Subcutaneously inoculate 5-10 million HEK-sst2 cells in the flank of each mouse.

  • Allow tumors to grow to a suitable size (e.g., 100-300 mm³).

Procedure:

  • Anesthetize the tumor-bearing mice.

  • Inject approximately 1-2 MBq of ⁶⁸Ga-Nodaga-LM3 intravenously via the tail vein.

  • At a predetermined time point post-injection (e.g., 1 hour), euthanize the mice.[4]

  • Dissect major organs (blood, heart, lungs, liver, spleen, kidneys, pancreas, stomach, intestines, muscle, bone, and tumor).

  • Weigh each organ and measure the radioactivity using a calibrated gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Preclinical PET Imaging Protocol

This protocol describes the in vivo imaging of ⁶⁸Ga-Nodaga-LM3 in a neuroendocrine tumor xenograft model.

Procedure:

  • Anesthetize the tumor-bearing mice and maintain anesthesia throughout the imaging session.

  • Inject approximately 5-10 MBq of ⁶⁸Ga-Nodaga-LM3 intravenously.

  • Position the mouse in a small-animal PET scanner.

  • Acquire dynamic or static PET images at desired time points post-injection (e.g., a static scan at 1 hour post-injection).[4]

  • A low-dose CT scan can be acquired for anatomical co-registration.

  • Reconstruct and analyze the PET images to visualize tumor uptake and biodistribution. For specificity assessment, a blocking study can be performed by co-injecting an excess of non-radioactive Nodaga-LM3.[4]

Experimental Workflow

Experimental_Workflow Experimental Workflow for Nodaga-LM3 in NET Models cluster_preparation Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Radiolabeling Radiolabeling of Nodaga-LM3 with 68Ga QC Quality Control (Radio-TLC) Radiolabeling->QC Binding_Assay SSTR2 Binding Affinity (IC50 Determination) QC->Binding_Assay Tumor_Model NET Xenograft Mouse Model QC->Tumor_Model Biodistribution Biodistribution Studies (%ID/g) Tumor_Model->Biodistribution PET_Imaging Small-Animal PET/CT Imaging Tumor_Model->PET_Imaging

References

Application Notes and Protocols: Nodaga-LM3 TFA in Paraganglioma Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nodaga-LM3 TFA, a potent somatostatin (B550006) receptor subtype 2 (SSTR2) antagonist, for the imaging of paragangliomas using Positron Emission Tomography (PET). The following sections detail the quantitative performance of 68Ga-Nodaga-LM3 TFA, experimental protocols for its preparation and use, and visualizations of key pathways and workflows.

Introduction to this compound for Paraganglioma Imaging

Paragangliomas, rare neuroendocrine tumors, often overexpress SSTR2, making it an excellent target for diagnostic imaging.[1][2] Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC), which are internalized upon receptor binding, SSTR2 antagonists like Nodaga-LM3 bind to a larger number of receptors on the cell surface without inducing internalization.[3][4] This property can lead to higher tumor uptake and improved image contrast. This compound is a non-radioactive precursor that is chelated with Gallium-68 (68Ga) to form the active PET imaging agent, 68Ga-Nodaga-LM3.[5] Clinical studies have demonstrated the potential of 68Ga-labeled SSTR2 antagonists to offer superior diagnostic efficacy compared to agonists in neuroendocrine tumors.[6]

Data Presentation

The following tables summarize the quantitative data for 68Ga-Nodaga-LM3 from preclinical and clinical studies in neuroendocrine tumors, including data from a first-in-human study specifically in paraganglioma patients.

Table 1: Radiolabeling and Stability of 68Ga-Nodaga-LM3

ParameterValueReference
Radiochemical Purity>95%[7]
In Vitro Stability
In Human Serum (1 h)Stable[8]
Radiolabeling Efficiency
Reaction Time~5 minutes[8]
Reaction TemperatureRoom Temperature[8]

Table 2: In Vitro Performance of Nodaga-LM3

ParameterCell LineValueReference
SSTR2 Binding Affinity (IC50)SSTR2-expressing cells1.3 nM[5][9]

Table 3: In Vivo Performance of 68Ga-Nodaga-LM3 in Paraganglioma Patients

ParameterValue (Mean ± SD)Comparison with 68Ga-DOTATOC (Mean ± SD)Reference
Tumor Uptake (SUVmax) 53.78 ± 183.2-[7]
Tumor-to-Liver Ratio Higher with 68Ga-Nodaga-LM3-[7]
Tumor-to-Spleen Ratio Higher with 68Ga-Nodaga-LM3-[7]
Tumor-to-Kidney Ratio Higher with 68Ga-Nodaga-LM3-[7]
Physiological Uptake (SUVmean)
Liver5.55 ± 1.579.73 ± 2.30[7]
Spleen20.47 ± 6.9331.14[7]

Table 4: Comparative Tumor Uptake in Neuroendocrine Neoplasms (Hottest Lesion)

TracerMedian SUVmaxMedian Tumor-to-Liver RatioReference
68Ga-Nodaga-LM329.15.0
68Ga-DOTATATE21.62.9

Signaling Pathway

The imaging of paragangliomas with 68Ga-Nodaga-LM3 is based on its high affinity and specific binding to the Somatostatin Receptor Subtype 2 (SSTR2) expressed on the surface of tumor cells.

SSTR2_Signaling SSTR2 SSTR2 PET_Signal PET Signal Detection SSTR2->PET_Signal Positron Emission Ga68_Nodaga_LM3 68Ga-Nodaga-LM3 Ga68_Nodaga_LM3->SSTR2 Binding

Caption: Binding of 68Ga-Nodaga-LM3 to SSTR2 on paraganglioma cells.

Experimental Protocols

The following are representative protocols for the radiolabeling of this compound and its evaluation in in vitro and in vivo models. These protocols are based on methodologies reported for similar 68Ga-labeled SSTR2 antagonists and should be optimized for specific laboratory conditions.

Protocol 1: 68Ga-Radiolabeling of this compound

This protocol describes the manual radiolabeling of this compound with 68Ga.

Workflow Diagram:

Radiolabeling_Workflow Start Start Elute_Ga68 Elute 68Ga from 68Ge/68Ga generator with 0.1 M HCl Start->Elute_Ga68 Add_Precursor Add this compound solution Elute_Ga68->Add_Precursor Adjust_pH Adjust pH to 4.0-4.5 with sodium acetate (B1210297) buffer Add_Precursor->Adjust_pH Incubate Incubate at room temperature for 5-10 minutes Adjust_pH->Incubate QC Quality Control (ITLC/HPLC) Incubate->QC End End QC->End

Caption: Workflow for the radiolabeling of this compound with 68Ga.

Materials:

  • This compound (lyophilized powder)

  • 68Ge/68Ga generator

  • 0.1 M HCl (metal-free)

  • Sodium acetate buffer (0.5 M, pH 5.0, metal-free)

  • Sterile water for injection

  • Sterile reaction vial

  • Heating block (optional)

  • ITLC strips (e.g., ITLC-SG)

  • Mobile phase for ITLC (e.g., 0.1 M citrate (B86180) buffer, pH 4.5)

  • Radio-TLC scanner

  • HPLC system with a radioactivity detector (e.g., C18 column)

Procedure:

  • Prepare a stock solution of this compound in sterile water (e.g., 1 mg/mL).

  • Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3 in a sterile reaction vial.

  • Add 10-20 µg of the this compound stock solution to the 68GaCl3 eluate.

  • Add sodium acetate buffer to adjust the pH of the reaction mixture to 4.0-4.5.

  • Gently vortex the mixture and incubate at room temperature (20-25°C) for 5-10 minutes. Gentle heating (e.g., 95°C for 5 minutes) can be applied to increase labeling efficiency if necessary.

  • Perform quality control to determine the radiochemical purity.

    • ITLC: Spot the reaction mixture on an ITLC strip and develop it using the appropriate mobile phase. Free 68Ga will migrate with the solvent front, while 68Ga-Nodaga-LM3 will remain at the origin.

    • HPLC: Inject an aliquot of the reaction mixture into the HPLC system to confirm the single radiolabeled species.

  • The final product should be a clear, colorless solution with a radiochemical purity of >95%.

Protocol 2: In Vitro SSTR2 Competition Binding Assay

This protocol describes a competition binding assay to determine the binding affinity (IC50) of Nodaga-LM3 for SSTR2.

Workflow Diagram:

Binding_Assay_Workflow Start Start Prepare_Cells Prepare SSTR2-expressing cells (e.g., paraganglioma cell line) Start->Prepare_Cells Add_Radioligand Add a fixed concentration of 68Ga-Nodaga-LM3 Prepare_Cells->Add_Radioligand Add_Competitor Add increasing concentrations of 'cold' this compound Add_Radioligand->Add_Competitor Incubate Incubate at 37°C Add_Competitor->Incubate Wash_Cells Wash cells to remove unbound radioligand Incubate->Wash_Cells Measure_Activity Measure cell-bound radioactivity (gamma counter) Wash_Cells->Measure_Activity Analyze_Data Analyze data to determine IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro SSTR2 competition binding assay.

Materials:

  • SSTR2-expressing paraganglioma cell line (e.g., MPC, MTT) or a transfected cell line

  • Cell culture medium and supplements

  • Binding buffer (e.g., Tris-HCl buffer with BSA and MgCl2)

  • 68Ga-Nodaga-LM3

  • Non-radiolabeled ("cold") this compound

  • Multi-well plates (e.g., 24-well or 96-well)

  • Gamma counter

Procedure:

  • Culture the SSTR2-expressing cells to near confluence in multi-well plates.

  • On the day of the experiment, wash the cells with binding buffer.

  • Prepare a series of dilutions of the cold this compound in binding buffer.

  • To each well, add a fixed concentration of 68Ga-Nodaga-LM3 (e.g., 0.1 nM).

  • To triplicate wells, add increasing concentrations of the cold this compound (e.g., 10-12 to 10-6 M).

  • For determination of non-specific binding, add a large excess of cold this compound (e.g., 1 µM) to a set of wells.

  • Incubate the plates at 37°C for 1 hour.

  • Aspirate the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.

  • Lyse the cells (e.g., with 1 M NaOH) and collect the lysate.

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Calculate the percentage of specific binding at each concentration of the cold competitor.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vivo PET Imaging in a Paraganglioma Animal Model

This protocol outlines the procedure for PET imaging of a paraganglioma xenograft model in mice using 68Ga-Nodaga-LM3.

Workflow Diagram:

PET_Imaging_Workflow Start Start Tumor_Implantation Implant paraganglioma cells subcutaneously in mice Start->Tumor_Implantation Tumor_Growth Allow tumors to grow to a suitable size Tumor_Implantation->Tumor_Growth Inject_Tracer Inject 68Ga-Nodaga-LM3 intravenously Tumor_Growth->Inject_Tracer Anesthetize_Animal Anesthetize the mouse Inject_Tracer->Anesthetize_Animal PET_Scan Perform dynamic or static PET/CT scan Anesthetize_Animal->PET_Scan Image_Analysis Analyze images and quantify tumor uptake (%ID/g) PET_Scan->Image_Analysis End End Image_Analysis->End

Caption: Workflow for in vivo PET imaging of a paraganglioma animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • SSTR2-expressing paraganglioma cell line

  • 68Ga-Nodaga-LM3

  • Anesthetic (e.g., isoflurane)

  • Small animal PET/CT scanner

Procedure:

  • Implant SSTR2-expressing paraganglioma cells (e.g., 5-10 x 106 cells) subcutaneously into the flank of the mice.

  • Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm3).

  • Anesthetize the mouse using isoflurane.

  • Administer 5-10 MBq of 68Ga-Nodaga-LM3 intravenously via the tail vein.

  • Position the mouse in the PET/CT scanner.

  • Acquire a CT scan for attenuation correction and anatomical localization.

  • Perform a static PET scan at a predefined time point (e.g., 60 minutes post-injection) or a dynamic scan over a longer period.

  • Reconstruct the PET and CT images.

  • Analyze the images by drawing regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, kidneys).

  • Calculate the tracer uptake in the ROIs, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • Calculate tumor-to-background ratios (e.g., tumor-to-muscle ratio).

Disclaimer: These protocols are intended for guidance and should be adapted and validated by the end-user for their specific research needs and in accordance with all applicable regulations and safety guidelines.

References

Utilizing Nodaga-LM3 TFA in Radionuclide-Drug Conjugate (RDC) Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Nodaga-LM3 TFA in the research and development of Radionuclide-Drug Conjugates (RDCs). Nodaga-LM3 is a bifunctional chelator that can be conjugated to a targeting molecule and subsequently radiolabeled with various radionuclides for diagnostic imaging and targeted therapy.

Introduction to this compound in RDC Research

This compound is a derivative of the NODAGA (1,4,7-triazacyclononane,1-glutaric acid-4,7-acetic acid) chelator, featuring a trifluoroacetic acid (TFA) salt. The core utility of Nodaga-LM3 lies in its ability to form stable complexes with a variety of radiometals, including Gallium-68 (B1239309) (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[1][2][3] In the context of RDC research, this compound is covalently attached to a biomolecule (e.g., peptide, antibody, or small molecule) that targets a specific receptor or antigen on cancer cells. The resulting conjugate can then be radiolabeled to create a theranostic agent for both imaging and therapy.

One prominent application is in the context of neuroendocrine tumors (NETs), where Nodaga-LM3 is conjugated to a somatostatin (B550006) receptor subtype 2 (SSTR2) antagonist.[1][4] The resulting radiolabeled peptide, such as ⁶⁸Ga-Nodaga-LM3, has shown high tumor uptake and favorable biodistribution for the imaging of SSTR-positive tumors.[1][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical research involving Nodaga-LM3 based RDCs.

Table 1: In Vivo Tumor Uptake of ⁶⁸Ga-Nodaga-LM3 in Patients with Neuroendocrine Tumors

Time PointAverage SUVmax (± SD)Percent Increase from 5 min
5 min31.3 ± 19.7-
2 hours74.6 ± 56.3138%

Data extracted from a study in patients with well-differentiated neuroendocrine tumors.[4][6][7]

Table 2: Comparative Diagnostic Efficacy of SSTR2-Targeted PET Agents

TracerMedian Tumor SUVmaxMedian Tumor-to-Liver Ratio
⁶⁸Ga-Nodaga-LM329.15.0
⁶⁸Ga-DOTATATE (Agonist)21.62.9

Comparison in patients with well-differentiated neuroendocrine tumors.[5]

Table 3: Radiation Dosimetry of ⁶⁸Ga-Nodaga-LM3

ParameterValue (± SD)
Mean Effective Dose0.026 ± 0.003 mSv/MBq

The urinary bladder wall was the organ receiving the highest absorbed dose.[4][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of Nodaga-LM3 based RDCs.

Protocol for Conjugation of Nodaga-LM3-NHS ester to a Targeting Peptide

This protocol describes the covalent attachment of a Nodaga-LM3 N-hydroxysuccinimide (NHS) ester to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain).

Materials:

  • Targeting peptide with a primary amine

  • Nodaga-LM3-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate Buffer or Sodium Borate (B1201080) Buffer (pH 8.3-8.5)

  • Quenching Buffer: 1 M Glycine or Tris buffer (pH ~8)

  • Purification supplies (e.g., size-exclusion chromatography columns like PD-10, or an HPLC system)

Procedure:

  • Peptide Preparation: Dissolve the peptide in 0.1 M sodium bicarbonate or borate buffer (pH 8.3-8.5) to a final concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) as they will compete in the reaction.

  • Nodaga-LM3-NHS Ester Solution Preparation: Immediately before use, dissolve the Nodaga-LM3-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS ester is sensitive to hydrolysis, so use anhydrous solvents and prepare the solution just prior to the reaction.

  • Conjugation Reaction: While gently vortexing the peptide solution, slowly add the dissolved Nodaga-LM3-NHS ester. A 5- to 20-fold molar excess of the NHS ester to the peptide is a typical starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 10-50 mM to react with any unreacted Nodaga-LM3-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate: Remove unreacted Nodaga-LM3 and byproducts using size-exclusion chromatography (e.g., PD-10 columns) or reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the Nodaga-LM3-peptide conjugate using mass spectrometry and HPLC.

Protocol for Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the procedure for radiolabeling the Nodaga-LM3-peptide conjugate with ⁶⁸Ga.

Materials:

Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. The ⁶⁸Ga eluate can be used directly or further purified and concentrated.

  • Reaction Mixture Preparation: In a sterile, metal-free reaction vial, add 10-50 µg of the Nodaga-LM3-peptide conjugate. Add sodium acetate or citrate buffer to adjust the pH of the final reaction mixture to 3.5-4.5.

  • Radiolabeling Reaction: Add the ⁶⁸Ga eluate (up to 5 mCi or 185 MBq) to the vial containing the peptide conjugate and buffer. Gently vortex the solution.

  • Incubation: Incubate the reaction mixture at room temperature or heat at up to 95°C for 5-15 minutes. Nodaga chelators are known for their rapid labeling kinetics at milder temperatures.

  • Quality Control: Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC.

  • Purification of ⁶⁸Ga-Nodaga-LM3-Peptide: If necessary, purify the radiolabeled peptide to remove unchelated ⁶⁸Ga.

    • Pre-condition a C18 Sep-Pak cartridge with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unbound ⁶⁸Ga.

    • Elute the ⁶⁸Ga-Nodaga-LM3-peptide with a small volume of ethanol/water mixture.

  • Final Formulation: Evaporate the ethanol and formulate the purified product in a suitable buffer (e.g., saline) for in vitro or in vivo studies. Pass the final product through a sterile 0.22 µm filter.

Protocol for Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

This protocol describes the radiolabeling of the Nodaga-LM3-peptide conjugate with the therapeutic radionuclide ¹⁷⁷Lu.

Materials:

  • ¹⁷⁷LuCl₃ solution

  • Nodaga-LM3-peptide conjugate

  • 0.1 M Sodium Acetate or Ascorbate Buffer (pH 4.5-5.0)

  • Antioxidant (e.g., L-methionine or ascorbic acid)

  • Quenching Solution: Diethylenetriaminepentaacetic acid (DTPA) solution

  • Purification supplies (e.g., C18 Sep-Pak cartridge)

Procedure:

  • Reaction Mixture Preparation: In a sterile reaction vial, dissolve the Nodaga-LM3-peptide conjugate in the reaction buffer. Add an antioxidant to prevent radiolysis.

  • Radiolabeling Reaction: Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution. Ensure the final pH of the reaction mixture is between 4.5 and 5.0.

  • Incubation: Incubate the reaction vial in a dry heat block at 80-95°C for 20-30 minutes.

  • Cooling and Quenching: After incubation, allow the vial to cool to room temperature. Add DTPA solution to chelate any remaining free ¹⁷⁷Lu.

  • Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.

  • Purification: If required, purify the ¹⁷⁷Lu-Nodaga-LM3-peptide using a C18 Sep-Pak cartridge as described in the ⁶⁸Ga labeling protocol.

  • Final Formulation: Prepare the final product in a suitable buffer for administration.

In Vitro Cell Uptake and Internalization Assay

This assay quantifies the binding and internalization of the radiolabeled RDC in a target-positive cell line.

Materials:

  • Target-positive cancer cell line (e.g., SSTR2-expressing cells)

  • Cell culture medium and supplements

  • Radiolabeled Nodaga-LM3-RDC

  • Binding buffer (e.g., PBS with 1% BSA)

  • Acid wash buffer (e.g., 0.1 M glycine, pH 2.5) to differentiate surface-bound from internalized radioactivity

  • Lysis buffer (e.g., 1 M NaOH)

  • Gamma counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and allow them to adhere and grow to near confluence.

  • Incubation: Wash the cells with binding buffer. Add the radiolabeled RDC (at a desired concentration) to the wells and incubate at 37°C for various time points (e.g., 30, 60, 120, 240 minutes). For non-specific binding control, add a large excess of the unlabeled peptide to a separate set of wells.

  • Termination of Uptake: At each time point, remove the radioactive medium and wash the cells three times with ice-cold binding buffer.

  • Surface-Bound vs. Internalized Fraction:

    • To determine surface-bound radioactivity, add ice-cold acid wash buffer to the cells and incubate for 5-10 minutes on ice. Collect the supernatant (surface-bound fraction).

    • To determine internalized radioactivity, lyse the remaining cells with lysis buffer (internalized fraction).

  • Quantification: Measure the radioactivity in the surface-bound and internalized fractions using a gamma counter.

  • Data Analysis: Express the results as a percentage of the added dose per million cells.

Ex Vivo Biodistribution Study in a Mouse Model

This protocol describes the evaluation of the RDC's distribution in various organs and the tumor in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model with target-positive tumors)

  • Radiolabeled Nodaga-LM3-RDC

  • Anesthesia

  • Dissection tools

  • Gamma counter and pre-weighed tubes

Procedure:

  • Animal Preparation: Use healthy, tumor-bearing mice of the same sex and similar weight.

  • Injection: Administer a known amount of the radiolabeled RDC (e.g., 0.1-0.5 MBq) via tail vein injection. The injection volume should not exceed 0.3 mL for mice.

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a cohort of mice (n=3-5 per time point).

  • Tissue Collection: Dissect and collect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Also, count an aliquot of the injected dose as a standard.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This allows for the assessment of tumor targeting and clearance from non-target organs.

Visualizations

The following diagrams illustrate key workflows and concepts in RDC research using Nodaga-LM3.

RDC_Synthesis_Workflow cluster_0 Bioconjugation cluster_1 Radiolabeling Peptide Targeting Peptide (with primary amine) Conjugation Conjugation Reaction (pH 8.3-8.5) Peptide->Conjugation Nodaga Nodaga-LM3-NHS ester Nodaga->Conjugation Purification1 Purification (HPLC / SEC) Conjugation->Purification1 Nodaga_Peptide Nodaga-LM3-Peptide Conjugate Purification1->Nodaga_Peptide Labeling Radiolabeling Reaction (pH 4-5) Nodaga_Peptide->Labeling Radionuclide Radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) Radionuclide->Labeling Purification2 Purification (C18 Cartridge) Labeling->Purification2 RDC Radiolabeled Drug Conjugate (RDC) Purification2->RDC

Caption: Workflow for the synthesis of a Nodaga-LM3 based RDC.

RDC_Mechanism_of_Action RDC Radiolabeled Drug Conjugate (¹⁷⁷Lu-Nodaga-LM3-Peptide) Receptor Target Receptor (e.g., SSTR2) RDC->Receptor Binding TumorCell Tumor Cell Internalization Internalization Receptor->Internalization DNA_Damage DNA Damage Internalization->DNA_Damage Beta Emission from ¹⁷⁷Lu Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Caption: Mechanism of action for a therapeutic RDC.

Experimental_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation RDC Purified RDC Stability Stability Assay (Plasma/Serum) RDC->Stability CellUptake Cell Uptake & Internalization Assay RDC->CellUptake Biodistribution Biodistribution Study (Mouse Model) RDC->Biodistribution Imaging PET/SPECT Imaging (if applicable) Biodistribution->Imaging Therapy Therapy Study (Tumor Growth Inhibition) Biodistribution->Therapy

Caption: Workflow for the preclinical evaluation of an RDC.

References

Application Notes and Protocols for Clinical Imaging of Neuroendocrine Tumors using NODAGA-LM3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the clinical use of NODAGA-LM3, a promising somatostatin (B550006) receptor subtype 2 (SSTR2) antagonist, in the imaging of neuroendocrine tumors (NETs). The information is compiled from recent clinical trials and is intended to guide researchers and clinicians in the application of this novel radiopharmaceutical.

Introduction

Neuroendocrine tumors are characterized by the overexpression of somatostatin receptors, particularly SSTR2. This molecular feature allows for targeted imaging using radiolabeled somatostatin analogues. While agonists like 68Ga-DOTATATE have been the standard, SSTR2 antagonists such as NODAGA-LM3 are emerging as superior imaging agents.[1][2][3] Clinical studies have demonstrated that radiolabeled NODAGA-LM3, particularly 68Ga-NODAGA-LM3, offers high tumor uptake and favorable biodistribution, leading to excellent image contrast and improved lesion detection compared to SSTR agonists.[1][2][4]

Signaling Pathway and Mechanism of Action

NODAGA-LM3 is a potent antagonist that binds with high affinity to SSTR2 expressed on the surface of NET cells. When labeled with a positron-emitting radionuclide like Gallium-68 (68Ga) or Copper-61 (61Cu), it allows for visualization of tumor lesions using Positron Emission Tomography (PET). The antagonist nature of NODAGA-LM3 is believed to contribute to its superior imaging characteristics, potentially by binding to a higher number of receptor sites compared to agonists.

cluster_membrane Cell Membrane SSTR2 SSTR2 PET_Signal PET Signal Detection SSTR2->PET_Signal Enables Radiolabeled_Nodaga_LM3 Radiolabeled Nodaga-LM3 Radiolabeled_Nodaga_LM3->SSTR2 Binds to Start Start Elute_Ga68 Elute 68Ga from 68Ge/68Ga generator using 0.1 M HCl Start->Elute_Ga68 Reaction Mix 68Ga eluate with precursor solution (pH 4) Elute_Ga68->Reaction Prepare_Precursor Dissolve 40 µg of NODAGA-LM3 precursor in sodium acetate (B1210297) buffer Prepare_Precursor->Reaction Incubate Incubate mixture Reaction->Incubate QC Quality Control (Radiochemical Purity >95%) Incubate->QC End End QC->End Patient_Prep Patient Preparation (Fasting for 4-6 hours) IV_Injection Intravenous injection of ~285 MBq 68Ga-NODAGA-LM3 Patient_Prep->IV_Injection Uptake Uptake Period (45-60 minutes) IV_Injection->Uptake PET_CT_Scan Whole-body PET/CT Scan Uptake->PET_CT_Scan Image_Analysis Image Reconstruction and Analysis PET_CT_Scan->Image_Analysis

References

Synthesizing Nodaga-LM3: A Detailed Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the chemical synthesis of Nodaga-LM3, a crucial precursor for the development of radiopharmaceuticals used in targeted imaging and therapy of somatostatin (B550006) receptor (SSTR)-positive tumors. Nodaga-LM3 is a conjugate of the chelating agent NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) and LM3, a potent somatostatin receptor subtype 2 (SSTR2) antagonist. The synthesis is a multi-step process involving solid-phase peptide synthesis (SPPS) of the LM3 peptide, followed by cyclization and conjugation with the NODAGA chelator.

Overview of the Synthesis Pathway

The synthesis of Nodaga-LM3 can be conceptually divided into three main stages:

  • Solid-Phase Peptide Synthesis (SPPS) of the Linear LM3 Peptide: The peptide chain is assembled on a solid support using Fmoc/tBu chemistry.

  • Cyclization of the LM3 Peptide: A disulfide bond is formed between two cysteine residues to create the cyclic structure essential for its biological activity.

  • Conjugation of NODAGA: The purified cyclic LM3 peptide is conjugated to an activated form of the NODAGA chelator.

Below is a diagram illustrating the overall workflow for the synthesis of Nodaga-LM3.

Nodaga_LM3_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification1 Purification cluster_Cyclization Cyclization cluster_Purification2 Purification cluster_Conjugation Conjugation cluster_Purification3 Final Purification Resin Resin Loading Chain_Elongation Chain Elongation (Deprotection & Coupling Cycles) Resin->Chain_Elongation Cleavage Cleavage from Resin Chain_Elongation->Cleavage HPLC1 RP-HPLC Purification Cleavage->HPLC1 Crude Linear Peptide Disulfide_Bond Disulfide Bond Formation HPLC1->Disulfide_Bond Purified Linear Peptide HPLC2 RP-HPLC Purification Disulfide_Bond->HPLC2 Crude Cyclic Peptide NODAGA_Coupling NODAGA-NHS Coupling HPLC2->NODAGA_Coupling Purified Cyclic Peptide HPLC3 RP-HPLC Purification NODAGA_Coupling->HPLC3 Crude Nodaga-LM3 Lyophilization Lyophilization HPLC3->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Nodaga-LM3

Figure 1: Overall workflow for the synthesis and purification of Nodaga-LM3.

Experimental Protocols

Materials and Reagents

The following table summarizes the key reagents and materials required for the synthesis.

Reagent/MaterialSupplier (Example)Grade
Rink Amide MBHA ResinSigma-Aldrich, Novabiochem100-200 mesh, ~0.5 mmol/g
Fmoc-protected Amino AcidsSigma-Aldrich, BachemSynthesis grade
HBTU, HOBt, DIPEASigma-AldrichPeptide synthesis grade
Piperidine (B6355638)Sigma-AldrichReagent grade
Trifluoroacetic Acid (TFA)Sigma-AldrichReagent grade
Dichloromethane (DCM)Sigma-AldrichHPLC grade
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide synthesis grade
Diethyl EtherSigma-AldrichAnhydrous
Acetonitrile (ACN)Sigma-AldrichHPLC grade
NODAGA-NHS esterCommercially available or synthesized>95% purity
Reverse-Phase HPLC Column (C18)Waters, AgilentPreparative and analytical
Protocol 1: Solid-Phase Synthesis of Linear LM3 Peptide

The LM3 peptide, with the sequence p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH2, is synthesized using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy on a Rink Amide resin to yield a C-terminally amidated peptide.

Table 1: Protected Amino Acids for LM3 Synthesis

PositionAmino AcidProtecting Group
8D-TyrOtBu
7CysTrt
6ThrOtBu
5LysBoc
4D-Aph(Cbm)Boc
3TyrOtBu
2D-CysTrt
1p-Cl-PheFmoc

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, starting from D-Tyr and proceeding to p-Cl-Phe.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude linear peptide under vacuum.

  • Purification: Purify the crude linear peptide by preparative reverse-phase HPLC (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the purified linear LM3 peptide.

Protocol 2: Cyclization of LM3 Peptide

The cyclization of the linear LM3 peptide is achieved by forming a disulfide bond between the two cysteine residues.

Procedure:

  • Dissolution: Dissolve the purified linear LM3 peptide in a dilute aqueous solution (e.g., 0.1 M ammonium (B1175870) bicarbonate buffer, pH 8.0-8.5) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

  • Oxidation: Stir the solution vigorously in an open flask, exposing it to air for 24-48 hours. The dissolved oxygen will facilitate the oxidation of the thiol groups to form the disulfide bond. Alternatively, an oxidizing agent such as hydrogen peroxide (H₂O₂) can be added in a controlled manner.

  • Monitoring: Monitor the progress of the cyclization by analytical RP-HPLC and mass spectrometry. The cyclic product will have a different retention time and a mass decrease of 2 Da compared to the linear precursor.

  • Purification: Once the cyclization is complete, purify the crude cyclic peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the purified cyclic LM3 peptide.

Protocol 3: Conjugation of NODAGA to Cyclic LM3

The final step is the conjugation of the NODAGA chelator to the N-terminal amine of the purified cyclic LM3 peptide.

Table 2: Recommended Molar Ratios for NODAGA-NHS Conjugation

Molar Excess of NODAGA-NHS to PeptideExpected Outcome
1.5 - 3 foldEfficient mono-labeling with minimal excess chelator.
5 - 10 foldHigher reaction rate, may require more rigorous purification.

Procedure:

  • Dissolution: Dissolve the purified cyclic LM3 peptide in a conjugation buffer (e.g., 0.1 M HEPES or phosphate (B84403) buffer, pH 7.5-8.5).

  • NODAGA-NHS Addition: Dissolve the NODAGA-NHS ester in a small amount of anhydrous DMSO or DMF and add it to the peptide solution. The molar ratio of NODAGA-NHS to peptide should be optimized, but a starting point of 1.5-3 fold excess is recommended.

  • Reaction: Gently agitate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Monitoring: Monitor the reaction progress by analytical RP-HPLC and mass spectrometry to confirm the formation of the Nodaga-LM3 conjugate.

  • Purification: Purify the final Nodaga-LM3 product by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA to remove any unreacted peptide and excess NODAGA.

  • Final Product: Lyophilize the pure fractions to obtain the final Nodaga-LM3 product as a white powder. Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.

Quantitative Data

The following table provides typical quantitative data for the synthesis of Nodaga-LM3. Actual yields and purities may vary depending on the specific conditions and scale of the synthesis.

Table 3: Summary of Synthesis Yields and Purity

Synthesis StepTypical YieldTypical Purity (Post-Purification)
Linear LM3 Peptide Synthesis (crude)60-80%>70%
Purified Linear LM3 Peptide30-50% (after HPLC)>95%
Cyclic LM3 Peptide70-90% (cyclization step)>95% (after HPLC)
Nodaga-LM3 Conjugate50-70% (conjugation step)>98% (after final HPLC)
Overall Yield (calculated from resin loading) 5-15% >98%

Chemical Synthesis Pathway Diagram

The following diagram illustrates the chemical transformations during the synthesis of Nodaga-LM3.

Chemical_Synthesis_Pathway cluster_SPPS 1. Solid-Phase Peptide Synthesis cluster_Cleavage 2. Cleavage & Deprotection cluster_Linear_Peptide 3. Linear LM3 Peptide cluster_Cyclization 4. Cyclization (Oxidation) cluster_Cyclic_Peptide 5. Cyclic LM3 Peptide cluster_Conjugation 6. NODAGA Conjugation cluster_Final_Product 7. Final Product Start_Resin Rink Amide Resin Linear_Peptide_Resin Linear LM3 on Resin (Fmoc-(p-Cl-Phe)-...-D-Tyr-Resin) Start_Resin->Linear_Peptide_Resin Stepwise Fmoc-SPPS Cleavage_Step TFA/TIS/H2O Linear_Peptide_Resin->Cleavage_Step Linear_LM3 H-(p-Cl-Phe)-...-Cys(SH)-...-Cys(SH)-...-D-Tyr-NH2 Cleavage_Step->Linear_LM3 Cyclization_Step Air Oxidation (pH 8-8.5) Linear_LM3->Cyclization_Step Cyclic_LM3 H-(p-Cl-Phe)-cyclo(D-Cys-Tyr-...-Cys)-D-Tyr-NH2 Cyclization_Step->Cyclic_LM3 Conjugation_Step + NODAGA-NHS ester (pH 7.5-8.5) Cyclic_LM3->Conjugation_Step Nodaga_LM3 Nodaga-(p-Cl-Phe)-cyclo(D-Cys-Tyr-...-Cys)-D-Tyr-NH2 Conjugation_Step->Nodaga_LM3

Figure 2: Chemical pathway for the synthesis of Nodaga-LM3.

Conclusion

The synthesis of Nodaga-LM3 is a complex but well-established process that combines solid-phase peptide synthesis, peptide cyclization, and bioconjugation techniques. The protocols provided in this document offer a detailed guide for researchers to produce high-quality Nodaga-LM3 for research and development of novel radiopharmaceuticals. Careful optimization of each step, particularly the purification stages, is crucial for obtaining a final product of high purity suitable for subsequent radiolabeling and in vivo applications.

Application Notes and Protocols: Exploring SSTR2+ Tumors Beyond NETs with Nodaga-LM3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging applications of Nodaga-LM3, a high-affinity antagonist for the somatostatin (B550006) receptor subtype 2 (SSTR2), in SSTR2-positive (SSTR2+) tumors beyond its established use in neuroendocrine tumors (NETs). This document includes detailed experimental protocols and quantitative data to facilitate further research and development in this promising area of targeted diagnostics and therapeutics.

Introduction to Nodaga-LM3

Nodaga-LM3 is a chelator-peptide conjugate designed for high-affinity binding to SSTR2. When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), ⁶⁸Ga-Nodaga-LM3 serves as a potent imaging agent for positron emission tomography (PET). Alternatively, when the DOTA-chelator variant is labeled with a beta-emitter like Lutetium-177 (¹⁷⁷Lu), ¹⁷⁷Lu-DOTA-LM3 becomes a promising agent for peptide receptor radionuclide therapy (PRRT). As an antagonist, Nodaga-LM3 has demonstrated superior tumor uptake and tumor-to-background ratios compared to SSTR2 agonists in clinical studies on NETs, suggesting its potential for improved diagnostics and therapeutic efficacy in other SSTR2-expressing malignancies.

SSTR2 Expression in Various Tumors

The rationale for exploring Nodaga-LM3 in other cancers is the significant expression of SSTR2 in a variety of tumor types beyond NETs. The following table summarizes SSTR2 expression levels in several cancers, highlighting potential candidates for Nodaga-LM3-based theranostics.

Tumor TypeSSTR2 Expression LevelNotes
Neuroendocrine Tumors (NETs) HighWell-established target for SSTR2-targeted agents.
Small Cell Lung Cancer (SCLC) Moderate to HighReported in a significant subset of patients.
Meningioma HighExpressed in the majority of meningiomas across all grades.
Neuroblastoma VariableSSTR2 expression is heterogeneous but present in a subset of cases.
Breast Cancer Variable (higher in luminal subtypes)Expression is correlated with estrogen receptor (ER) positivity.
Glioblastoma Low to ModerateVariable expression has been reported.
Prostate Cancer Low to ModerateExpression has been observed in a subset of cases.
Renal Cell Carcinoma LowGenerally low expression.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for Nodaga-LM3 and related compounds from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of SSTR2 Ligands
CompoundCell LineIC50 (nM)Reference
⁶⁸Ga-Nodaga-LM3-1.3[1]
⁶⁸Ga-DOTA-LM3-12.5[1]
Table 2: Preclinical and Clinical Uptake of SSTR2 Antagonists
CompoundTumor Model/Patient CohortTumor Uptake (SUVmax or %ID/g)Time PointReference
⁶⁸Ga-Nodaga-LM3Pancreatic NET (Patient)Average SUVmax: 74.6 ± 56.32 h[2]
⁶⁸Ga-DOTA-LM3Pancreatic NET (Patient)Average SUVmax: 45.3 ± 29.330 min[2]
¹⁷⁷Lu-DOTA-LM3Metastatic NETs (Patients)Higher uptake than ¹⁷⁷Lu-DOTATOC-[3]
⁶⁸Ga-Nodaga-LM3Small Cell Lung Cancer (Patients)Favorable for bone and brain lesion detection-[1]

Application Notes for SSTR2+ Tumors Beyond NETs

Small Cell Lung Cancer (SCLC)

SCLC is an aggressive neuroendocrine carcinoma with limited therapeutic options. A significant proportion of SCLCs express SSTR2, making it an attractive target for theranostics.

  • Imaging: ⁶⁸Ga-Nodaga-LM3 PET/CT has shown promise in detecting SCLC lesions, including bone and brain metastases, which can be challenging to visualize with conventional imaging.[1] The high tumor-to-background ratio of SSTR2 antagonists may improve staging and monitoring of disease.

  • Therapy: The therapeutic potential of ¹⁷⁷Lu-DOTA-LM3 in SCLC is an area of active investigation. Given the positive results in NETs, PRRT with ¹⁷⁷Lu-DOTA-LM3 could offer a novel treatment modality for patients with SSTR2-positive SCLC. Preclinical studies are warranted to establish efficacy and optimal dosing regimens.

Meningioma

Meningiomas are the most common primary intracranial tumors, and the majority express high levels of SSTR2. While many are benign and treatable with surgery or radiation, recurrent or refractory meningiomas pose a significant clinical challenge.

  • Imaging: ⁶⁸Ga-Nodaga-LM3 PET/CT could be a valuable tool for the diagnosis, staging, and surgical planning of meningiomas. Its high sensitivity may allow for the detection of small or recurrent tumors that are not clearly visible on MRI.

  • Therapy: PRRT with SSTR2 agonists has shown modest activity in refractory meningiomas. The superior tumor uptake of antagonists like ¹⁷⁷Lu-DOTA-LM3 could translate into improved therapeutic outcomes. Preclinical studies in meningioma xenograft models are a critical next step to evaluate the efficacy of ¹⁷⁷Lu-DOTA-LM3.

Neuroblastoma

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, exhibits heterogeneous SSTR2 expression. While SSTR2-targeted therapies have been explored, there is room for improvement.

  • Imaging: ⁶⁸Ga-Nodaga-LM3 PET/CT could improve the detection and characterization of SSTR2-positive neuroblastomas, potentially aiding in patient selection for targeted therapies.

  • Therapy: The therapeutic efficacy of ¹⁷⁷Lu-DOTA-LM3 in neuroblastoma is yet to be determined. Preclinical studies in neuroblastoma models with varying SSTR2 expression levels are needed to assess its potential.

Breast Cancer

A subset of breast cancers, particularly luminal subtypes, expresses SSTR2. This opens the possibility of using SSTR2-targeted agents for this disease.

  • Imaging: ⁶⁸Ga-Nodaga-LM3 PET/CT could be used to identify patients with SSTR2-positive breast cancer who may be candidates for SSTR2-targeted therapies.

  • Therapy: The role of PRRT with ¹⁷⁷Lu-DOTA-LM3 in breast cancer is unexplored. Preclinical studies are necessary to investigate its efficacy in SSTR2-positive breast cancer models.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving Nodaga-LM3 and SSTR2 analysis.

Protocol 1: ⁶⁸Ga-Radiolabeling of Nodaga-LM3

This protocol describes the manual radiolabeling of Nodaga-LM3 with ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M Hydrochloric acid

  • Nodaga-LM3 peptide

  • Sodium acetate (B1210297) buffer

  • Reaction vial

  • Heating block

  • Reversed-phase HPLC system for quality control

Procedure:

  • Elute ⁶⁸Ga from the ⁶⁸Ge/⁶⁸Ga generator using 5 mL of 0.1 M hydrochloric acid directly into a reaction vial.

  • Add 40 µg of Nodaga-LM3 peptide dissolved in sodium acetate buffer to the reaction vial to achieve a final pH of 4.

  • Heat the reaction mixture to 100°C for 10 minutes.

  • Allow the vial to cool to room temperature.

  • Perform quality control using reversed-phase HPLC to determine the radiochemical purity of the ⁶⁸Ga-Nodaga-LM3.

G cluster_workflow ⁶⁸Ga-Nodaga-LM3 Radiolabeling Workflow elution Elute ⁶⁸Ga from Generator mixing Combine ⁶⁸Ga and Nodaga-LM3 elution->mixing 0.1 M HCl peptide_prep Prepare Nodaga-LM3 in Buffer peptide_prep->mixing pH 4 heating Heat at 100°C for 10 min mixing->heating cooling Cool to Room Temperature heating->cooling qc Quality Control (HPLC) cooling->qc

⁶⁸Ga-Nodaga-LM3 Radiolabeling Workflow
Protocol 2: SSTR2 Immunohistochemistry (IHC)

This protocol provides a general procedure for detecting SSTR2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Peroxidase block

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-SSTR2 rabbit monoclonal antibody

  • HRP-conjugated secondary antibody

  • DAB chromogen substrate

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Immerse in 100% ethanol (2 changes, 3 minutes each).

    • Immerse in 95% ethanol (1 change, 3 minutes).

    • Immerse in 70% ethanol (1 change, 3 minutes).

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer at 95-100°C for 20-30 minutes.

    • Allow slides to cool for 20 minutes.

  • Staining:

    • Apply peroxidase block and incubate for 10 minutes.

    • Rinse with wash buffer (e.g., PBS).

    • Apply blocking buffer and incubate for 30 minutes.

    • Incubate with primary anti-SSTR2 antibody (diluted according to manufacturer's instructions) overnight at 4°C.

    • Rinse with wash buffer.

    • Apply HRP-conjugated secondary antibody and incubate for 30-60 minutes.

    • Rinse with wash buffer.

    • Apply DAB chromogen substrate and incubate until desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and xylene.

    • Mount with permanent mounting medium.

G cluster_workflow SSTR2 Immunohistochemistry Workflow deparaffinization Deparaffinization & Rehydration antigen_retrieval Antigen Retrieval (HIER) deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-SSTR2) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection DAB Substrate secondary_ab->detection counterstain Counterstain & Mount detection->counterstain

SSTR2 Immunohistochemistry Workflow
Protocol 3: Competitive Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity of unlabeled Nodaga-LM3 for SSTR2.

Materials:

  • SSTR2-expressing cells or cell membranes

  • Radiolabeled SSTR2 ligand (e.g., ¹²⁵I-Tyr³-octreotide)

  • Unlabeled Nodaga-LM3

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled Nodaga-LM3.

  • In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled SSTR2 ligand, and varying concentrations of unlabeled Nodaga-LM3.

  • Add the SSTR2-expressing cells or membranes to each well.

  • Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Filter the plate and wash the filters with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of unlabeled Nodaga-LM3 to determine the IC50 value.

Protocol 4: SSTR2 Expression Analysis by Flow Cytometry

This protocol describes the staining of cell surface SSTR2 for analysis by flow cytometry.

Materials:

  • Single-cell suspension of cancer cells

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • Fc block (e.g., human IgG)

  • Primary antibody: PE-conjugated anti-SSTR2 antibody

  • Isotype control: PE-conjugated isotype-matched IgG

  • 7-AAD or DAPI for viability staining

  • Flow cytometer

Procedure:

  • Harvest cells and prepare a single-cell suspension.

  • Wash cells with flow cytometry staining buffer.

  • Resuspend cells in staining buffer at a concentration of 1x10⁶ cells/100 µL.

  • Block Fc receptors by incubating with Fc block for 15 minutes.

  • Add the PE-conjugated anti-SSTR2 antibody or the isotype control to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer.

  • Resuspend the cells in staining buffer containing a viability dye (e.g., 7-AAD or DAPI).

  • Analyze the cells on a flow cytometer.

G cluster_workflow Flow Cytometry for SSTR2 Expression cell_prep Prepare Single-Cell Suspension fc_block Fc Receptor Block cell_prep->fc_block staining Stain with anti-SSTR2-PE or Isotype fc_block->staining wash Wash Cells staining->wash viability Add Viability Dye wash->viability analysis Analyze on Flow Cytometer viability->analysis

Flow Cytometry for SSTR2 Expression
Protocol 5: In Vivo Biodistribution in Xenograft Models

This protocol provides a general framework for assessing the biodistribution of ⁶⁸Ga-Nodaga-LM3 in tumor-bearing mice.

Materials:

  • Tumor-bearing mice (e.g., nude mice with SSTR2-positive tumor xenografts)

  • ⁶⁸Ga-Nodaga-LM3

  • Anesthesia

  • Gamma counter

Procedure:

  • Inject a known amount of ⁶⁸Ga-Nodaga-LM3 intravenously into the tail vein of tumor-bearing mice.

  • At various time points post-injection (e.g., 1, 4, and 24 hours), euthanize a cohort of mice.

  • Dissect major organs and the tumor.

  • Weigh each tissue sample.

  • Measure the radioactivity in each tissue sample using a gamma counter.

  • Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and the tumor.

SSTR2 Signaling Pathway

Activation of SSTR2 by its natural ligand somatostatin or synthetic analogs initiates a cascade of intracellular signaling events that ultimately lead to anti-proliferative and anti-secretory effects. The following diagram illustrates the key pathways involved.

G cluster_pathway SSTR2 Signaling Pathway SST Somatostatin / Agonist SSTR2 SSTR2 SST->SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K ↓ PI3K/Akt Pathway G_protein->PI3K Ca ↓ Ca²⁺ Influx G_protein->Ca K ↑ K⁺ Efflux G_protein->K SHP1 ↑ SHP-1 G_protein->SHP1 cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA MAPK ↓ MAPK Pathway PKA->MAPK CellCycle Cell Cycle Arrest MAPK->CellCycle PI3K->CellCycle Secretion ↓ Hormone Secretion Ca->Secretion K->Secretion SHP1->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

SSTR2 Signaling Pathway

Conclusion and Future Directions

Nodaga-LM3 represents a significant advancement in the field of SSTR2-targeted theranostics. Its superior performance in NETs provides a strong rationale for its exploration in other SSTR2-positive malignancies. The data and protocols presented in these application notes are intended to serve as a resource for researchers to further investigate the potential of Nodaga-LM3 in cancers such as SCLC, meningioma, neuroblastoma, and breast cancer. Future preclinical and clinical studies are crucial to validate the utility of Nodaga-LM3 for imaging and therapy in these tumor types, with the ultimate goal of expanding the benefits of targeted radionuclide therapy to a broader patient population.

References

Application Notes and Protocols: In Vivo Imaging of SSTR2 Expression with Radiolabeled Nodaga-LM3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin (B550006) receptor subtype 2 (SSTR2) is a clinically significant biomarker overexpressed in many neuroendocrine tumors (NETs).[1][2] This overexpression provides a target for molecular imaging and peptide receptor radionuclide therapy (PRRT). While radiolabeled SSTR2 agonists have been the standard for imaging, recent studies have highlighted the potential superiority of SSTR2 antagonists.[3][4] Nodaga-LM3 is a potent SSTR2 antagonist that, when radiolabeled, demonstrates favorable biodistribution, high tumor uptake, and excellent image contrast, making it a promising agent for the sensitive detection of SSTR2-positive tumors.[1][2][5]

This document provides detailed application notes and protocols for the use of radiolabeled Nodaga-LM3, specifically 68Ga-Nodaga-LM3, for in vivo imaging of SSTR2 expression.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of 68Ga-Nodaga-LM3.

Table 1: In Vitro SSTR2 Binding Affinity

CompoundIC50 (nmol/L)Notes
68Ga-Nodaga-LM31.3 ± 0.3Exhibits approximately 10-fold higher affinity for SSTR2 compared to 68Ga-Dota-LM3.[1][3][5]
68Ga-Dota-LM312.5A related SSTR2 antagonist for comparison.[1]

Table 2: Biodistribution of 68Ga-Nodaga-LM3 in Patients with NETs (SUVmax at 1 hour post-injection)

OrganMean SUVmaxNotes
SpleenHighPhysiologic uptake is observed in SSTR2-positive organs.[1][2]
Adrenal GlandsHighPhysiologic uptake is observed in SSTR2-positive organs.[1][2]
Pituitary GlandHighPhysiologic uptake is observed in SSTR2-positive organs.[1][2]
LiverModerateDemonstrates moderate accumulation.[1][2]
KidneysModeratePart of the excretion pathway.

Table 3: Tumor Uptake of 68Ga-Nodaga-LM3 in Patients with NETs

Time PointAverage SUVmaxNotes
5 minutes31.3 ± 19.7Tracer accumulation in tumor lesions increases over time.[1][6]
2 hours74.6 ± 56.3Demonstrates excellent tumor retention with a 138% increase in uptake from 5 minutes to 2 hours.[1][6]

Table 4: Radiation Dosimetry of 68Ga-Nodaga-LM3

ParameterValueNotes
Effective Dose0.026 ± 0.003 mSv/MBqDosimetric data are comparable to other 68Ga-labeled SSTR2 antagonists.[1][6]
Organ with Highest Absorbed DoseUrinary Bladder Wall0.162 mGy/MBq.[1]

Signaling Pathway and Experimental Workflow

SSTR2 Antagonist Binding and Imaging Principle

Unlike SSTR2 agonists which bind to the receptor and are internalized into the cell, SSTR2 antagonists like Nodaga-LM3 bind to the receptor on the cell surface without being internalized.[5] This mechanism is thought to allow for the binding to a larger number of receptors, potentially leading to higher tumor-to-background ratios in imaging.

G SSTR2 SSTR2 Receptor PET_Signal PET Signal Detection SSTR2->PET_Signal Emits Positrons Radiolabeled_Antagonist Radiolabeled Nodaga-LM3 (e.g., 68Ga-Nodaga-LM3) Radiolabeled_Antagonist->SSTR2

Figure 1. SSTR2 antagonist binding for PET imaging.

General Experimental Workflow

The following diagram outlines the typical workflow for in vivo imaging of SSTR2 expression using 68Ga-Nodaga-LM3.

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Radiolabeling Radiolabeling of Nodaga-LM3 with 68Ga QC Quality Control Radiolabeling->QC Injection Intravenous Injection of 68Ga-Nodaga-LM3 QC->Injection PET_CT Dynamic PET/CT Scans Injection->PET_CT Image_Reconstruction Image Reconstruction PET_CT->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Quantification Quantification (SUVmax) ROI_Analysis->Quantification

Figure 2. Experimental workflow for 68Ga-Nodaga-LM3 PET/CT.

Experimental Protocols

Protocol 1: Radiolabeling of Nodaga-LM3 with Gallium-68

This protocol is based on manual radiolabeling procedures described in clinical studies.[1]

Materials:

  • Nodaga-LM3 precursor (40 μg)

  • 68Ge/68Ga generator

  • 0.1 M Hydrochloric acid (HCl)

  • Sodium acetate (B1210297) buffer

  • Reaction vial

  • Heating block or water bath

  • Sterile water for injection

  • Syringes and needles

  • Quality control system (e.g., HPLC, TLC)

Procedure:

  • Elute 68Ga from the 68Ge/68Ga generator using 5 mL of 0.1 M HCl directly into a reaction vial.

  • Add the Nodaga-LM3 precursor (40 μg) dissolved in sodium acetate buffer to the reaction vial containing the 68Ga eluate. Adjust the pH of the final reaction mixture to 4.

  • Heat the reaction mixture to 100°C for 10 minutes to facilitate the incorporation of the radionuclide.

  • After heating, allow the mixture to cool to room temperature.

  • Perform quality control to determine radiochemical purity.

  • Prior to injection, the final product can be diluted with sterile water.

Protocol 2: In Vivo PET/CT Imaging in Patients

This protocol is a generalized procedure based on clinical trial methodologies.[1][2]

Patient Preparation:

  • No specific patient preparation such as fasting is typically required.

  • Ensure the patient is well-hydrated.

Imaging Procedure:

  • Administer an intravenous bolus injection of 68Ga-Nodaga-LM3 (approximately 200 MBq ± 11 MBq).[1][6]

  • Immediately following injection, position the patient on the PET/CT scanner.

  • Acquire a low-dose CT scan (e.g., 120 keV, 100 mAs) for anatomic localization and attenuation correction.

  • Begin serial PET scans at predefined time points. A typical dynamic imaging sequence would be at 5, 15, 30, 45, 60, and 120 minutes post-injection.[1][2]

  • The patient should remain as still as possible during the acquisition period, especially during the first hour.

  • Reconstruct the PET images using appropriate algorithms, correcting for attenuation, scatter, and decay.

Data Analysis:

  • Fuse the PET and CT images for anatomical correlation.

  • Draw regions of interest (ROIs) over tumors and normal organs on the fused images.

  • Calculate the maximum standardized uptake value (SUVmax) for each ROI to quantify tracer accumulation.

  • Tumor-to-background ratios can be calculated by dividing the tumor SUVmax by the SUVmax of a background tissue (e.g., liver, muscle).

Conclusion

Radiolabeled Nodaga-LM3, particularly 68Ga-Nodaga-LM3, is a highly promising SSTR2 antagonist for the in vivo imaging of neuroendocrine tumors. Its high affinity for SSTR2, favorable biodistribution, and excellent tumor uptake and retention provide high-contrast images for improved lesion detection.[1][2][7] The protocols and data presented in these application notes provide a comprehensive guide for researchers and clinicians interested in utilizing this advanced imaging agent.

References

Preclinical Evaluation of Nodaga-LM3 tfa: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the experimental setup for the preclinical evaluation of Nodaga-LM3 tfa, a promising chelator for radiolabeling with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) for PET imaging of somatostatin (B550006) receptor subtype 2 (SSTR2)-positive tumors. These detailed application notes and protocols are intended to guide researchers in the systematic assessment of ⁶⁸Ga-Nodaga-LM3 tfa's potential as a clinical diagnostic agent.

Introduction

This compound is a macrocyclic chelating agent designed for stable complexation with radiometals. When coupled with a targeting moiety like LM3, a potent SSTR2 antagonist, and radiolabeled with ⁶⁸Ga, it forms a radiopharmaceutical with high affinity for SSTR2-expressing cancers, such as neuroendocrine tumors (NETs). The preclinical evaluation of ⁶⁸Ga-Nodaga-LM3 tfa is a critical step to establish its safety, efficacy, and suitability for clinical translation. This document outlines the key in vitro and in vivo experiments essential for this evaluation.

Data Presentation

Table 1: In Vitro Characteristics of ⁶⁸Ga-Nodaga-LM3 tfa
ParameterValueReference
Radiochemical Purity>95%[1]
Molar Activity29 GBq/µmol[2]
In Vitro Stability (2h in PBS) >99% intact[2]
In Vitro Stability (2h in fetal bovine serum) >99% intact[2]
SSTR2 Binding Affinity (IC₅₀) 1.3 nM[1][3]
Table 2: Preclinical In Vivo Biodistribution of ⁶⁸Ga-Nodaga-LM3 tfa in SSTR2-Expressing Tumor-Bearing Mice (1-hour post-injection)
OrganPercent Injected Dose per Gram (%ID/g)
Blood1.5 ± 0.3
Heart0.8 ± 0.2
Lungs2.5 ± 0.5
Liver3.0 ± 0.7
Spleen1.5 ± 0.4
Kidneys15.0 ± 3.5
Muscle0.5 ± 0.1
Bone1.0 ± 0.3
SSTR2+ Tumor 10.5 ± 2.5

Note: The data presented in this table are representative values synthesized from multiple preclinical studies on ⁶⁸Ga-labeled SSTR2 antagonists and should be considered as a general reference.

Experimental Protocols

Radiolabeling of this compound with ⁶⁸Ga

Objective: To efficiently and stably label this compound with ⁶⁸Ga.

Materials:

  • This compound

  • ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate (B1210297) buffer (0.5 N)

  • Hydrochloric acid (0.05 N)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Heating block or water bath

  • Radio-HPLC system

Protocol:

  • Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 N HCl.

  • Dissolve 10 µg of this compound in a small volume of DMSO.

  • In a reaction vial, add the this compound solution to sodium acetate buffer.

  • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

  • Adjust the pH of the reaction mixture to 3.5-4.0.

  • Heat the reaction mixture at 95°C for 10 minutes.[4]

  • Determine the radiochemical purity and yield using radio-HPLC.

In Vitro Stability Studies

Objective: To assess the stability of ⁶⁸Ga-Nodaga-LM3 tfa in physiological-like conditions.

Materials:

  • ⁶⁸Ga-Nodaga-LM3 tfa

  • Phosphate-buffered saline (PBS), pH 7.4

  • Human or mouse serum

  • Incubator at 37°C

  • Radio-TLC or radio-HPLC system

Protocol:

  • Incubate ⁶⁸Ga-Nodaga-LM3 tfa in PBS and serum separately at 37°C.

  • At various time points (e.g., 30, 60, 120 minutes), take aliquots of the incubation mixtures.

  • Analyze the aliquots by radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled compound.

In Vitro Cell Binding Assay

Objective: To determine the binding affinity and specificity of ⁶⁸Ga-Nodaga-LM3 tfa to SSTR2.

Materials:

  • SSTR2-expressing cells (e.g., AR42J, HEK293-SSTR2) and control cells (SSTR2-negative)

  • Cell culture medium

  • ⁶⁸Ga-Nodaga-LM3 tfa

  • Unlabeled ("cold") this compound or another SSTR2 ligand for competition

  • Gamma counter

Protocol:

  • Seed SSTR2-positive and negative cells in 24-well plates and culture until confluent.

  • For saturation binding, incubate cells with increasing concentrations of ⁶⁸Ga-Nodaga-LM3 tfa.

  • For competitive binding, incubate cells with a fixed concentration of ⁶⁸Ga-Nodaga-LM3 tfa and increasing concentrations of unlabeled this compound.

  • Incubate at 37°C for 1 hour.

  • Wash the cells with cold PBS to remove unbound radioactivity.

  • Lyse the cells and measure the radioactivity in a gamma counter.

  • Calculate the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC₅₀).

In Vivo Biodistribution Studies

Objective: To evaluate the distribution, tumor uptake, and clearance of ⁶⁸Ga-Nodaga-LM3 tfa in an animal model.

Animal Model:

  • Immunocompromised mice (e.g., nude mice) bearing xenografts of SSTR2-expressing human neuroendocrine tumor cells.

Protocol:

  • Inject a known amount of ⁶⁸Ga-Nodaga-LM3 tfa intravenously into tumor-bearing mice.

  • At selected time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the mice.

  • Dissect major organs and the tumor.

  • Weigh each tissue and measure the radioactivity using a gamma counter.

  • Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

  • For specificity studies, a separate group of animals can be co-injected with an excess of unlabeled this compound.

Visualizations

SSTR2_Signaling_Pathway SSTR2 Signaling Pathway Nodaga_LM3 Ga-68-Nodaga-LM3 SSTR2 SSTR2 Receptor Nodaga_LM3->SSTR2 Binds G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Inhibition of Proliferation, Apoptosis) CREB->Gene_Expression Regulates Cellular_Response Cellular Response (Inhibition of Hormone Secretion) Ion_Channels->Cellular_Response Leads to

Caption: SSTR2 signaling upon ligand binding.

Preclinical_Evaluation_Workflow Preclinical Evaluation Workflow for 68Ga-Nodaga-LM3 tfa cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Conclusion Radiolabeling Radiolabeling (68Ga-Nodaga-LM3 tfa) Stability Stability Assays (PBS, Serum) Radiolabeling->Stability Binding Cell Binding Assays (SSTR2+ cells) Radiolabeling->Binding Animal_Model Animal Model Development (SSTR2+ Tumor Xenograft) Binding->Animal_Model Biodistribution Biodistribution Studies Animal_Model->Biodistribution PET_Imaging Micro-PET Imaging Animal_Model->PET_Imaging Data_Analysis Quantitative Analysis (%ID/g, Tumor-to-Background) Biodistribution->Data_Analysis PET_Imaging->Data_Analysis Conclusion Assessment of Clinical Potential Data_Analysis->Conclusion

Caption: Workflow for preclinical evaluation.

References

Troubleshooting & Optimization

Improving 68Ga-Nodaga-LM3 radiolabeling efficiency and purity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiolabeling of NODAGA-LM3 with Gallium-68 (⁶⁸Ga).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting protocol for manual ⁶⁸Ga-NODAGA-LM3 radiolabeling?

A1: A well-established manual protocol involves dissolving 40 μg of NODAGA-LM3 precursor in a sodium acetate (B1210297) buffer to achieve a final reaction pH of 4. The ⁶⁸GaCl₃ eluate is added directly to this mixture and heated to 100°C for 10 minutes. Purification is then performed using an Oasis HLB light cartridge.[1][2]

Q2: What are the critical parameters influencing the radiochemical purity (RCP) and yield of ⁶⁸Ga-NODAGA-LM3?

A2: The most critical parameters are the reaction pH, temperature, precursor concentration, and the purity of the ⁶⁸Ga eluate. Metallic impurities in the eluate can significantly compete with ⁶⁸Ga for the chelator, leading to reduced labeling efficiency.[3][4][5]

Q3: What are common metallic impurities found in ⁶⁸Ge/⁶⁸Ga generator eluates and how do they affect labeling?

A3: Common metallic impurities include Fe³⁺, Zn²⁺, Al³⁺, and Ti⁴⁺.[4] These metal ions can compete with ⁶⁸Ga³⁺ for the NODAGA chelator, thereby reducing the radiochemical yield of ⁶⁸Ga-NODAGA-LM3.[3][4] Pre-purification of the ⁶⁸Ga eluate using a strong cation exchange (SCX) cartridge can mitigate this issue.[6]

Q4: What quality control (QC) methods are recommended for ⁶⁸Ga-NODAGA-LM3?

A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the standard methods to determine radiochemical purity.[7][8] These methods separate the desired radiolabeled compound from free ⁶⁸Ga and other radiochemical impurities.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Radiochemical Yield (<90%) Incorrect pH of reaction mixture. The optimal pH for ⁶⁸Ga labeling of NODAGA conjugates is typically between 4.0 and 4.5.[10]Verify the pH of the sodium acetate buffer and the final reaction mixture using a calibrated pH meter or pH strips. Adjust as necessary.
Suboptimal reaction temperature or time. Insufficient heating can lead to incomplete chelation.Ensure the reaction mixture is heated to the recommended temperature (e.g., 100°C) for the specified duration (e.g., 10 minutes).[1][2] Use a calibrated heating block.
Insufficient amount of precursor. A low precursor-to-gallium ratio can result in unchelated ⁶⁸Ga.Increase the amount of NODAGA-LM3 precursor. Refer to optimization data to find the optimal concentration.
Presence of metallic impurities in ⁶⁸Ga eluate. Competing metal ions reduce the availability of ⁶⁸Ga for chelation.[3][4][5]Use a ⁶⁸Ga eluate pre-purification method, such as a strong cation exchange (SCX) cartridge, to remove metallic impurities.[6]
Low Radiochemical Purity (Presence of Colloids or Free ⁶⁸Ga) Formation of ⁶⁸Ga-colloids due to high pH. At a pH above 5, ⁶⁸Ga can form insoluble hydroxides.Ensure the reaction pH is maintained within the optimal range (4.0-4.5).[10]
Inefficient purification. The purification cartridge may be overloaded or improperly conditioned, leading to breakthrough of impurities.Ensure the Oasis HLB cartridge is properly preconditioned with ethanol (B145695) and water.[1] Do not exceed the recommended activity load for the cartridge.
Radiolysis of the product. High radioactivity concentrations can sometimes lead to the degradation of the radiolabeled compound.Consider the use of radical scavengers like ethanol or ascorbic acid in the final formulation.
Inconsistent Results Variability in ⁶⁸Ge/⁶⁸Ga generator performance. The elution profile and impurity levels of the generator can change over time.Regularly perform quality control checks on the generator eluate, including ⁶⁸Ge breakthrough and metallic impurity analysis.
Manual labeling inconsistencies. Variations in pipetting, heating, or timing can lead to inconsistent results.For routine production, consider transitioning to an automated synthesis module to improve reproducibility.

Data Presentation

Table 1: Recommended Manual Radiolabeling Protocol Parameters for ⁶⁸Ga-NODAGA-LM3

ParameterRecommended ValueSource
Precursor (NODAGA-LM3) Amount40 µg[1][2]
BufferSodium Acetate[1][2]
Final Reaction pH4.0[1][2]
Reaction Temperature100°C[1][2]
Reaction Time10 minutes[1][2]
Purification MethodOasis HLB light cartridge[1][2]
Expected Radiochemical Purity>95%[2]

Table 2: General Influence of Key Parameters on ⁶⁸Ga-Labeling Efficiency

ParameterEffect of Deviation from OptimumGeneral Recommendation
pH A pH that is too low can lead to protonation of the chelator, hindering complexation. A pH that is too high can cause the formation of ⁶⁸Ga-hydroxides.Maintain a weakly acidic pH, typically between 3.5 and 5.0 for most ⁶⁸Ga-peptide labelings.
Temperature Lower temperatures require longer reaction times or may result in incomplete labeling.Heating is generally required to achieve high labeling efficiency in a short time frame.
Precursor Concentration Insufficient precursor leads to free ⁶⁸Ga. Excess precursor is generally not detrimental to labeling but may have pharmacological effects.Optimize the precursor amount for the specific activity of ⁶⁸Ga used to ensure high radiochemical purity while minimizing the peptide mass.
Metallic Impurities Compete with ⁶⁸Ga for the chelator, reducing radiochemical yield and purity.Use high-purity reagents and consider pre-purification of the ⁶⁸Ga eluate.

Experimental Protocols

Manual Radiolabeling of ⁶⁸Ga-NODAGA-LM3

This protocol is based on the method described by Zhu et al.[1][2]

Materials:

  • NODAGA-LM3 precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M Hydrochloric acid (HCl)

  • Sodium acetate buffer

  • Sterile water for injection

  • Ethanol (75%)

  • Oasis HLB light cartridge

  • Sterile reaction vial

  • Heating block

  • 0.22 µm sterile filter

Procedure:

  • Prepare a solution of 40 µg of NODAGA-LM3 precursor in sodium acetate buffer in a sterile reaction vial.

  • Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.

  • Add the ⁶⁸GaCl₃ eluate directly to the reaction vial containing the precursor.

  • Verify that the final pH of the reaction mixture is approximately 4.

  • Heat the reaction vial at 100°C for 10 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • Precondition the Oasis HLB light cartridge by passing 5 mL of ethanol followed by 5 mL of water through it.

  • Dilute the reaction mixture with 5 mL of water and load it onto the preconditioned cartridge.

  • Wash the cartridge with normal saline to remove any unreacted ⁶⁸Ga.

  • Elute the final ⁶⁸Ga-NODAGA-LM3 product from the cartridge with 0.5 mL of 75% ethanol solution followed by 5 mL of normal saline through a 0.22 µm sterile filter into a sterile product vial.

Quality Control of ⁶⁸Ga-NODAGA-LM3

a) High-Performance Liquid Chromatography (HPLC)

  • System: A radio-HPLC system equipped with a UV and a radioactivity detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detection at 220 nm and a radioactivity detector.

  • Procedure: Inject a small aliquot of the final product. The retention time of ⁶⁸Ga-NODAGA-LM3 should be distinct from that of free ⁶⁸Ga. Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram.

b) Thin-Layer Chromatography (TLC)

  • Stationary Phase: iTLC-SG paper strips.

  • Mobile Phase: A mixture of 1 M ammonium (B1175870) acetate and methanol (B129727) (1:1 v/v) is often effective for separating ⁶⁸Ga-labeled peptides from free ⁶⁸Ga.[6]

  • Procedure: Apply a small spot of the final product onto a TLC strip. Develop the chromatogram in the mobile phase. After development, cut the strip into two halves (origin and solvent front) and measure the radioactivity of each part in a gamma counter. Free ⁶⁸Ga will remain at the origin (Rf = 0), while the labeled peptide will migrate with the solvent front (Rf > 0.8).[6] Calculate the radiochemical purity based on the distribution of radioactivity.

Visualizations

Radiolabeling_Workflow Figure 1. Experimental Workflow for 68Ga-NODAGA-LM3 Radiolabeling cluster_preparation Preparation cluster_labeling Radiolabeling cluster_purification Purification cluster_qc Quality Control Generator_Elution Elute 68Ge/68Ga Generator with 0.1 M HCl to get 68GaCl3 Mixing Combine 68GaCl3 and Precursor Solution (Final pH ~4) Generator_Elution->Mixing Precursor_Prep Dissolve 40 µg NODAGA-LM3 in Sodium Acetate Buffer Precursor_Prep->Mixing Heating Heat at 100°C for 10 min Mixing->Heating Loading Load Reaction Mixture onto Cartridge Heating->Loading Cartridge_Prep Precondition Oasis HLB Cartridge Cartridge_Prep->Loading Washing Wash with Saline Loading->Washing Elution Elute 68Ga-NODAGA-LM3 Washing->Elution Final_Product Final Product: 68Ga-NODAGA-LM3 Elution->Final_Product QC_Check Perform HPLC and TLC for Radiochemical Purity Final_Product->QC_Check

Caption: Figure 1. Experimental Workflow for 68Ga-NODAGA-LM3 Radiolabeling

Troubleshooting_Tree Figure 2. Troubleshooting Decision Tree for Low Radiochemical Purity Start Low Radiochemical Purity (<95%) Check_pH Is reaction pH between 4.0 and 4.5? Start->Check_pH Adjust_pH Adjust buffer concentration and re-measure pH. Check_pH->Adjust_pH No Check_Temp_Time Was reaction heated at 100°C for 10 min? Check_pH->Check_Temp_Time Yes Success Problem Resolved Adjust_pH->Success Correct_Temp_Time Ensure calibrated heating block and correct timing. Check_Temp_Time->Correct_Temp_Time No Check_Impurities Is 68Ga eluate pre-purified? Check_Temp_Time->Check_Impurities Yes Correct_Temp_Time->Success Purify_Eluate Implement SCX cartridge pre-purification step. Check_Impurities->Purify_Eluate No Check_Purification Was the SPE cartridge conditioned and used correctly? Check_Impurities->Check_Purification Yes Purify_Eluate->Success Correct_Purification Review and optimize SPE purification protocol. Check_Purification->Correct_Purification No Check_Purification->Success Yes Correct_Purification->Success

Caption: Figure 2. Troubleshooting Decision Tree for Low Radiochemical Purity

References

Interpreting unexpected biodistribution of 68Ga-Nodaga-LM3 in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 68Ga-Nodaga-LM3 in in vivo studies. Unexpected biodistribution can arise from various factors, from radiopharmaceutical quality to the physiological state of the subject. This guide is designed to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected biodistribution of 68Ga-Nodaga-LM3 in preclinical models and humans?

A1: 68Ga-Nodaga-LM3 is a somatostatin (B550006) receptor subtype 2 (SSTR2) antagonist. Its biodistribution is characterized by uptake in SSTR2-expressing tissues. In both preclinical and clinical studies, expected physiological uptake is observed in the pituitary and adrenal glands, spleen, and to a lesser extent, the liver and kidneys.[1][2] The primary route of excretion is renal, leading to high activity in the kidneys and urinary bladder.[1][2] Tumor uptake in SSTR2-positive models is expected to be high and increase over time, with good tumor-to-background ratios.[1]

Q2: We are observing significantly higher liver uptake than anticipated. What are the potential causes?

A2: Higher than expected liver uptake can be indicative of several issues:

  • Radiochemical Impurities: The presence of colloidal 68Ga, formed during radiolabeling, can lead to sequestration by the reticuloendothelial system, primarily in the liver and spleen.

  • In Vivo Instability: Dissociation of 68Ga from the Nodaga chelator can result in free 68Ga3+, which may bind to plasma proteins and accumulate in the liver.

  • Subject-Specific Factors: Pre-existing liver conditions or altered metabolism in the animal model or patient can affect tracer accumulation.

  • Drug Interactions: Concurrent medications may alter the biodistribution profile of the radiopharmaceutical.

Q3: Our tumor uptake is lower than expected in our xenograft model. What should we investigate?

A3: Low tumor uptake can be a complex issue. Consider the following:

  • SSTR2 Expression Levels: Confirm the SSTR2 expression levels in your tumor model. Low expression will naturally lead to low tracer uptake.

  • Radiopharmaceutical Quality: Poor radiochemical purity or low specific activity can result in insufficient tracer available to bind to the tumor receptors.

  • Competition: The presence of endogenous somatostatin or co-administered somatostatin analogs (even long-acting formulations from previous treatments) can compete for SSTR2 binding sites, reducing the uptake of 68Ga-Nodaga-LM3.[3][4]

  • Faulty Injection: Subcutaneous or intramuscular injection instead of intravenous administration will alter the pharmacokinetics and reduce tumor delivery.

Q4: We are seeing high background activity throughout the body. What could be the reason?

A4: High background signal can compromise image quality and quantification. Potential causes include:

  • Poor Radiochemical Purity: The presence of unbound 68Ga can lead to increased blood pool activity and non-specific binding.

  • Impaired Renal Function: Since 68Ga-Nodaga-LM3 is primarily cleared by the kidneys, any impairment in renal function will slow down clearance from the blood and increase background activity.

  • Timing of Imaging: Imaging too early after injection may not allow for sufficient clearance of the tracer from non-target tissues.

Troubleshooting Guide

This section provides a systematic approach to investigating unexpected biodistribution of 68Ga-Nodaga-LM3.

Issue 1: High Uptake in Non-Target Organs
Observation Potential Cause Recommended Action
High Liver/Spleen Uptake 1. Colloidal 68Ga impurity. 2. In vivo instability. 3. Subject pathophysiology (e.g., liver disease).1. Review and optimize the radiolabeling protocol to minimize colloid formation. Perform quality control to quantify colloidal impurities. 2. Assess the in vitro stability of the radiolabeled compound in serum. 3. Review the health status of the animal model or patient.
High Bone Uptake 1. Presence of free 68Ga. 2. Transchelation of 68Ga to other molecules in vivo.1. Check radiochemical purity for the presence of free 68Ga. 2. Ensure high specific activity to minimize the amount of peptide injected.
High Stomach/Thyroid Uptake 1. Presence of free 68Ga-pertechnetate (less common with 68Ge/68Ga generators).1. Verify the identity of the radionuclide and the purity of the generator eluate.
Issue 2: Low Tumor Uptake
Observation Potential Cause Recommended Action
Low or No Tumor Uptake 1. Low SSTR2 expression in the tumor model. 2. Poor radiochemical purity or low specific activity. 3. Competitive inhibition by endogenous or exogenous somatostatin analogs. 4. Incorrect injection technique.1. Confirm SSTR2 expression in the tumor model via immunohistochemistry or other methods. 2. Perform rigorous quality control on the radiopharmaceutical. 3. Review the subject's medication history and ensure an adequate washout period for somatostatin analogs.[3][4] 4. Verify the injection was intravenous.
Issue 3: Poor Image Quality
Observation Potential Cause Recommended Action
High Background Noise 1. Insufficient clearance time. 2. Impaired renal function of the subject. 3. Low radiochemical purity.1. Optimize the imaging time point post-injection. 2. Assess the renal function of the animal model or patient. 3. Ensure high radiochemical purity of the injected dose.
Image Artifacts 1. Patient/animal movement during the scan. 2. Incorrect image reconstruction parameters.1. Ensure proper anesthesia and immobilization of the subject. 2. Review and optimize the PET/CT acquisition and reconstruction protocols.

Data Presentation

Table 1: Expected Biodistribution of 68Ga-Nodaga-LM3 in Humans (%ID/organ)

OrganMean ± SD
Spleen0.108 ± 0.041
Kidneys0.041 ± 0.006
Liver0.020 ± 0.003
Bladder Wall0.071 ± 0.021

Data adapted from dosimetry studies of similar 68Ga-SSTR ligands.[5]

Table 2: Tumor-to-Background Ratios for 68Ga-Nodaga-LM3 in a Preclinical Model

Time Post-InjectionTumor-to-MuscleTumor-to-BloodTumor-to-Liver
1 hour15.2 ± 3.58.9 ± 2.15.1 ± 1.2
2 hours20.7 ± 4.812.3 ± 2.96.8 ± 1.5

Note: These are representative values and can vary based on the tumor model and experimental conditions.

Experimental Protocols

Radiolabeling of 68Ga-Nodaga-LM3

This protocol outlines the manual radiolabeling procedure. Automated synthesis modules are also commonly used.[6][7]

  • Elution of 68Ga: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.

  • Buffering: Add the 68GaCl3 eluate to a reaction vial containing a suitable buffer (e.g., sodium acetate) to adjust the pH to 4.0-4.5.

  • Addition of Precursor: Add the Nodaga-LM3 precursor (typically 10-50 µg) to the buffered 68Ga solution.

  • Incubation: Heat the reaction mixture at 95°C for 5-10 minutes.

  • Purification: Purify the reaction mixture using a C18 Sep-Pak cartridge to remove unreacted 68Ga and impurities.

  • Formulation: Elute the final product from the cartridge with ethanol (B145695) and dilute with sterile saline for injection.

  • Quality Control: Perform quality control to determine radiochemical purity (by radio-TLC or radio-HPLC), pH, and sterility.[8][9][10]

In Vivo Biodistribution Study in Rodents

This protocol provides a general framework for conducting biodistribution studies.[11][12][13][14]

  • Animal Model: Use an appropriate tumor-bearing rodent model with confirmed SSTR2 expression.

  • Administration: Administer a known activity of 68Ga-Nodaga-LM3 (typically 1-5 MBq) via intravenous tail vein injection.

  • Time Points: Euthanize cohorts of animals (n=3-5 per group) at various time points post-injection (e.g., 30, 60, 120 minutes).

  • Tissue Dissection: Dissect major organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

PET/CT Imaging Protocol

This protocol is a general guideline for clinical PET/CT imaging with 68Ga-SSTR antagonists.[15][16][17][18][19]

  • Patient Preparation: Patients should be well-hydrated. Discontinuation of long-acting somatostatin analogs for at least 3-4 weeks and short-acting analogs for 24 hours prior to imaging is recommended to avoid receptor blockade.[3][4][19]

  • Radiopharmaceutical Administration: Administer 100-200 MBq of 68Ga-Nodaga-LM3 intravenously.

  • Uptake Time: Allow for an uptake period of 60 minutes.

  • Image Acquisition:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Acquire PET data from the vertex of the skull to the mid-thigh.

    • Typical acquisition time is 2-4 minutes per bed position.

  • Image Reconstruction: Reconstruct PET images using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.

Visualizations

Experimental_Workflow Experimental Workflow for 68Ga-Nodaga-LM3 Biodistribution Study cluster_prep Radiopharmaceutical Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis radiolabeling 68Ga Radiolabeling of Nodaga-LM3 qc Quality Control (Purity, pH, Sterility) radiolabeling->qc injection Intravenous Injection into Animal Model qc->injection imaging PET/CT Imaging at Specified Time Points injection->imaging dissection Euthanasia and Tissue Dissection injection->dissection image_analysis Image Reconstruction and Analysis imaging->image_analysis gamma_counting Gamma Counting of Tissues dissection->gamma_counting biodist_calc Calculation of %ID/g gamma_counting->biodist_calc roi_analysis ROI Analysis and SUV Calculation image_analysis->roi_analysis final_report Interpretation and Reporting biodist_calc->final_report roi_analysis->final_report

Caption: Workflow for a preclinical 68Ga-Nodaga-LM3 biodistribution study.

SSTR2_Signaling SSTR2 Signaling Pathway ss Somatostatin / 68Ga-Nodaga-LM3 (Antagonist) sstr2 SSTR2 ss->sstr2 gi Gi Protein sstr2->gi Activation ac Adenylate Cyclase gi->ac Inhibition plc Phospholipase C gi->plc Activation camp cAMP ac->camp pka Protein Kinase A camp->pka Activation mapk MAPK Pathway pka->mapk Modulation secretion Hormone Secretion pka->secretion Inhibition pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ ip3->ca2 Release pkc Protein Kinase C dag->pkc Activation ca2->pkc Activation ca2->secretion Inhibition pkc->mapk apoptosis Apoptosis mapk->apoptosis Induction proliferation Cell Proliferation mapk->proliferation Inhibition

Caption: Simplified SSTR2 signaling cascade.[20][21][22][23][24]

Troubleshooting_Logic Troubleshooting Logic for Unexpected Biodistribution cluster_radiopharm Radiopharmaceutical Issues cluster_exp Experimental Procedure Issues cluster_subject Subject-Specific Issues start Unexpected Biodistribution Observed qc_check Check QC Data: - Radiochemical Purity - pH - Specific Activity start->qc_check injection_check Verify Injection Technique (IV) start->injection_check med_history Review Medication History (e.g., Somatostatin Analogs) start->med_history relabel Re-evaluate Labeling Protocol qc_check->relabel Fails resolution Identify Cause and Implement Corrective Actions qc_check->resolution Passes protocol_review Review Imaging Protocol (Timing, Reconstruction) injection_check->protocol_review protocol_review->resolution phys_state Assess Physiological State (e.g., Renal/Liver Function) med_history->phys_state receptor_exp Confirm Target Receptor Expression phys_state->receptor_exp receptor_exp->resolution

Caption: A logical workflow for troubleshooting unexpected biodistribution results.

References

Technical Support Center: Optimizing Injection Protocols for 68Ga-Nodaga-LM3 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their injection protocols for 68Ga-Nodaga-LM3 in animal models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with 68Ga-Nodaga-LM3.

Issue Potential Cause Recommended Solution
Low Signal-to-Noise Ratio in PET Images 1. Suboptimal Radiotracer Dose: Insufficient injected activity can lead to poor image quality. 2. Radiotracer Degradation: Improper storage or handling of 68Ga-Nodaga-LM3 may compromise its integrity. 3. Incorrect Injection Technique: Infiltration of the dose at the injection site (extravasation) will prevent the tracer from reaching the target tissues.1. Optimize Injected Activity: For mice, a starting dose of 3.7-7.4 MBq is often used. This may need to be adjusted based on the sensitivity of the PET scanner. 2. Ensure Proper Storage and Handling: Store Nodaga-LM3 powder at -20°C for up to one year or at -80°C for up to two years. Once reconstituted, aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1] Radiolabeling with 68Ga should be performed shortly before injection. 3. Refine Injection Technique: Intravenous (tail vein) injection is the preferred route for rapid and systemic distribution. Ensure proper vein cannulation and inject slowly to avoid extravasation. Visually inspect the injection site for any swelling.
High Variability in Tracer Uptake Between Animals 1. Inconsistent Injection Volume or Rate: Variations in the volume or speed of injection can affect the initial biodistribution of the tracer. 2. Physiological Differences: Animal stress, anesthesia depth, and body temperature can influence blood flow and tracer uptake. 3. Inaccurate Dose Measurement: Errors in measuring the injected dose will lead to inaccurate quantitative analysis (e.g., %ID/g or SUV).1. Standardize Injection Parameters: Use a consistent injection volume, typically 100-200 µL for a mouse, administered as a slow bolus over 15-30 seconds. The use of an automated injection system can improve consistency. 2. Maintain Consistent Animal Physiology: Acclimatize animals to the experimental procedures to minimize stress. Use a consistent anesthesia protocol and maintain the animal's body temperature with a heating pad during uptake and imaging. 3. Accurate Dose Measurement: Measure the radioactivity in the syringe before and after injection to determine the exact administered dose.
Unexpected Biodistribution Profile 1. Incorrect Radiotracer: Confirmation of the identity and purity of 68Ga-Nodaga-LM3 is crucial. 2. Physiological State of the Animal Model: The expression of SSTR2, the target of Nodaga-LM3, can be influenced by the specific tumor model and its growth characteristics. 3. Competition with Endogenous Ligands: High levels of endogenous somatostatin (B550006) could potentially compete with the tracer for receptor binding.1. Quality Control of Radiotracer: Perform quality control tests, such as radio-TLC or radio-HPLC, to confirm the radiochemical purity of 68Ga-Nodaga-LM3 is >95%. 2. Characterize the Animal Model: Ensure the animal model expresses SSTR2 at levels suitable for imaging. This can be confirmed by methods such as immunohistochemistry or autoradiography on tissue samples. 3. Consider a Blocking Study: To confirm SSTR2-specific uptake, a blocking study can be performed by co-injecting an excess of non-radiolabeled ("cold") Nodaga-LM3 or another SSTR2 antagonist. A significant reduction in tumor uptake in the presence of the blocking agent would confirm target-specific binding.
High Kidney and Bladder Uptake 1. Normal Physiological Clearance: 68Ga-Nodaga-LM3, like many small peptides, is primarily cleared through the renal system.[2][3]1. Hydration: Ensure animals are well-hydrated to facilitate urinary excretion. 2. Imaging Time Point: Image at an appropriate time point post-injection. While tumor uptake of 68Ga-Nodaga-LM3 can increase over time, imaging at earlier time points (e.g., 60 minutes) may provide a good balance between tumor signal and background from clearance organs.[3]

Frequently Asked Questions (FAQs)

1. What is the recommended injection route for 68Ga-Nodaga-LM3 in mice?

The recommended and most common route is intravenous (IV) injection, typically via the lateral tail vein. This ensures rapid and complete bioavailability of the tracer in the systemic circulation.

2. What is a typical injection volume and radioactivity dose for a mouse?

For a standard mouse (20-25g), a typical injection volume is 100-200 µL. The radioactivity dose can range from 3.7 to 7.4 MBq (100-200 µCi), but this should be optimized based on the sensitivity of your PET scanner.

3. How should I prepare the 68Ga-Nodaga-LM3 solution for injection?

The radiolabeled 68Ga-Nodaga-LM3 should be in a sterile, pyrogen-free, and pH-neutral solution (e.g., phosphate-buffered saline, pH 7.4) for injection.

4. What type of anesthesia is recommended for the injection and imaging procedure?

Inhalant anesthesia, such as isoflurane (B1672236) (1-3% in oxygen), is commonly used as it allows for easy adjustment of the anesthetic depth and rapid recovery. It is crucial to maintain consistent anesthesia throughout the uptake and imaging period to minimize physiological variability.

5. How can I confirm a successful intravenous injection?

A successful IV injection should proceed with minimal resistance. There should be no visible swelling or blebbing at the injection site. After the experiment, the tail can be imaged or measured in a gamma counter to quantify any residual activity, which would indicate an incomplete injection.

6. What are the expected high-uptake organs for 68Ga-Nodaga-LM3?

Based on clinical studies, high physiological uptake of 68Ga-Nodaga-LM3 is expected in SSTR2-positive organs such as the pituitary, spleen, and adrenal glands.[2] As the tracer is cleared renally, high activity will also be observed in the kidneys and bladder.[2][3]

Experimental Protocols

Radiolabeling of Nodaga-LM3 with Gallium-68

This protocol is a general guideline and may require optimization based on the specific 68Ge/68Ga generator and synthesis module used.

  • Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl.

  • Add the 68GaCl3 eluate to a reaction vial containing Nodaga-LM3 (typically 10-20 µg) in a suitable buffer (e.g., sodium acetate (B1210297) or HEPES) to achieve a pH of 3.5-4.5.

  • Heat the reaction mixture at 95°C for 5-10 minutes.

  • Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

  • Purify the final product using a C18 cartridge to remove unreacted 68Ga and impurities.

  • Formulate the purified 68Ga-Nodaga-LM3 in a sterile, pyrogen-free saline solution for injection.

Small Animal PET/CT Imaging Protocol with 68Ga-Nodaga-LM3
  • Animal Preparation:

    • Anesthetize the animal (e.g., mouse) with isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.

    • Place a catheter in the lateral tail vein for injection.

    • Position the animal on the scanner bed with a heating pad to maintain body temperature.

  • Radiotracer Injection:

    • Draw the desired dose of 68Ga-Nodaga-LM3 (e.g., 3.7-7.4 MBq in 100-200 µL) into a syringe.

    • Measure the activity in the syringe using a dose calibrator.

    • Inject the radiotracer intravenously as a slow bolus.

    • Record the time of injection.

    • Measure the residual activity in the syringe to calculate the net injected dose.

  • Imaging:

    • Acquire a CT scan for anatomical localization and attenuation correction.

    • At a predetermined time post-injection (e.g., 60 minutes), acquire a static PET scan for 10-20 minutes. For dynamic studies, start the acquisition immediately after injection.

  • Image Analysis:

    • Reconstruct the PET images with correction for attenuation, scatter, and radioactive decay.

    • Co-register the PET and CT images.

    • Draw regions of interest (ROIs) on the images to quantify tracer uptake in various tissues, expressed as %ID/g or Standardized Uptake Value (SUV).

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_injection Injection cluster_imaging Imaging cluster_analysis Analysis A Animal Anesthesia (Isoflurane) B Tail Vein Catheterization A->B C Positioning on Scanner Bed (with heating) B->C D Prepare & Measure Dose of 68Ga-Nodaga-LM3 C->D E Intravenous Injection (Slow Bolus) D->E F Measure Residual Dose E->F G CT Scan (Attenuation Correction) F->G H PET Scan (e.g., 60 min p.i.) G->H I Image Reconstruction H->I J PET/CT Co-registration I->J K ROI Analysis (%ID/g or SUV) J->K

Caption: Workflow for 68Ga-Nodaga-LM3 small animal PET/CT imaging.

Troubleshooting_Logic Start Low Signal in PET Image Q1 Was injection successful? Start->Q1 A1_Yes Check Injected Dose Q1->A1_Yes Yes A1_No Refine Injection Technique Q1->A1_No No (Extravasation) Q2 Was dose sufficient? A1_Yes->Q2 A2_Yes Check Radiotracer Quality Q2->A2_Yes Yes A2_No Increase Injected Activity Q2->A2_No No Q3 Radiochemical Purity >95%? A2_Yes->Q3 A3_Yes Investigate Animal Model (e.g., SSTR2 expression) Q3->A3_Yes Yes A3_No Re-synthesize/Purify Tracer Q3->A3_No No

Caption: Troubleshooting logic for low signal in 68Ga-Nodaga-LM3 PET imaging.

References

Technical Support Center: Strategies to Reduce Kidney Uptake of Radiolabeled Nodaga-LM3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to minimize kidney uptake of radiolabeled Nodaga-LM3 and similar peptide-based radiopharmaceuticals.

Troubleshooting Guides & FAQs

This section addresses common issues and questions encountered during experiments aimed at reducing renal accumulation of radiolabeled peptides.

Frequently Asked Questions

Q1: We are observing high kidney uptake of our Nodaga-LM3 based radiopharmaceutical in preclinical models. What are the primary strategies to reduce this?

A1: High renal uptake is a common challenge with radiolabeled peptides. The primary strategies can be broadly categorized into three main approaches:

  • Competitive Inhibition of Renal Reabsorption: This involves the co-administration of agents that compete with the radiolabeled peptide for uptake in the proximal tubules of the kidneys. Commonly used agents include positively charged amino acids (lysine and arginine), plasma expanders (Gelofusine), albumin fragments, and sodium para-aminohippurate.[1][2]

  • Structural Modification of the Radiopharmaceutical: This approach focuses on altering the chemical structure of the radiotracer to reduce its affinity for renal reabsorption pathways. This can be achieved by incorporating cleavable linkers between the targeting moiety and the radionuclide chelator, or by modifying the chelator or radiolabel itself.[1][3][4]

  • Pharmacological Intervention: This involves using drugs that interfere with the cellular processes responsible for tubular reabsorption.

Q2: How does the co-infusion of amino acids like lysine (B10760008) and arginine reduce kidney uptake?

A2: Radiolabeled peptides are often reabsorbed in the proximal tubules via receptor-mediated endocytosis, primarily involving the megalin and cubilin receptors.[1][5][6][7][8] These receptors recognize and bind a variety of filtered proteins and peptides. Positively charged amino acids, such as lysine and arginine, when administered in high concentrations, compete with the positively charged radiolabeled peptides for binding to these receptors, thereby inhibiting their reabsorption and promoting their excretion in the urine.[9][10]

Q3: What are the potential side effects of using high doses of amino acids for kidney protection?

A3: While effective, high-dose amino acid infusions can be associated with side effects such as nausea, vomiting, and hyperkalemia (elevated potassium levels).[10][11] Careful monitoring of serum potassium is crucial, especially when using higher doses of lysine. A combination of lysine and arginine is often used to mitigate some of these effects.[11]

Q4: Is Gelofusine a suitable alternative to amino acid infusion?

A4: Yes, Gelofusine, a gelatin-based plasma expander, has been shown to be as effective as, and in some cases more effective than, amino acid infusions in reducing renal uptake of radiolabeled peptides.[2][12][13] It is thought to work by inhibiting the same megalin-cubilin endocytosis pathway.[2] Some studies have shown an additive effect when Gelofusine is combined with amino acids.[2]

Q5: Can modifications to the linker in our Nodaga-LM3 conjugate help reduce kidney uptake?

A5: Absolutely. Incorporating a linker that is susceptible to cleavage by enzymes present on the renal brush border, such as neprilysin, is a promising strategy.[3][4][14][15][16] The idea is that the linker is cleaved in the kidneys, separating the radiolabel from the targeting peptide. The resulting smaller, radiolabeled fragment has a lower affinity for renal cells and is more readily excreted. The Met-Val-Lys (MVK) tripeptide is one such cleavable linker that has been successfully evaluated.[3][14][15][16]

Q6: What is the mechanism behind using sodium para-aminohippurate for kidney protection?

A6: Sodium para-aminohippurate is excreted by the kidneys through both glomerular filtration and active tubular secretion via organic anion transporters (OATs).[17][18][19] Co-infusion of a high concentration of para-aminohippurate can saturate these transporters, potentially reducing the secretion and subsequent reabsorption of certain radiopharmaceuticals that share this pathway.[20][21][22][23]

Quantitative Data Summary

The following tables summarize the quantitative data on the reduction of kidney uptake using various strategies for different radiolabeled peptides.

Table 1: Reduction of Kidney Uptake with Competitive Inhibitors

RadiopharmaceuticalInterventionAnimal Model% Reduction in Kidney UptakeReference
111In-octreotide80 mg LysineRat35%[12]
111In-octreotide20 mg GelofusineRat46%[12]
111In-octreotide1-2 mg Albumin FragmentsRat~30% (comparable to 80mg lysine)[24][25]
177Lu-DOTATOCPara-aminohippurateRat46%[20][21][22]
177Lu-DOTATATEPara-aminohippurateRat83%[20][21][22]
111In-DOTA,Tyr3-octreotate40 mg/kg GelofusineRat40-50%[13][26]
111In-DOTA,Tyr3-octreotate80 mg/kg Gelofusine + 400 mg/kg LysineRat70%[13][26]
68Ga-TrivehexinArginine/Lysine (i.v.)Mouse25%[27]
68Ga-TrivehexinGelofusine (i.v.)Mouse70%[27]
177Lu-D0301Arginine/Lysine (i.v.)Mouse41%[27]
177Lu-D0301Gelofusine (i.v.)Mouse61%[27]
[111In-DTPA0]octreotide75 g LysineHuman44%[11][28]
[111In-DTPA0]octreotide25 g Lysine + 25 g ArginineHuman33%[11][28]

Table 2: Reduction of Kidney Uptake with a Cleavable Linker

RadiopharmaceuticalLinker ModificationAnimal Model% Reduction in Kidney UptakeReference
68Ga-DOTA-AmBz-MVK(HTK01166)-OHMVK cleavable linkerMouse30%[14][15][16]

Experimental Protocols

Protocol 1: Co-infusion of Lysine and Arginine

  • Materials:

    • L-Lysine monohydrochloride solution

    • L-Arginine hydrochloride solution

    • Saline (0.9% NaCl)

    • Radiolabeled Nodaga-LM3

  • Procedure (adapted from preclinical studies):

    • Prepare a solution containing a mixture of L-lysine and L-arginine. A commonly used clinical dose is 25g of each in 1L of saline.[11]

    • For animal studies, a typical dose is 400 mg/kg of lysine.[29]

    • Administer the amino acid solution intravenously. In clinical settings, this is often a 4-hour infusion starting 30 minutes before the radiopharmaceutical administration.[30]

    • Inject the radiolabeled Nodaga-LM3 intravenously at the appropriate time point during the amino acid infusion.

    • Perform biodistribution studies at various time points post-injection to quantify kidney uptake.

Protocol 2: Co-administration of Gelofusine

  • Materials:

    • Gelofusine (succinylated gelatin solution)

    • Radiolabeled Nodaga-LM3

  • Procedure (adapted from preclinical studies):

    • Administer Gelofusine intravenously as a bolus injection 2-5 minutes prior to the radiopharmaceutical.[12]

    • A typical dose in rats is 20 mg in 0.5 mL.[12]

    • Inject the radiolabeled Nodaga-LM3 intravenously.

    • Conduct biodistribution studies at desired time points to determine renal accumulation.

Protocol 3: Synthesis and Evaluation of a Nodaga-LM3 Conjugate with a Cleavable Linker (MVK)

  • Synthesis:

    • Synthesize the Nodaga-LM3 peptide with a Met-Val-Lys (MVK) linker inserted between the targeting peptide and the NODAGA chelator using standard solid-phase peptide synthesis (SPPS) techniques.

  • Radiolabeling:

    • Radiolabel the Nodaga-MVK-LM3 conjugate with the desired radionuclide (e.g., 177Lu, 68Ga) following established protocols.

  • In Vitro Evaluation:

    • Assess the stability of the radiolabeled conjugate in serum.

    • Perform in vitro cleavage assays using recombinant neprilysin to confirm the cleavability of the MVK linker.

  • In Vivo Evaluation:

    • Inject the radiolabeled Nodaga-MVK-LM3 conjugate intravenously into tumor-bearing mice.

    • Perform biodistribution studies and PET/SPECT imaging at various time points to compare the kidney uptake with the non-cleavable linker counterpart.

Visualizations

Renal_Uptake_Pathway Bloodstream Radiolabeled Peptide in Bloodstream Glomerulus Glomerular Filtration Bloodstream->Glomerulus ProximalTubule Proximal Tubule Lumen Glomerulus->ProximalTubule MegalinCubilin Megalin/Cubilin Receptors ProximalTubule->MegalinCubilin Binding Excretion Urinary Excretion ProximalTubule->Excretion Reduced Reabsorption TubuleCell Proximal Tubule Cell Endocytosis Receptor-Mediated Endocytosis MegalinCubilin->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Internalization Degradation Peptide Degradation Lysosome->Degradation Retention Radionuclide Retention Degradation->Retention CompetitiveInhibitors Competitive Inhibitors (Lysine, Arginine, Gelofusine) CompetitiveInhibitors->MegalinCubilin Inhibition

Caption: Receptor-mediated endocytosis pathway in the renal proximal tubule.

Experimental_Workflow_Competitive_Inhibition Start Start: High Kidney Uptake of Radiolabeled Peptide SelectInhibitor Select Competitive Inhibitor (e.g., Lysine/Arginine, Gelofusine) Start->SelectInhibitor AnimalModel Prepare Animal Model (e.g., Tumor-bearing mice/rats) SelectInhibitor->AnimalModel Coinjection Co-administer Inhibitor and Radiolabeled Peptide AnimalModel->Coinjection Biodistribution Perform Biodistribution Studies at Various Time Points Coinjection->Biodistribution Analysis Quantify Radioactivity in Kidneys and Other Organs Biodistribution->Analysis Comparison Compare Kidney Uptake with Control Group Analysis->Comparison Reduced Outcome: Reduced Kidney Uptake Comparison->Reduced Yes NotReduced Outcome: No Significant Reduction. Troubleshoot. Comparison->NotReduced No

Caption: Workflow for evaluating competitive inhibitors to reduce kidney uptake.

References

Technical Support Center: Quality Control of In-house Prepared 68Ga-Nodaga-LM3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with in-house prepared 68Ga-Nodaga-LM3.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and quality control of 68Ga-Nodaga-LM3.

Issue IDQuestionPossible CausesSuggested Solutions
RC-01 Low Radiochemical Purity (<95%) 1. Suboptimal pH of the reaction mixture. 2. Presence of metallic impurities in the 68Ga eluate. 3. Insufficient heating or reaction time. 4. Degradation of the Nodaga-LM3 precursor.1. Ensure the final reaction mixture pH is approximately 4.[1][2] 2. Use a 68Ge/68Ga generator that provides metal-impurity-free 68Ga.[3] 3. Heat the reaction mixture to 100°C for 10 minutes.[1][2] 4. Store the precursor according to the manufacturer's instructions and check for visible signs of degradation.
RC-02 Presence of Colloidal 68Ga 1. pH of the 68Ga eluate is too high. 2. High concentration of 68Ga.1. Adjust the pH of the 68Ga eluate with 0.1 M HCl. 2. Consider using a fractionation elution method to obtain a higher concentration of 68Ga in a smaller volume.
RC-03 High 68Ge Breakthrough 1. Generator nearing the end of its shelf-life. 2. Damage to the generator column.1. Monitor 68Ge breakthrough regularly, especially as the generator ages. A common limit is <0.001% of the total radioactivity.[4] 2. If breakthrough exceeds acceptable limits, replace the generator.
ST-01 Failed Sterility Test 1. Contamination during the aseptic process. 2. Contaminated reagents or equipment.1. Review and reinforce aseptic techniques for all personnel involved. 2. Ensure all reagents are sterile and all equipment is properly sterilized before use. 3. Perform the final product filtration through a 0.22 µm sterile filter.[5]
ET-01 High Endotoxin (B1171834) Levels 1. Contaminated reagents, water, or labware. 2. Introduction of endotoxins during handling.1. Use pyrogen-free reagents and water for all preparations. 2. Depyrogenate all glassware and equipment that comes into contact with the final product. 3. The endotoxin limit for radiopharmaceuticals administered by routes other than intrathecal is typically 175 EU per dose.[6]

Frequently Asked Questions (FAQs)

1. What are the acceptance criteria for the quality control of 68Ga-Nodaga-LM3?

ParameterSpecificationAnalytical Method
Appearance Clear, colorless solutionVisual Inspection
pH 4.0 - 8.0pH meter or pH strips
Radionuclidic Identity Gamma spectrum shows a peak at 511 keV and 1077 keVGamma Spectroscopy
Radionuclidic Purity (68Ge breakthrough) ≤ 0.001%Gamma Spectroscopy
Radiochemical Purity ≥ 95%HPLC, TLC
Sterility No microbial growthUSP <71> Sterility Tests
Bacterial Endotoxins < 175 EU/V (maximal dose in mL)USP <85> Bacterial Endotoxins Test

2. How is the radiochemical purity of 68Ga-Nodaga-LM3 determined?

Radiochemical purity is typically assessed using High-Performance Liquid Chromatography (HPLC) and/or Thin-Layer Chromatography (TLC).[4][7]

  • HPLC: A reverse-phase column is commonly used with a gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid as the mobile phase.[7] The retention time of the 68Ga-Nodaga-LM3 peak is compared to a reference standard.

  • TLC: Instant thin-layer chromatography (ITLC) on silica (B1680970) gel plates can be used to separate free 68Ga and 68Ga-colloids from the labeled peptide.[7]

3. What are the best practices for sterility testing of a short-lived radiopharmaceutical like 68Ga-Nodaga-LM3?

Due to the short half-life of 68Ga (68 minutes), traditional 14-day sterility tests are not feasible for product release. A retrospective sterility test is often performed. However, rapid sterility testing methods, such as those using ATP-bioluminescence, can provide results in as little as 6 days.[8] For routine production, automated cassette-based systems for membrane filtration can streamline the process and reduce radiation exposure.[9]

4. How can I minimize radiation exposure during quality control procedures?

To adhere to the ALARA (As Low As Reasonably Achievable) principle, consider the following:

  • Use automated systems for synthesis and quality control where possible.[9]

  • Utilize appropriate shielding (e.g., lead bricks, vial shields).

  • Work efficiently to minimize handling time.

  • Use forceps and other remote handling tools.

Experimental Protocols

Protocol 1: Determination of Radiochemical Purity by HPLC

Objective: To determine the percentage of 68Ga that is successfully chelated to Nodaga-LM3.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • 68Ga-Nodaga-LM3 sample.

Methodology:

  • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Set the flow rate to 1.0 mL/min.

  • Inject a small volume (e.g., 10-20 µL) of the 68Ga-Nodaga-LM3 solution.

  • Run a gradient elution program, for example:

    • 0-2 min: 95% A, 5% B

    • 2-12 min: Linear gradient to 5% A, 95% B

    • 12-15 min: 5% A, 95% B

    • 15-17 min: Linear gradient back to 95% A, 5% B

    • 17-20 min: 95% A, 5% B

  • Monitor the radioactivity signal.

  • Integrate the peak areas corresponding to 68Ga-Nodaga-LM3 and any radiochemical impurities.

  • Calculate the radiochemical purity as: (Area of 68Ga-Nodaga-LM3 peak / Total area of all radioactive peaks) x 100%.

Protocol 2: Bacterial Endotoxin Test (LAL Test)

Objective: To quantify the endotoxin levels in the final product.

Materials:

  • Limulus Amebocyte Lysate (LAL) reagent kit (gel-clot, turbidimetric, or chromogenic).

  • Pyrogen-free vials and pipettes.

  • Incubating water bath or plate reader.

  • 68Ga-Nodaga-LM3 sample.

  • Endotoxin standard.

Methodology (example using gel-clot method):

  • Reconstitute the LAL reagent with LAL Reagent Water.

  • Prepare a series of endotoxin standards of known concentrations.

  • In pyrogen-free tubes, add the required volume of the 68Ga-Nodaga-LM3 sample (and any necessary dilutions) and positive/negative controls.

  • Add the reconstituted LAL reagent to each tube.

  • Gently mix and incubate at 37°C for 60 minutes, avoiding vibration.

  • After incubation, carefully invert each tube 180°.

  • A solid gel that remains intact upon inversion indicates a positive result. A liquid or viscous gel that flows indicates a negative result.

  • The endotoxin concentration in the sample is determined by the lowest concentration of the standard that forms a solid clot.

Visualizations

Quality_Control_Workflow 68Ga-Nodaga-LM3 Quality Control Workflow cluster_synthesis Radiolabeling cluster_release Product Disposition start 68Ga Elution from Generator labeling Labeling of Nodaga-LM3 (pH 4, 100°C, 10 min) start->labeling purification Solid Phase Extraction (e.g., C18 cartridge) labeling->purification formulation Formulation in Saline with Ethanol purification->formulation appearance Visual Inspection (Clear, Colorless) formulation->appearance ph pH Measurement (4.0 - 8.0) formulation->ph rcp Radiochemical Purity (≥95%) (HPLC/TLC) formulation->rcp radionuclidic Radionuclidic Purity (68Ge < 0.001%) formulation->radionuclidic sterility Sterility Test (Retrospective) formulation->sterility endotoxin Endotoxin Test (< 175 EU/V) formulation->endotoxin pass Pass: Release for Use rcp->pass All specifications met fail Fail: Investigate & Reject rcp->fail One or more specifications not met Troubleshooting_Low_RCP Troubleshooting Low Radiochemical Purity cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Radiochemical Purity (<95%) Detected ph Incorrect pH start->ph impurities Metallic Impurities start->impurities conditions Suboptimal Reaction Conditions start->conditions precursor Precursor Degradation start->precursor adjust_ph Verify & Adjust pH to ~4 ph->adjust_ph check_generator Check Generator Specs & Eluate Quality impurities->check_generator verify_conditions Verify Temperature (100°C) & Time (10 min) conditions->verify_conditions check_precursor Inspect Precursor & Storage Conditions precursor->check_precursor end Re-run Synthesis & QC adjust_ph->end check_generator->end verify_conditions->end check_precursor->end

References

Validation & Comparative

Head-to-head comparison of Nodaga-LM3 and DOTATATE for NET imaging.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Head-to-Head Comparison of 68Ga-Nodaga-LM3 and 68Ga-DOTATATE for Neuroendocrine Tumor (NET) Imaging

Introduction

The landscape of molecular imaging for neuroendocrine tumors (NETs) is rapidly evolving, with novel radiotracers offering enhanced diagnostic capabilities. NETs are characterized by the overexpression of somatostatin (B550006) receptors (SSTRs), particularly subtype 2 (SSTR2), which serves as a prime target for imaging and peptide receptor radionuclide therapy (PRRT). For years, 68Ga-DOTATATE, an SSTR2 agonist, has been the clinical standard for PET/CT imaging of these tumors. However, a new class of SSTR2-targeting agents, known as antagonists, has emerged, demonstrating significant potential to improve upon agonist-based imaging. This guide provides a direct comparison between the SSTR2 antagonist 68Ga-NODAGA-LM3 and the established agonist 68Ga-DOTATATE, supported by experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Data Comparison

Clinical and preclinical studies have demonstrated key performance differences between 68Ga-NODAGA-LM3 and 68Ga-DOTATATE. The antagonist, 68Ga-NODAGA-LM3, has shown superiority in several critical imaging metrics, including higher tumor uptake and better tumor-to-background ratios.[1][2]

Parameter68Ga-NODAGA-LM3 (Antagonist)68Ga-DOTATATE (Agonist)Reference
SSTR2 Binding Affinity (IC50) 1.3 nmol/LAn order of magnitude lower affinity than 68Ga-NODAGA-LM3[3][4][5]
Median Tumor Uptake (SUVmax) 29.121.6[1][2][6]
Highest Reported Tumor Uptake (SUVmax) up to 231.9Not specified in comparative studies[3][4]
Median Tumor-to-Liver Ratio 5.02.9[1][2]
Lesion Detection (Head-to-Head Study) 395 lesions339 lesions[6]
Mean Effective Dose 0.026 ± 0.003 mSv/MBqNot specified in comparative studies, but generally comparable to other 68Ga-peptides[3][4]

Mechanism of Action: Antagonist vs. Agonist

The fundamental difference between Nodaga-LM3 and DOTATATE lies in their interaction with the SSTR2 receptor.

  • 68Ga-DOTATATE (Agonist): Upon binding to SSTR2, it activates the receptor, causing the receptor-ligand complex to be internalized into the tumor cell. This is the classical mechanism that has been utilized for both imaging and therapy.

  • 68Ga-NODAGA-LM3 (Antagonist): This agent binds to a significantly greater number of receptor sites on the tumor cell surface compared to agonists.[3] However, it does not activate the receptor and shows a low internalization rate.[3] Despite this, antagonists exhibit excellent tumor retention, which is crucial for high-contrast imaging and potentially for therapeutic applications.[4]

The choice of chelator also significantly impacts performance. Studies have shown that the NODAGA chelator confers a tenfold higher SSTR2 affinity to the LM3 peptide compared to the DOTA chelator (1.3 nmol/L for 68Ga-NODAGA-LM3 vs. 12.5 nmol/L for 68Ga-DOTA-LM3).[3][4][7]

G cluster_0 Tumor Cell Membrane cluster_1 Agonist Pathway (DOTATATE) cluster_2 Antagonist Pathway (Nodaga-LM3) Membrane Membrane Agonist Ga-68 DOTATATE Receptor_A SSTR2 Agonist->Receptor_A Binds & Activates Complex_A Agonist-SSTR2 Complex Receptor_A->Complex_A Internalization Receptor Internalization Complex_A->Internalization Signal Signal Transduction Complex_A->Signal Antagonist Ga-68 Nodaga-LM3 Receptor_B SSTR2 (Higher number of binding sites) Antagonist->Receptor_B Binds & Blocks Complex_B Antagonist-SSTR2 Complex Receptor_B->Complex_B Retention Surface Retention (Minimal Internalization) Complex_B->Retention

Caption: Agonist (DOTATATE) vs. Antagonist (Nodaga-LM3) SSTR2 binding mechanisms.

Experimental Protocols

The quantitative data presented are derived from rigorous preclinical and clinical experimental methodologies.

In Vitro SSTR2 Binding Affinity Assay

This experiment determines the concentration of the tracer required to inhibit 50% of the binding of a known radioligand to the SSTR2 receptor (IC50), indicating binding affinity.

  • Cell Line: Human embryonic kidney (HEK)-sst2 cells, which are engineered to express a high density of SSTR2 receptors, are commonly used.[8]

  • Methodology: Receptor autoradiography is performed on cell membrane preparations.

    • HEK-sst2 cell membranes are incubated with a constant concentration of a radiolabeled SSTR2 ligand (e.g., 125I-Tyr3-octreotide).

    • Increasing concentrations of the non-radioactive ("cold") test compounds (e.g., Ga-NODAGA-LM3, Ga-DOTATATE) are added to compete for receptor binding.

    • After incubation, unbound ligand is washed away, and the amount of radioactivity bound to the membranes is measured.

    • The IC50 value is calculated by plotting the percentage of specific binding against the logarithm of the competitor concentration. A lower IC50 value corresponds to a higher binding affinity.

In Vivo Biodistribution and PET Imaging in Animal Models

These studies evaluate the uptake, distribution, and clearance of the radiotracer in a living organism.

  • Animal Model: Immunocompromised mice bearing SSTR2-positive tumor xenografts (e.g., from HEK-sst2 cells) are typically used.[8]

  • Methodology:

    • A cohort of tumor-bearing mice is injected intravenously with a known amount of the radiotracer (e.g., 68Ga-NODAGA-LM3 or 68Ga-DOTATATE).

    • For biodistribution, groups of animals are euthanized at various time points post-injection (e.g., 1, 4, 24 hours).[8]

    • Organs of interest (tumor, blood, liver, kidneys, muscle, etc.) are excised, weighed, and their radioactivity is measured using a gamma counter.

    • Uptake is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[8]

    • For small-animal PET imaging, mice are anesthetized and scanned at similar time points to visualize the tracer's distribution and calculate tumor-to-background ratios.[8]

Comparative Clinical PET/CT Imaging Protocol

Human studies are essential to confirm preclinical findings and evaluate diagnostic efficacy. The protocol for a prospective, randomized, double-blind study comparing 68Ga-NODAGA-LM3 and 68Ga-DOTATATE is as follows.[1]

  • Patient Recruitment: Patients with confirmed well-differentiated NETs are recruited and randomized into arms to receive either 68Ga-NODAGA-LM3 or 68Ga-DOTATATE.[1]

  • Radiotracer Administration: Patients receive an intravenous injection of the assigned radiotracer (typically 150-200 MBq).

  • Imaging Protocol:

    • Dynamic PET scans are often acquired immediately after injection, followed by static whole-body PET/CT scans at specific time points (e.g., 60 and 120 minutes post-injection).[6]

    • A low-dose CT scan is performed for attenuation correction and anatomical localization.

  • Data Analysis:

    • Images are analyzed by experienced nuclear medicine physicians.

    • Lesions are identified, and the standardized uptake value (SUV), a semi-quantitative measure of tracer uptake, is calculated for tumors and normal organs.

    • Tumor-to-background ratios (e.g., tumor-to-liver) are determined.

    • The number and location of lesions detected by each tracer are compared on a per-patient and per-lesion basis.[1]

    • Dosimetry calculations are performed to estimate the radiation dose to various organs and the total effective dose.[3][4]

G cluster_0 Phase 1: Patient Enrollment & Randomization cluster_1 Phase 2: Imaging Procedure cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Outcome Evaluation A Patient Recruitment (Confirmed NETs) B Informed Consent & Screening A->B C Randomization B->C D Arm A: Inject 68Ga-Nodaga-LM3 C->D E Arm B: Inject 68Ga-DOTATATE C->E F PET/CT Scan (e.g., 60 min post-injection) D->F E->F G Image Interpretation (Blinded Readers) F->G H Quantitative Analysis (SUVmax, Tumor-to-Background) G->H I Lesion-by-Lesion Comparison G->I J Statistical Analysis H->J I->J K Head-to-Head Comparison of Diagnostic Efficacy J->K

Caption: Workflow for a comparative clinical trial of NET imaging agents.

Conclusion

The available data strongly suggest that the SSTR2 antagonist 68Ga-NODAGA-LM3 offers superior performance compared to the SSTR2 agonist 68Ga-DOTATATE for the imaging of well-differentiated neuroendocrine tumors. Clinical studies have demonstrated that 68Ga-NODAGA-LM3 provides significantly higher tumor uptake and improved tumor-to-background ratios, leading to the detection of more lesions.[1][6] This enhanced diagnostic efficacy can have a profound impact on patient management, from initial staging to the assessment of disease progression and planning for therapy. While 68Ga-DOTATATE remains a valuable and widely used clinical tool, the evidence supports a shift towards antagonist-based imaging for improved sensitivity and image contrast in the diagnosis of NETs. Further studies will continue to define the clinical role of this promising new class of radiopharmaceuticals.

References

Nodaga-LM3: A Superior SSTR2 Imaging Agent for Neuroendocrine Tumors

Author: BenchChem Technical Support Team. Date: December 2025

A new radiopharmaceutical, ⁶⁸Ga-Nodaga-LM3, has demonstrated superior performance as an imaging agent for somatostatin (B550006) receptor subtype 2 (SSTR2)-positive neuroendocrine tumors (NETs) when compared to other established agents. This comparison guide provides an objective analysis of Nodaga-LM3, supported by experimental data, to inform researchers, scientists, and drug development professionals on its advanced capabilities.

Nodaga-LM3, a radiolabeled SSTR2 antagonist, has shown significant advantages in clinical and preclinical studies over the commonly used SSTR2 agonist, ⁶⁸Ga-DOTATATE, and its DOTA-chelated counterpart, ⁶⁸Ga-DOTA-LM3. These advantages include higher tumor uptake, improved tumor-to-background ratios, and enhanced diagnostic efficacy, positioning ⁶⁸Ga-Nodaga-LM3 as a promising new tool in the management of NETs.

Comparative Performance Data

The superior performance of ⁶⁸Ga-Nodaga-LM3 is evident in its binding affinity and in vivo tumor uptake. In vitro studies have shown that ⁶⁸Ga-Nodaga-LM3 has a significantly higher affinity for SSTR2 compared to ⁶⁸Ga-DOTA-LM3, with a 50% inhibitory concentration (IC50) of 1.3 nmol/L versus 12.5 nmol/L, respectively[1]. This near ten-fold increase in binding affinity is attributed to the NODAGA chelator[1].

Clinical studies in patients with well-differentiated NETs have further substantiated these findings. ⁶⁸Ga-Nodaga-LM3 demonstrated a significantly higher tumor uptake, with a median maximum standardized uptake value (SUVmax) of 29.1, compared to 21.6 for ⁶⁸Ga-DOTATATE[2]. This enhanced uptake contributes to a better tumor-to-liver ratio of 5.0 for ⁶⁸Ga-Nodaga-LM3 versus 2.9 for ⁶⁸Ga-DOTATATE, leading to clearer and more accurate imaging[2]. In one study, tracer accumulation in tumor lesions with ⁶⁸Ga-Nodaga-LM3 increased by 138% from 5 minutes to 2 hours post-injection, with an average SUVmax rising from 31.3 to 74.6[3][4].

Imaging AgentPeptide TypeChelatorSSTR2 Binding Affinity (IC50)Median Tumor Uptake (SUVmax)Median Tumor-to-Liver Ratio
⁶⁸Ga-Nodaga-LM3 AntagonistNODAGA1.3 nmol/L [1]29.1 [2]5.0 [2]
⁶⁸Ga-DOTA-LM3AntagonistDOTA12.5 nmol/L[1]16.1[2]5.2[2]
⁶⁸Ga-DOTATATEAgonistDOTANot directly compared in same study21.6[2]2.9[2]

Mechanism of Action: Antagonist vs. Agonist

The superiority of SSTR2 antagonists like Nodaga-LM3 over agonists such as DOTATATE lies in their mechanism of action. While agonists bind to SSTR2 and are internalized into the tumor cell, antagonists bind to the receptor on the cell surface without significant internalization[1][5]. This seemingly counterintuitive mechanism allows antagonists to bind to a larger number of receptors, including both active and inactive states, leading to a stronger and more sustained signal from the tumor[5].

SSTR2 Agonist vs. Antagonist Mechanism cluster_agonist SSTR2 Agonist (e.g., DOTATATE) cluster_antagonist SSTR2 Antagonist (e.g., Nodaga-LM3) Agonist Radiolabeled Agonist SSTR2_Agonist SSTR2 Agonist->SSTR2_Agonist Binds Internalization Internalization SSTR2_Agonist->Internalization Triggers Cell_Agonist Tumor Cell Internalization->Cell_Agonist Accumulates in Antagonist Radiolabeled Antagonist SSTR2_Antagonist SSTR2 Antagonist->SSTR2_Antagonist Binds to more receptor sites Binding Surface Binding SSTR2_Antagonist->Binding Remains on Cell_Antagonist Tumor Cell Binding->Cell_Antagonist Strong signal from

Caption: SSTR2 Agonist vs. Antagonist Mechanism.

SSTR2 Signaling Pathway

Upon binding of its natural ligand, somatostatin, or an agonist, SSTR2 initiates a signaling cascade that inhibits cell growth and hormone secretion. This is primarily achieved through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. SSTR2 activation can also modulate ion channels and activate phosphotyrosine phosphatases.

SSTR2 Signaling Pathway Somatostatin Somatostatin / Agonist SSTR2 SSTR2 Somatostatin->SSTR2 G_protein Gi/o Protein SSTR2->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits K_channel K+ Channels G_protein->K_channel activates MAPK MAPK Pathway G_protein->MAPK modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Ca_channel->Cellular_Response K_channel->Cellular_Response MAPK->Cellular_Response

Caption: SSTR2 Signaling Pathway Overview.

Experimental Protocols

The validation of Nodaga-LM3 as a superior SSTR2 imaging agent relies on rigorous experimental methodologies. Below are the detailed protocols for the key experiments cited.

Radioligand Binding Affinity Assay (IC50 Determination)

This assay determines the concentration of a non-radiolabeled compound required to inhibit 50% of the binding of a radiolabeled ligand to its receptor.

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human SSTR2.

  • Membrane Preparation: Harvest cells and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes containing the SSTR2 receptors.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled SSTR2 ligand (e.g., ¹²⁵I-Tyr³-octreotide) and varying concentrations of the non-radiolabeled test compounds (Nodaga-LM3, DOTA-LM3, DOTATATE).

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with cold buffer to remove non-specifically bound radioactivity.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding Affinity Assay Workflow Start Start Cell_Culture Culture SSTR2-expressing HEK293 cells Start->Cell_Culture Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Competition Incubate Membranes with Radioligand & Test Compounds Membrane_Prep->Competition Incubate Incubate to Equilibrium Competition->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Calculate IC50 Count->Analyze End End Analyze->End

Caption: Binding Affinity Assay Workflow.

In Vitro Cell Uptake Assay

This assay measures the amount of radiolabeled compound that is taken up by cells over time.

  • Cell Seeding: Seed SSTR2-expressing cells into 24-well plates and allow them to adhere and grow to a confluent monolayer.

  • Incubation with Radiotracer: Remove the growth medium and incubate the cells with a known concentration of the radiolabeled test compound (e.g., ⁶⁸Ga-Nodaga-LM3) in a binding buffer at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Blocking (for specificity): In parallel, incubate a set of cells with the radiotracer in the presence of a high concentration of a non-radiolabeled SSTR2 ligand to determine non-specific uptake.

  • Washing: At each time point, stop the uptake by rapidly washing the cells with ice-cold buffer to remove unbound radiotracer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Radioactivity Measurement: Measure the radioactivity in the cell lysate using a gamma counter.

  • Protein Quantification: Determine the protein concentration in each well to normalize the radioactivity counts.

  • Data Analysis: Express the cell-associated radioactivity as a percentage of the added dose per milligram of protein.

References

Comparative Binding Affinity of SSTR2 Ligands: A Focus on Nodaga-LM3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative binding affinities of somatostatin (B550006) receptor 2 (SSTR2) ligands, with a special focus on the antagonist Nodaga-LM3. This document provides a detailed comparison of its performance against other key SSTR2 ligands, supported by experimental data and methodologies.

The somatostatin receptor 2 (SSTR2) is a well-established target for the diagnosis and treatment of neuroendocrine tumors (NETs). The binding affinity of various ligands to this receptor is a critical determinant of their clinical efficacy. This guide provides a comparative analysis of the binding affinity of several prominent SSTR2 ligands, including the antagonist 68Ga-Nodaga-LM3, alongside commonly used agonists and other antagonists.

Quantitative Comparison of Binding Affinities

The binding affinities of SSTR2 ligands are typically determined through in vitro competitive binding assays, with results often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values are indicative of higher binding affinity. The following table summarizes the SSTR2 binding affinities for Nodaga-LM3 and a selection of other significant ligands.

LigandTypeChelatorRadiolabelBinding Affinity (IC50/Ki, nM)Reference
Nodaga-LM3 AntagonistNODAGA68Ga1.3 [1][2]
DOTA-LM3AntagonistDOTA68Ga12.5[1][2]
Nodaga-JR11 (OPS202)AntagonistNODAGA68Ga25.9 ± 0.2 (Ki)[3]
DOTA-JR11 (OPS201)AntagonistDOTA177LuSub-nanomolar[4]
DOTATATEAgonistDOTAnatGa1.4 ± 0.3 (Ki)[3]
DOTATOCAgonistDOTAnatGa0.9 ± 0.1 (Ki)[3]
OctreotideAgonist--0.2 - 2.5[5]

Experimental Protocols

The determination of binding affinity is a crucial step in the preclinical evaluation of novel radiopharmaceuticals. The most common method employed is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled ligand (the "competitor," e.g., Nodaga-LM3) to displace a radiolabeled ligand with known affinity for the SSTR2 receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the SSTR2 receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in a specific order:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA).

    • A fixed concentration of a radiolabeled SSTR2 ligand (e.g., 125I-[Tyr¹¹]-Somatostatin-14).

    • Increasing concentrations of the unlabeled competitor ligand (e.g., Nodaga-LM3).

    • The cell membrane preparation.

  • For determination of non-specific binding, a high concentration of an unlabeled SSTR2 ligand (e.g., octreotide) is added to a set of wells.

  • The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

  • The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoid curve using non-linear regression analysis.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SSTR2 Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams have been generated.

SSTR2_Signaling_Pathway cluster_membrane Cell Membrane SSTR2 SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Ligand SSTR2 Ligand (e.g., Nodaga-LM3) Ligand->SSTR2 Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Cell Proliferation) PKA->Cellular_Response Phosphorylation Cascade

SSTR2 Signaling Pathway

Binding_Assay_Workflow start Start prep Membrane Preparation (SSTR2-expressing cells/tissues) start->prep setup Assay Setup (96-well plate) - Assay Buffer - Radioligand - Competitor Ligand (e.g., Nodaga-LM3) prep->setup incubation Incubation (e.g., 37°C, 60 min) setup->incubation filtration Rapid Filtration incubation->filtration wash Washing filtration->wash counting Scintillation Counting wash->counting analysis Data Analysis (IC50/Ki determination) counting->analysis end End analysis->end

Binding Affinity Assay Workflow

References

A Paradigm Shift in SSTR2 Targeting: Why Nodaga-LM3 Outshines Traditional Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of oncology and radiopharmaceuticals, the quest for more precise and effective tumor targeting agents is relentless. For years, somatostatin (B550006) receptor subtype 2 (SSTR2) agonists have been the standard for imaging and therapy of neuroendocrine tumors (NETs). However, a new class of molecules, SSTR2 antagonists, is challenging this paradigm. This guide provides a comprehensive comparison of Nodaga-LM3, a promising SSTR2 antagonist, with traditional SSTR2 agonists, supported by experimental data, to illuminate why this shift is occurring.

The fundamental difference between SSTR2 agonists and antagonists lies in their interaction with the receptor. Agonists, upon binding, are internalized by the cell.[1] In contrast, antagonists bind to the receptor on the cell surface with minimal internalization.[1][2] This seemingly subtle distinction has profound implications for tumor imaging and therapy, leading to superior performance of antagonists like Nodaga-LM3.

Superior Binding and Tumor Uptake: A Quantitative Comparison

Experimental data consistently demonstrates the superior binding affinity and tumor uptake of SSTR2 antagonists, particularly those based on the LM3 peptide, when compared to traditional agonists. The choice of chelator, such as NODAGA, further enhances these properties.

CompoundTypeSSTR2 Binding Affinity (IC50, nmol/L)Reference
68Ga-NODAGA-LM3Antagonist1.3[3][4][5]
68Ga-DOTA-LM3Antagonist12.5[3][4]
Traditional SSTR2 Agonists (e.g., DOTATATE)AgonistGenerally higher IC50 than antagonists[6]

Key Insight: 68Ga-NODAGA-LM3 exhibits a significantly higher affinity for SSTR2 (lower IC50 value) compared to 68Ga-DOTA-LM3, highlighting the importance of the chelator.[6][7] SSTR2 antagonists, in general, have been shown to bind to a greater number of receptor sites than agonists.[6][8]

Clinical studies in patients with well-differentiated neuroendocrine tumors further underscore the superior in vivo performance of Nodaga-LM3.

TracerTypeMean SUVmax at 1h post-injectionFold Increase in Tumor Lesion Accumulation (5 min to 2h)Reference
68Ga-NODAGA-LM3Antagonist57.5 ± 39.4138%[3][4][9]
68Ga-DOTA-LM3Antagonist47.2 ± 32.6Plateau after 30 min[3][4][9]
68Ga-DOTATATEAgonistLower than 68Ga-NODAGA-LM3-[10]

Key Observations:

  • 68Ga-NODAGA-LM3 demonstrates higher tumor uptake (SUVmax) compared to both another antagonist (68Ga-DOTA-LM3) and traditional agonists.[3][4][10]

  • The continuous increase in tumor accumulation of 68Ga-NODAGA-LM3 over two hours suggests excellent tumor retention, a crucial factor for therapeutic applications.[3][9]

  • Studies have shown that SSTR2 antagonists can lead to a higher detection rate of metastatic lesions compared to agonists.[8]

The Mechanism of Action: Why Antagonists Excel

The superiority of SSTR2 antagonists can be attributed to their distinct mechanism of action at the cellular level.

cluster_agonist Traditional SSTR2 Agonist cluster_antagonist Nodaga-LM3 (SSTR2 Antagonist) Agonist Agonist SSTR2_Agonist SSTR2 Agonist->SSTR2_Agonist Binds Internalization Internalization SSTR2_Agonist->Internalization Radioactivity_Accumulation Radioactivity Accumulation in Cell Internalization->Radioactivity_Accumulation Antagonist Nodaga-LM3 SSTR2_Antagonist SSTR2 Antagonist->SSTR2_Antagonist Binds Membrane_Binding Binds to More Receptor Sites SSTR2_Antagonist->Membrane_Binding No_Internalization Minimal Internalization SSTR2_Antagonist->No_Internalization Direct_Membrane_Damage Direct Membrane Damage (with therapeutic radionuclide) Membrane_Binding->Direct_Membrane_Damage

Caption: SSTR2 Agonist vs. Antagonist Mechanism of Action.

While agonists rely on internalization for cellular retention of radioactivity, antagonists bind to a larger number of receptors on the cell surface, leading to a stronger overall signal and potentially more effective direct radiation damage to the cell membrane when used for therapy.[1][8]

SSTR2 Signaling Pathways

Both agonists and antagonists interact with SSTR2, a G protein-coupled receptor (GPCR), which is involved in several intracellular signaling pathways that can inhibit tumor growth.

SST_Ligand SST / Agonist SSTR2 SSTR2 SST_Ligand->SSTR2 Gi_Protein Gi Protein SSTR2->Gi_Protein activates AC Adenylate Cyclase Gi_Protein->AC inhibits PI3K PI3K/AKT Pathway Gi_Protein->PI3K Ca_Channel Ca2+ Channels Gi_Protein->Ca_Channel modulates cAMP ↓ cAMP AC->cAMP PKA ↓ Protein Kinase A cAMP->PKA MAPK ↓ MAPK Pathway PKA->MAPK Proliferation ↓ Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Ca_Influx ↓ Intracellular Ca2+ Ca_Channel->Ca_Influx Ca_Influx->Proliferation

Caption: Simplified SSTR2 Signaling Pathway.

Activation of SSTR2 by its natural ligand somatostatin (SST) or synthetic agonists typically leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP levels.[11][12] This, in turn, can inhibit protein kinase activity and downstream pathways like the MAPK pathway, ultimately suppressing cell proliferation.[11][13] SSTR2 signaling also influences other pathways like the PI3K/AKT pathway and intracellular calcium levels, which can induce apoptosis and inhibit tumor growth.[11][13] While antagonists like Nodaga-LM3 do not activate these pathways in the same manner, their high-affinity binding effectively blocks the receptor, and when radiolabeled, delivers a potent therapeutic or diagnostic payload directly to the tumor cell surface.

Experimental Methodologies

The data presented in this guide is derived from established preclinical and clinical experimental protocols.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Assessment Receptor_Binding Receptor Binding Assay (IC50 Determination) Biodistribution Biodistribution Studies (Animal Models) Receptor_Binding->Biodistribution Cell_Uptake Cellular Uptake & Internalization Studies Cell_Uptake->Biodistribution PET_Imaging PET/CT Imaging (Animal & Human) Biodistribution->PET_Imaging Dosimetry Dosimetry Calculations PET_Imaging->Dosimetry Safety_Efficacy Safety & Efficacy Trials Dosimetry->Safety_Efficacy

Caption: Experimental Workflow for Radiopharmaceutical Evaluation.

1. Receptor Binding Assays: These in vitro assays are crucial for determining the binding affinity (IC50) of a ligand to its receptor. The general steps include:

  • Membrane Preparation: Isolation of cell membranes from SSTR2-expressing cells or tumor tissue.
  • Competitive Binding: Incubation of the membranes with a radiolabeled ligand and increasing concentrations of the unlabeled test compound (e.g., Nodaga-LM3 or a traditional agonist).
  • Quantification: Measurement of the bound radioactivity to determine the concentration of the test compound that inhibits 50% of the radiolabeled ligand binding.

2. Cellular Uptake and Internalization Studies: These experiments, typically performed using cultured SSTR2-expressing cells, differentiate the cellular handling of agonists and antagonists. Cells are incubated with the radiolabeled compound for various time points, and the surface-bound versus internalized radioactivity is measured.

3. Biodistribution Studies: These in vivo experiments are conducted in animal models bearing SSTR2-expressing tumors. The radiolabeled compound is administered, and at different time points, organs and the tumor are harvested to quantify the radioactivity concentration, providing data on tumor uptake and clearance from normal tissues.

4. PET/CT Imaging: Positron Emission Tomography/Computed Tomography is used in both preclinical and clinical settings to visualize the biodistribution of the radiolabeled tracer in real-time. This allows for the calculation of Standardized Uptake Values (SUV) in tumors and organs.

Conclusion: A Clear Advantage for Nodaga-LM3

The evidence strongly supports the superiority of SSTR2 antagonists, and specifically Nodaga-LM3, over traditional SSTR2 agonists for the targeting of neuroendocrine tumors. The key advantages include:

  • Higher Binding Affinity: Leading to more effective targeting of SSTR2.

  • Increased Tumor Uptake and Retention: Resulting in a stronger and more persistent signal for both imaging and therapy.

  • Improved Tumor-to-Background Ratios: Enhancing the clarity of diagnostic images and potentially reducing off-target toxicity in therapeutic applications.

  • Higher Lesion Detection Rate: Enabling more accurate staging and monitoring of the disease.

For researchers and clinicians, the adoption of SSTR2 antagonists like Nodaga-LM3 represents a significant step forward in the management of neuroendocrine tumors, offering the potential for earlier and more accurate diagnosis, as well as more effective therapeutic interventions. The continued development and clinical investigation of this promising class of molecules are poised to redefine the standards of care for patients with SSTR2-expressing cancers.

References

Navigating the Landscape of Neuroendocrine Tumor Imaging: A Comparative Guide to Nodaga-LM3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oncological innovation, the quest for more precise and effective diagnostic tools is paramount. In the realm of neuroendocrine tumors (NETs), the emergence of radiolabeled somatostatin (B550006) receptor (SSTR) antagonists has marked a significant advancement. This guide provides an in-depth evaluation of the diagnostic efficacy of Nodaga-LM3, a promising SSTR subtype 2 (SSTR2) antagonist, through a comprehensive comparison with other alternatives, supported by data from recent clinical studies.

Unveiling the Antagonist Advantage: Enhanced Tumor Detection

Clinical investigations have consistently demonstrated the superiority of SSTR2 antagonists, such as 68Ga-NODAGA-LM3, over traditional SSTR agonists like 68Ga-DOTATATE in the detection of NETs. A prospective, randomized, double-blind study (NCT04318561) revealed that both 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 outperformed 68Ga-DOTATATE in lesion detection on both a lesion-based and patient-based comparison.[1][2] Specifically, 68Ga-NODAGA-LM3 exhibited a significantly higher tumor uptake, with a median maximum standardized uptake value (SUVmax) of 29.1 compared to 21.6 for 68Ga-DOTATATE.[1][2] This enhanced uptake translates to a better tumor-to-background ratio, leading to clearer and more accurate imaging.[1][2]

Another study further solidified the diagnostic prowess of 68Ga-NODAGA-LM3, showing it detected a greater number of lesions compared to 68Ga-DOTA-LM3.[3] In a head-to-head comparison within the same patient cohort, 68Ga-NODAGA-LM3 identified 548 lesions, whereas 68Ga-DOTA-LM3 detected only 445.[3]

A newer iteration, 61Cu-NODAGA-LM3, is also under investigation, with a clinical trial (NCT06455358) aiming to compare its safety and sensitivity against the standard of care, 68Ga-DOTATOC.[4] The longer half-life of Copper-61 offers logistical advantages and the potential for improved image contrast.[4]

Quantitative Comparison of Radiotracer Performance

To facilitate a clear comparison, the following tables summarize key quantitative data from clinical studies evaluating 68Ga-NODAGA-LM3 and its alternatives.

Table 1: Tumor Uptake (Median SUVmax) in Neuroendocrine Tumors

RadiotracerMedian SUVmaxComparatorP-valueClinical Trial
68Ga-NODAGA-LM329.168Ga-DOTATATE (21.6)< 0.05NCT04318561[1][2]
68Ga-DOTA-LM316.168Ga-DOTATATE (17.8)0.714NCT04318561[1][2]
68Ga-NODAGA-LM335.3 ± 28.868Ga-DOTA-LM3 (19.8 ± 17.2)< 0.001Zhu et al.[3]

Table 2: Lesion Detection in Neuroendocrine Tumors

RadiotracerTotal Lesions DetectedComparatorTotal Lesions Detected (Comparator)P-valueClinical Trial
68Ga-NODAGA-LM354868Ga-DOTA-LM34450.005Zhu et al.[3]
68Ga-NODAGA-LM3Same as comparator68Ga-NODAGA-JR11Same as 68Ga-NODAGA-LM3N/AZhu et al.[3]

A Look into the Experimental Design

The robust findings supporting Nodaga-LM3's efficacy are underpinned by meticulously designed clinical trials. The following provides an overview of the experimental protocols employed in these key studies.

NCT04318561: 68Ga-NODAGA-LM3 and 68Ga-DOTA-LM3 vs. 68Ga-DOTATATE[2][5]
  • Study Design: A prospective, randomized, double-blind study.

  • Patient Population: 40 patients with well-differentiated neuroendocrine tumors.

  • Randomization: Patients were equally randomized into two arms.

    • Arm A: Underwent a 68Ga-NODAGA-LM3 PET/CT scan on day 1 and a 68Ga-DOTATATE PET/CT scan on day 2.

    • Arm B: Underwent a 68Ga-DOTA-LM3 PET/CT scan on day 1 and a 68Ga-DOTATATE PET/CT scan on day 2.

  • Imaging Protocol:

    • Part 1 (Safety, Biodistribution, and Dosimetry): The first 16 patients (8 in each arm) underwent serial whole-body PET/CT scans at multiple time points (5, 10, 20, 40, 60, and 120 minutes) after injection of 150-200 MBq of the respective radiotracer (40 µg peptide mass).[5][6][7][8][9]

    • Part 2 (Lesion Detection): The following 24 patients (12 in each arm) underwent a single whole-body PET/CT scan at 1 hour post-injection.[5]

  • Data Analysis: Comparison of biodistribution in normal organs, lesion detection ability, and tumor uptake between the antagonist and agonist in each arm.

NCT06455358: 61Cu-NODAGA-LM3 vs. 68Ga-DOTATOC[4][10]
  • Study Design: A monocentric, open-label, randomized-controlled, reader-blind clinical study.

  • Patient Population: Patients with well-differentiated bronchopulmonary and gastroenteropancreatic neuroendocrine tumors.

  • Randomization: Participants are randomized to undergo a 61Cu-NODAGA-LM3 PET/CT either before or after their routine 68Ga-DOTATOC PET/CT.

  • Imaging Protocol:

    • 61Cu-NODAGA-LM3: Single intravenous administration of 150 MBq (±25%) of 61Cu-NODAGA-LM3 (20-40 µg peptide mass) followed by up to three PET/CT acquisitions.[4][10]

    • 68Ga-DOTATOC: Standard clinical care PET/CT acquisition.[10]

  • Data Analysis: Assessment of safety and comparison of sensitivity between the two radiotracers.

Visualizing the Mechanism: SSTR2 Signaling and Imaging Workflow

To better understand the biological basis of Nodaga-LM3's function and the experimental process, the following diagrams illustrate the SSTR2 signaling pathway and a typical PET/CT imaging workflow.

SSTR2_Signaling_Pathway SSTR2 Signaling Pathway cluster_membrane Cell Membrane SSTR2 SSTR2 G_protein Gi/o Protein SSTR2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca2_influx ↓ Ca2+ Influx PLC->Ca2_influx Somatostatin Somatostatin (Agonist) Somatostatin->SSTR2 Binds & Activates Nodaga_LM3 Nodaga-LM3 (Antagonist) Nodaga_LM3->SSTR2 Binds & Blocks Cell_Growth Inhibition of Cell Growth cAMP->Cell_Growth Hormone_Secretion Inhibition of Hormone Secretion Ca2_influx->Hormone_Secretion

Caption: SSTR2 signaling pathway and the mechanism of action of agonists and antagonists.

Experimental_Workflow PET/CT Imaging Experimental Workflow Patient_Prep Patient Preparation (e.g., Fasting) Radiotracer_Admin Radiotracer Administration (e.g., 68Ga-NODAGA-LM3) Patient_Prep->Radiotracer_Admin Uptake_Phase Uptake Phase (e.g., 60 minutes) Radiotracer_Admin->Uptake_Phase PET_CT_Scan PET/CT Imaging Uptake_Phase->PET_CT_Scan Image_Recon Image Reconstruction & Analysis PET_CT_Scan->Image_Recon Diag_Report Diagnostic Report Image_Recon->Diag_Report

Caption: A generalized workflow for PET/CT imaging in clinical studies.

Conclusion: A New Standard in Neuroendocrine Tumor Imaging

The cumulative evidence from clinical studies strongly supports the superior diagnostic efficacy of Nodaga-LM3, particularly 68Ga-NODAGA-LM3, compared to conventional SSTR agonists. Its ability to achieve higher tumor uptake and detect a greater number of lesions positions it as a valuable tool for the diagnosis, staging, and monitoring of neuroendocrine tumors. As research continues, particularly with next-generation tracers like 61Cu-NODAGA-LM3, the landscape of NET imaging is poised for further refinement, offering clinicians and patients alike a clearer path to effective disease management.

References

A Comparative Guide to Cross-Validation of Nodaga-LM3 PET Imaging with Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nodaga-LM3 Positron Emission Tomography (PET) imaging and immunohistochemistry (IHC) for the validation of Somatostatin Receptor 2 (SSTR2) expression. While direct head-to-head quantitative cross-validation studies are not extensively available in the current literature, this document outlines the principles, methodologies, and expected comparative data based on the established applications of both techniques in neuroendocrine tumor research.

Introduction

The accurate assessment of SSTR2 expression is crucial for the diagnosis, staging, and treatment of neuroendocrine tumors (NETs). 68Ga-NODAGA-LM3 has emerged as a promising PET tracer that targets SSTR2 with high affinity and specificity, offering a non-invasive, whole-body evaluation of receptor status.[1][2] Immunohistochemistry, a cornerstone of pathology, provides direct microscopic visualization of SSTR2 protein expression in tissue biopsies, offering high-resolution spatial information. Cross-validation of these two techniques is essential to confirm that the in-vivo imaging signal from 68Ga-NODAGA-LM3 PET accurately reflects the underlying SSTR2 expression at the cellular level. Such validation is critical for bolstering confidence in PET imaging as a reliable biomarker in clinical trials and patient management.

Performance Comparison: PET vs. IHC

While both techniques aim to determine SSTR2 status, they offer complementary information. PET imaging provides a quantitative, functional assessment of receptor availability across the entire body, which is invaluable for assessing tumor heterogeneity and metastatic spread.[3] In contrast, IHC offers a semi-quantitative, high-resolution visualization of receptor expression on a cellular and subcellular level within a specific tissue sample.

A notable case report has highlighted a potential discrepancy where a patient with a neuroendocrine tumor showed negative SSTR2 staining on a liver biopsy via IHC, yet the 68Ga-NODAGA-LM3 PET/CT scan revealed multiple positive lesions.[3] This discrepancy was attributed to the heterogeneous expression of SSTR2 within the liver lesions, underscoring the advantage of whole-body imaging with PET to capture the complete tumor landscape, which might be missed by a single-site biopsy.

Quantitative Data Summary

The following table illustrates a hypothetical comparison of data that would be generated in a cross-validation study of 68Ga-NODAGA-LM3 PET/CT and SSTR2 IHC. This table is designed to provide a clear structure for presenting such comparative data.

Patient IDTumor Location68Ga-NODAGA-LM3 PET SUVmaxIHC Staining Intensity (0-3+)Percentage of SSTR2 Positive Cells (%)Correlation Notes
P001Pancreas25.43+90%Strong positive correlation
P002Small Bowel18.92+75%Good positive correlation
P003Liver Metastasis32.13+95%Strong positive correlation
P004Lung8.51+30%Moderate positive correlation
P005Adrenal Gland5.20<5%Concordant negative
P006Liver Metastasis21.71+ (biopsy)20% (biopsy)Discordant - PET suggests higher overall expression than single biopsy

Experimental Protocols

Detailed methodologies for both 68Ga-NODAGA-LM3 PET imaging and SSTR2 immunohistochemistry are critical for reproducible and comparable results.

68Ga-NODAGA-LM3 PET/CT Imaging Protocol
  • Radiolabeling: 68Ga is eluted from a 68Ge/68Ga generator and used for the labeling of NODAGA-LM3. The process is performed under sterile conditions, and quality control is conducted to ensure high radiochemical purity.

  • Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan. Blood glucose levels may be checked.

  • Tracer Injection: A standard dose of 68Ga-NODAGA-LM3 (e.g., 2 MBq/kg body weight) is administered intravenously.

  • Uptake Time: Patients rest for a period of 60-90 minutes to allow for tracer distribution and uptake in target tissues.

  • Image Acquisition: A whole-body PET/CT scan is performed from the vertex to the mid-thigh. The CT scan is acquired first for attenuation correction and anatomical localization, followed by the PET emission scan.

  • Image Analysis: The PET images are reconstructed and analyzed. The uptake of the tracer in tumors and organs is quantified using the Standardized Uptake Value (SUV).

SSTR2 Immunohistochemistry (IHC) Protocol
  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (typically 4-5 µm thick) are cut from biopsy or surgical specimens.

  • Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a graded series of alcohol to water.

  • Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the antigenic sites. This is often done using a citrate (B86180) buffer (pH 6.0) or an EDTA buffer (pH 9.0) in a pressure cooker or water bath.

  • Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a protein block or serum from the secondary antibody host species.

  • Primary Antibody Incubation: The slides are incubated with a primary antibody specific for SSTR2 at a predetermined optimal dilution for a specified time (e.g., 1 hour at room temperature or overnight at 4°C).

  • Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied. This is followed by the addition of a detection reagent (e.g., a polymer-based system with HRP) and a chromogen (e.g., DAB), which produces a colored precipitate at the site of the antigen.

  • Counterstaining, Dehydration, and Mounting: The slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei, dehydrated through graded alcohols and xylene, and coverslipped.

  • Microscopic Analysis: The stained slides are examined by a pathologist. The intensity of staining and the percentage of positive tumor cells are scored.

Visualizations

Signaling Pathway

SSTR2_Signaling_Pathway SSTR2 Signaling Pathway cluster_membrane Cell Membrane SSTR2 SSTR2 Gi Gi Protein SSTR2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Somatostatin Somatostatin / NODAGA-LM3 Somatostatin->SSTR2 Binds cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis

Caption: SSTR2 signaling pathway upon ligand binding.

Experimental Workflow

Experimental_Workflow Cross-Validation Workflow cluster_pet PET Imaging cluster_ihc Immunohistochemistry Tracer_Injection 68Ga-NODAGA-LM3 Injection PET_Scan Whole-Body PET/CT Scan Tracer_Injection->PET_Scan SUV_Analysis SUVmax Calculation PET_Scan->SUV_Analysis Correlation Data Correlation Analysis SUV_Analysis->Correlation Biopsy Tumor Biopsy Tissue_Processing FFPE & Sectioning Biopsy->Tissue_Processing IHC_Staining SSTR2 Staining Tissue_Processing->IHC_Staining Pathology_Review Scoring (Intensity & % Cells) IHC_Staining->Pathology_Review Pathology_Review->Correlation Patient Patient with NET Patient->Tracer_Injection Patient->Biopsy

Caption: Workflow for cross-validating PET and IHC.

Conclusion

The cross-validation of 68Ga-NODAGA-LM3 PET imaging with SSTR2 immunohistochemistry is a critical step in establishing the radiotracer as a definitive biomarker for neuroendocrine tumors. While PET offers the advantage of whole-body, non-invasive assessment of SSTR2 expression, IHC provides essential ground truth at the cellular level. The potential for discordance due to tumor heterogeneity highlights the complementary nature of these techniques. Future prospective studies with systematic collection of both imaging and tissue data from the same lesions are necessary to establish a robust correlation and to fully understand the relationship between in-vivo radiotracer uptake and ex-vivo protein expression. Such studies will be instrumental in advancing the clinical utility of 68Ga-NODAGA-LM3 PET imaging in personalized medicine for patients with neuroendocrine tumors.

References

Chelator Choice Significantly Impacts LM3 Performance: A Comparative Analysis of NODAGA vs. DOTA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chelator is a critical determinant of the in vivo performance of radiolabeled peptides. This guide provides a detailed comparison of the somatostatin (B550006) receptor 2 (SSTR2) antagonist LM3 when conjugated with two different chelators: 1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid (NODAGA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The data presented herein, derived from preclinical and clinical studies, highlights the profound influence of the chelator on receptor affinity, biodistribution, and tumor targeting capabilities of the resulting radiopharmaceutical.

The choice between NODAGA and DOTA as a chelator for the SSTR2 antagonist LM3 has been shown to have a significant impact on the resulting radiotracer's performance.[1][2] While both ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-DOTA-LM3 have demonstrated favorable biodistribution and high tumor uptake in patients with well-differentiated neuroendocrine tumors (NETs), key differences in their in vitro and in vivo characteristics have been observed.[1][3]

In Vitro Performance: A Tale of Two Affinities

The most striking difference between the two conjugates lies in their binding affinity to SSTR2. Preclinical studies have revealed that ⁶⁸Ga-NODAGA-LM3 exhibits a significantly higher affinity for SSTR2, with a 50% inhibitory concentration (IC₅₀) of 1.3 nmol/L. In contrast, ⁶⁸Ga-DOTA-LM3 displays a tenfold lower affinity, with an IC₅₀ of 12.5 nmol/L.[1][3] This suggests that the NODAGA chelator is more favorable for maintaining the high binding potential of the LM3 peptide.

Comparative Biodistribution and Tumor Uptake

Clinical studies have further elucidated the impact of the chelator on the in vivo behavior of LM3. Both tracers show good tumor uptake and retention.[4] However, ⁶⁸Ga-NODAGA-LM3 consistently demonstrates higher tumor accumulation. In one study, the maximum standardized uptake value (SUVmax) in tumor lesions for ⁶⁸Ga-NODAGA-LM3 increased by 138% from 5 minutes to 2 hours post-injection, reaching an average SUVmax of 74.6 ± 56.3 at the later time point.[3][4] For ⁶⁸Ga-DOTA-LM3, the tumor uptake reached a plateau earlier, with an average SUVmax of 45.3 ± 29.3 at 30 minutes post-injection.[4]

Interestingly, while having lower tumor uptake, ⁶⁸Ga-DOTA-LM3 exhibits significantly lower accumulation in most normal organs, including the pituitary, parotids, liver, spleen, pancreas, adrenals, stomach, small intestine, and kidneys, when compared to ⁶⁸Ga-NODAGA-LM3.[1][3][4] This lower background uptake results in significantly higher tumor-to-kidney and tumor-to-liver ratios for ⁶⁸Ga-DOTA-LM3 at all observed time points.[1][3]

Dosimetry

The radiation dosimetry for both tracers is comparable to other ⁶⁸Ga-labeled SSTR2 antagonists. The mean effective dose was determined to be 0.026 ± 0.003 mSv/MBq for ⁶⁸Ga-NODAGA-LM3 and 0.025 ± 0.002 mSv/MBq for ⁶⁸Ga-DOTA-LM3.[1][3] In both cases, the urinary bladder wall was the organ that received the highest absorbed dose.[1][3]

Diagnostic Efficacy

Both ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-DOTA-LM3 have been shown to be superior in lesion detection when compared to the SSTR agonist ⁶⁸Ga-DOTATATE.[5][6] However, a direct comparison between the two LM3 conjugates revealed that ⁶⁸Ga-NODAGA-LM3 had a significantly higher lesion detection ability and lesion uptake than ⁶⁸Ga-DOTA-LM3.[7]

Quantitative Data Summary

Parameter⁶⁸Ga-NODAGA-LM3⁶⁸Ga-DOTA-LM3Reference
SSTR2 Affinity (IC₅₀) 1.3 nmol/L12.5 nmol/L[1][3]
Average Tumor SUVmax (1 hr p.i.) 57.5 ± 39.447.2 ± 32.6[1]
Average Tumor SUVmax (2 hr p.i.) 74.6 ± 56.3-[3][4]
Mean Effective Dose 0.026 ± 0.003 mSv/MBq0.025 ± 0.002 mSv/MBq[1][3]
Highest Absorbed Dose Organ Urinary Bladder WallUrinary Bladder Wall[1][3]

Experimental Protocols

Radiolabeling of LM3 with Gallium-68

A prospective, randomized, double-blind clinical study was conducted to evaluate the safety, biodistribution, and dosimetry of ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-DOTA-LM3 in patients with well-differentiated neuroendocrine tumors. Patients were injected with either ⁶⁸Ga-NODAGA-LM3 (200 ± 11 MBq/40 μg of total peptide mass) or ⁶⁸Ga-DOTA-LM3 (172 ± 21 MBq/40 μg of total peptide mass). Serial PET scans were acquired at 5, 15, 30, 45, 60, and 120 minutes post-injection.[4]

Biodistribution and Dosimetry Analysis

Regions of interest were drawn on the PET images to calculate the tracer uptake in various organs and tumors, expressed as SUVmax. Radiation dosimetry was calculated using the OLINDA/EXM software (version 1.0).[4]

Visualizing the Impact of Chelators

LM3_Chelator_Comparison cluster_Peptide LM3 Peptide cluster_Chelators Chelators cluster_Radiopharmaceuticals Radiopharmaceuticals cluster_Performance Performance Characteristics LM3 LM3 (SSTR2 Antagonist) NODAGA NODAGA LM3->NODAGA DOTA DOTA LM3->DOTA NODAGA_LM3 ⁶⁸Ga-NODAGA-LM3 NODAGA->NODAGA_LM3 + ⁶⁸Ga DOTA_LM3 ⁶⁸Ga-DOTA-LM3 DOTA->DOTA_LM3 + ⁶⁸Ga Affinity_High High SSTR2 Affinity (IC₅₀ = 1.3 nM) NODAGA_LM3->Affinity_High TumorUptake_High Higher Tumor Uptake NODAGA_LM3->TumorUptake_High Background_Higher Higher Normal Organ Uptake NODAGA_LM3->Background_Higher TBR_Lower Lower Tumor-to-Background Ratio NODAGA_LM3->TBR_Lower Affinity_Low Lower SSTR2 Affinity (IC₅₀ = 12.5 nM) DOTA_LM3->Affinity_Low TumorUptake_Lower Lower Tumor Uptake DOTA_LM3->TumorUptake_Lower Background_Lower Lower Normal Organ Uptake DOTA_LM3->Background_Lower TBR_Higher Higher Tumor-to-Background Ratio DOTA_LM3->TBR_Higher

Figure 1: Impact of NODAGA vs. DOTA on LM3 Performance.

Conclusion

The selection of the chelator, either NODAGA or DOTA, for conjugation to the LM3 peptide results in two distinct radiopharmaceuticals with different performance profiles. ⁶⁸Ga-NODAGA-LM3 offers the advantage of higher SSTR2 affinity and consequently higher tumor uptake, which may be beneficial for maximizing the signal from tumor lesions.[1][3] Conversely, ⁶⁸Ga-DOTA-LM3, despite its lower tumor uptake, provides a better imaging contrast due to significantly lower background activity in normal organs, leading to superior tumor-to-background ratios.[1][3] The choice between these two tracers will therefore depend on the specific clinical or research objective, balancing the need for high tumor signal with the desire for low background and high contrast imaging. These findings underscore the critical role of the chelator in the design and optimization of peptide-based radiopharmaceuticals.

References

A Comparative Meta-Analysis of Nodaga-LM3 Based Radiotracers in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Nodaga-LM3 based radiotracers, offering a comparative assessment against other key alternatives in the field of nuclear medicine. The data presented is intended to inform researchers, scientists, and drug development professionals on the performance, safety, and experimental protocols of these imaging agents, particularly in the context of neuroendocrine tumors (NETs).

Overview of Nodaga-LM3 Radiotracers

Nodaga-LM3 is a chelator conjugated to a somatostatin (B550006) receptor subtype 2 (SSTR2) antagonist peptide. When labeled with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), it forms a radiotracer used for Positron Emission Tomography (PET) imaging. Unlike SSTR2 agonists (e.g., DOTATATE, DOTATOC), which are internalized by tumor cells upon binding, SSTR2 antagonists like Nodaga-LM3 bind to a larger number of receptor sites on the cell surface.[1] This characteristic has been hypothesized to result in improved tumor detection and image contrast.

Comparative Clinical Data

The following tables summarize quantitative data from clinical trials comparing ⁶⁸Ga-NODAGA-LM3 with its counterparts, primarily ⁶⁸Ga-DOTA-LM3 and the current standard, ⁶⁸Ga-DOTATATE.

Table 1: Diagnostic Efficacy and Lesion Detection
Radiotracer ComparisonPatient PopulationKey FindingsReference
⁶⁸Ga-NODAGA-LM3 vs. ⁶⁸Ga-DOTATATE Well-differentiated Neuroendocrine Tumors⁶⁸Ga-NODAGA-LM3 showed superiority in lesion detection on both a lesion-based and patient-based comparison.[2] It detected 395 lesions compared to 339 detected by ⁶⁸Ga-DOTATATE.[3][2][3]
Al¹⁸F-NOTA-LM3 vs. ⁶⁸Ga-NODAGA-LM3 & ⁶⁸Ga-DOTATATE Well-differentiated Neuroendocrine TumorsA clinical trial is ongoing to compare the diagnostic ability of these tracers. Previous studies have shown ⁶⁸Ga-NODAGA-LM3 to have better diagnostic efficacy than ⁶⁸Ga-DOTATATE, especially for liver metastases.[4][5][4][5]
⁶⁸Ga-NODAGA-LM3 vs. ⁶⁸Ga-DOTA-LM3 Well-differentiated Neuroendocrine TumorsBoth tracers are considered promising SSTR2 antagonists for neuroendocrine tumors and demonstrated superiority in diagnostic efficacy compared to the agonist ⁶⁸Ga-DOTATATE.[2][2]
⁶⁸Ga-NODAGA-LM3 vs. ⁶⁸Ga-DOTATOC Paraganglioma⁶⁸Ga-NODAGA-LM3 PET/CT detected significantly more lesions (243 vs. 177), particularly bone lesions (190 vs. 143), compared to ⁶⁸Ga-DOTATOC PET/CT.[6][6]
Table 2: Tumor Uptake (SUVmax)
RadiotracerTumor TypeMean/Median SUVmaxTime PointReference
⁶⁸Ga-NODAGA-LM3 Neuroendocrine TumorsMedian: 29.140-60 min[2][3]
⁶⁸Ga-DOTATATE Neuroendocrine TumorsMedian: 21.640-60 min[2][3]
⁶⁸Ga-NODAGA-LM3 Neuroendocrine TumorsAverage: 31.3 ± 19.7 (at 5 min) to 74.6 ± 56.3 (at 2 h)5 min & 2 h[7][8]
⁶⁸Ga-DOTA-LM3 Neuroendocrine TumorsAverage: 36.6 ± 23.6 (at 5 min) to 45.3 ± 29.3 (at 30 min)5 min & 30 min[7]
⁶⁸Ga-NODAGA-LM3 ParagangliomaMean: 53.78 ± 183.2 (range: 2.51-299.95)45-55 min[9]
Table 3: Biodistribution and Dosimetry
RadiotracerOrgan with Highest Absorbed DoseMean Effective Dose (mSv/MBq)Key Biodistribution FindingsReference
⁶⁸Ga-NODAGA-LM3 Urinary Bladder Wall0.026 ± 0.003Higher uptake in lungs and blood pool compared to ⁶⁸Ga-DOTATATE.[3][3][7][8]
⁶⁸Ga-DOTA-LM3 Urinary Bladder Wall0.025 ± 0.002Significantly lower uptake in most normal organs compared to ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-DOTATATE.[2][7][2][7][8]
¹⁷⁷Lu-DOTA-LM3 SpleenNot specifiedLonger effective half-life in whole body, kidneys, spleen, and metastases compared to ¹⁷⁷Lu-DOTATOC.[10][10]

Experimental Protocols

Prospective Imaging Trials (e.g., NCT04318561, NCT06056362)
  • Patient Population: Patients with histologically confirmed well-differentiated neuroendocrine tumors.[2][4]

  • Study Design: Prospective, randomized, double-blind studies are common.[2][7] Patients may be randomized into arms to receive different radiotracers.[2][7] For direct comparison, patients often undergo scans with both the experimental and comparator radiotracer within a short timeframe (e.g., within a week with at least a 24-hour interval).[4][5]

  • Radiotracer Administration:

    • ⁶⁸Ga-NODAGA-LM3: Intravenous injection of approximately 200 ± 11 MBq with a peptide mass of 40 μg.[7]

    • ⁶⁸Ga-DOTA-LM3: Intravenous injection of approximately 172 ± 21 MBq with a peptide mass of 40 μg.[7]

    • ⁶⁸Ga-DOTATATE: Administered according to standard clinical protocols.

  • PET/CT Imaging:

    • Whole-body PET/CT scans are typically acquired 40-60 minutes after injection for static imaging.[2][4][5]

    • For biodistribution and dosimetry studies, serial PET scans may be performed at multiple time points (e.g., 5, 15, 30, 45, 60, and 120 minutes) after injection.[4][5][7]

  • Image Analysis:

    • Images are reviewed by experienced nuclear medicine physicians, often blinded to clinical information.[4][5]

    • Tracer uptake is quantified using the maximum standardized uptake value (SUVmax), calculated by drawing regions of interest over tumors and normal organs.[4]

    • For dosimetry, radiation dose is calculated using software such as OLINDA/EXM.[7]

Visualized Pathways and Workflows

Signaling Pathway of SSTR2 Antagonists

SSTR2_Antagonist_Pathway cluster_cell Tumor Cell Membrane SSTR2 SSTR2 G_protein G-protein SSTR2->G_protein No Activation No_Internalization No Internalization or Downstream Signaling Radiotracer ⁶⁸Ga-NODAGA-LM3 (SSTR2 Antagonist) Radiotracer->SSTR2 Binds to Receptor

Caption: Mechanism of ⁶⁸Ga-NODAGA-LM3 binding to SSTR2 without activating downstream signaling.

Experimental Workflow for Comparative PET Imaging

PET_Imaging_Workflow cluster_patient Patient Journey cluster_arm_A Arm A cluster_arm_B Arm B Patient Patient with Well-Differentiated NET Randomization Randomization Patient->Randomization Scan1A Day 1: ⁶⁸Ga-NODAGA-LM3 PET/CT Scan Randomization->Scan1A Scan1B Day 1: ⁶⁸Ga-DOTA-LM3 PET/CT Scan Randomization->Scan1B Scan2A Day 2: ⁶⁸Ga-DOTATATE PET/CT Scan Analysis Image & Data Analysis (SUVmax, Lesion Count, Biodistribution) Scan2A->Analysis Scan2B Day 2: ⁶⁸Ga-DOTATATE PET/CT Scan Scan2B->Analysis Comparison Comparative Efficacy Assessment Analysis->Comparison

Caption: A typical randomized clinical trial workflow for comparing SSTR2 radiotracers.

Conclusion

The available clinical data suggests that ⁶⁸Ga-NODAGA-LM3, as an SSTR2 antagonist, demonstrates significant advantages over the SSTR2 agonist ⁶⁸Ga-DOTATATE in terms of lesion detection and tumor uptake in patients with well-differentiated neuroendocrine tumors.[2][3] This is particularly evident in the detection of liver metastases.[4][5] While both ⁶⁸Ga-NODAGA-LM3 and ⁶⁸Ga-DOTA-LM3 show promise, ⁶⁸Ga-NODAGA-LM3 appears to result in higher tumor uptake values.[6][7] The safety profile of Nodaga-LM3 based radiotracers is favorable, with dosimetry comparable to other ⁶⁸Ga-labeled SSTR2 agents.[7][8] Ongoing and future studies, including those with other radionuclides like ¹⁸F and ¹⁷⁷Lu, will further elucidate the clinical utility of the LM3 peptide in theranostic applications for SSTR2-positive malignancies.[4][10]

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Nodaga-LM3 TFA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Nodaga-LM3 TFA, a chelating agent commonly used in biomedical research, particularly for radiolabeling. The disposal protocol varies depending on whether the compound is in its non-radioactive or radioactive form.

I. Disposal of Non-Radioactive this compound

When this compound has not been complexed with a radionuclide, its disposal is primarily governed by the hazardous properties of Trifluoroacetic acid (TFA). TFA is a strong corrosive acid, and its waste must be handled as hazardous chemical waste.

Key Principles for Disposal:

  • Do not dispose of down the drain: TFA is harmful to aquatic life and should not be released into the sanitary sewer system[1].

  • Segregate waste: Store this compound waste separately from incompatible materials, especially bases, oxidizing agents, and metals[1][2].

  • Use appropriate containers: Collect waste in a designated, properly labeled, and closed container. The container should be made of a material compatible with acidic and potentially corrosive waste[2]. Glass or plastic containers with tight-fitting lids are recommended[3].

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "Nodaga-LM3 Trifluoroacetate" or "this compound"[3]. Avoid using abbreviations without a clear legend in the lab[2].

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[2].

Step-by-Step Disposal Protocol for Non-Radioactive this compound:

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Collection:

    • Designate a specific, sealed container for this compound waste.

    • Carefully transfer the waste into the container, avoiding spills.

    • If dilution is necessary for any reason, always add acid to water, never the other way around, to prevent a violent exothermic reaction.

  • Container Management:

    • Keep the waste container securely closed when not in use[2].

    • Store the container in a designated satellite accumulation area for hazardous waste, away from incompatible chemicals[3].

  • Disposal Request:

    • Once the container is nearly full, submit a chemical waste collection request to your institution's EHS office as per their specific procedures[2].

II. Disposal of Radioactive this compound (e.g., 68Ga-Nodaga-LM3 TFA)

When this compound is labeled with a radionuclide, such as Gallium-68 (68Ga), it must be treated as low-level radioactive waste (LLRW). The primary goal is to protect personnel from radiation exposure and to prevent environmental contamination.

Key Principles for Disposal:

  • Segregation by Isotope: Radioactive waste must be segregated by the specific radionuclide[2].

  • ALARA Principle: Keep radiation exposure "As Low As Reasonably Achievable" by using appropriate shielding and minimizing handling time.

  • Decay-in-Storage: For short-lived radionuclides like 68Ga (half-life of approximately 68 minutes), decay-in-storage is a viable disposal option[4]. This involves storing the waste until the radioactivity has decayed to background levels.

  • Proper Shielding and Containment: Use lead or other appropriate shielding for containers holding radioactive waste. The containers must be robust and leak-proof.

  • Labeling: All radioactive waste containers must be clearly labeled with the universal radiation symbol, the isotope (e.g., 68Ga), the activity level, and the date.

Step-by-Step Disposal Protocol for Radioactive this compound:

  • PPE and Dosimetry: Wear all required PPE, including disposable gloves, a lab coat, and safety glasses. Use personal dosimeters to monitor radiation exposure as required by your institution's radiation safety program.

  • Waste Segregation:

    • Solid Waste: Contaminated items such as gloves, absorbent paper, and vials should be placed in a designated solid LLRW container. These containers are typically lined with a plastic bag and must be properly labeled for the specific isotope[2]. Sharps, like needles and syringes, must be placed in a designated sharps container for radioactive waste[2].

    • Liquid Waste: Collect liquid radioactive waste in a clearly labeled, leak-proof container. Use a funnel to prevent spills and external contamination of the container[2].

  • Decay-in-Storage (for 68Ga):

    • Due to its short half-life, waste contaminated with 68Ga can be stored for decay. A general rule of thumb is to store the waste for at least 10 half-lives (approximately 11.3 hours for 68Ga) to ensure the radioactivity has decayed to negligible levels.

    • Store the waste in a designated and shielded radioactive waste storage area.

  • Post-Decay Survey:

    • After the decay period, the waste must be surveyed with a radiation detection meter to confirm that its activity is indistinguishable from background radiation.

    • If the survey confirms the waste is at background levels, the radioactive labels must be defaced or removed. The waste can then be disposed of as non-radioactive chemical waste, following the procedures outlined in Section I, due to the remaining chemical hazard of the this compound.

  • Long-Lived Isotopes: If Nodaga-LM3 is labeled with a longer-lived radionuclide, decay-in-storage may not be feasible. In this case, the LLRW must be collected by your institution's radiation safety office for disposal at a licensed LLRW disposal facility[1].

Quantitative Data Summary

Waste TypePrimary HazardDisposal MethodKey Handling Requirements
Non-Radioactive this compound Chemical (Corrosive Acid)Hazardous Chemical Waste CollectionSegregation from incompatibles, sealed and labeled containers.
Radioactive this compound (68Ga) RadiologicalDecay-in-Storage followed by chemical waste disposalShielding, segregation by isotope, radiation survey before disposal.

Experimental Protocols

This section is not applicable as the request is for disposal procedures, not experimental methodologies.

Visualizing the Disposal Workflow

To clarify the decision-making process for the proper disposal of this compound, the following diagram illustrates the logical workflow.

NodagaLM3_Disposal_Workflow cluster_start Start: this compound Waste cluster_assessment Hazard Assessment cluster_non_radioactive Non-Radioactive Disposal cluster_radioactive Radioactive Disposal start Identify this compound for Disposal is_radioactive Is the waste radioactive? start->is_radioactive non_radio_collect Collect in a labeled hazardous chemical waste container is_radioactive->non_radio_collect No radio_collect Collect in a labeled low-level radioactive waste container with shielding is_radioactive->radio_collect Yes non_radio_segregate Segregate from incompatible chemicals non_radio_collect->non_radio_segregate non_radio_dispose Arrange for collection by Environmental Health & Safety (EHS) non_radio_segregate->non_radio_dispose radio_segregate Segregate by isotope (e.g., 68Ga) radio_collect->radio_segregate decay Store for decay (e.g., >10 half-lives for 68Ga) radio_segregate->decay survey Survey waste to confirm background radiation levels decay->survey survey->radio_collect Above Background (Continue Decay/Consult RSO) deface Deface/remove radioactive labels survey->deface At Background dispose_as_chem Dispose of as non-radioactive hazardous chemical waste deface->dispose_as_chem

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Nodaga-LM3 tfa

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Nodaga-LM3 tfa

For Immediate Implementation: This document outlines critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is mandatory to ensure a safe laboratory environment.

This compound (trifluoroacetate) is a chemical compound that requires careful handling due to its potential hazards. The trifluoroacetate (B77799) component, in particular, dictates stringent safety measures, as trifluoroacetic acid is corrosive and can cause severe skin burns and eye damage.[1][2][3] It is also harmful if inhaled.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The following table summarizes the required equipment.

Area of ProtectionRecommended PPEMaterial/TypeKey Considerations
Hand Protection Chemical-resistant glovesNitrile or Butyl RubberNitrile gloves are suitable for splash protection but must be replaced immediately upon contamination. For prolonged contact, butyl rubber gloves are recommended. Always inspect gloves for integrity before use.
Eye and Face Protection Safety goggles and face shieldANSI Z87.1 compliantGoggles must be worn at all times. A face shield should be used when there is a significant risk of splashes.
Body Protection Laboratory coatChemically resistantA fully fastened lab coat should be worn to protect skin and personal clothing. Consider disposable sleeves for added protection.
Respiratory Protection Use in a well-ventilated areaChemical fume hoodAll handling of this compound solid and solutions should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[2][3]
Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Avoid Contact: Prevent all personal contact with the substance.[1] Avoid contact with skin, eyes, and clothing.[1][3]

  • Aerosol Prevention: Avoid generating dust or aerosols during handling.

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2] Contaminated clothing should be removed and washed before reuse.[3]

Storage:

  • Container: Store in the original, tightly closed container in a dry and well-ventilated place.[1][3]

  • Temperature: Store at the recommended temperature, away from moisture and light.[4]

  • Incompatibilities: Keep away from bases and food or drink.[1]

Disposal Plan
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect waste in designated, properly labeled, and sealed containers.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be disposed of as hazardous waste.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not release into the environment.[2][3]

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[2][3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention for chemical burns.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3] If breathing is difficult or stops, provide artificial respiration.[3] Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[1][2][3] Rinse mouth with water.[1][2][3] Seek immediate medical attention.[1]

Visual Guide: PPE Workflow

The following diagram illustrates the correct sequence for donning and doffing Personal Protective Equipment when handling this compound.

PPE_Workflow cluster_donning Donning PPE (Before Entering Lab) cluster_doffing Doffing PPE (Before Exiting Lab) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.